Product packaging for 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline(Cat. No.:CAS No. 95331-56-9)

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No.: B2645217
CAS No.: 95331-56-9
M. Wt: 211.224
InChI Key: IQYADSABMIDDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(2-oxazolo[4,5-b]pyridinyl)aniline is a member of 1,3-oxazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O B2645217 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 95331-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-9-5-3-8(4-6-9)12-15-11-10(16-12)2-1-7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYADSABMIDDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642907
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

95331-56-9
Record name 95331-56-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. The oxazolo[4,5-b]pyridine core is a key pharmacophore found in a variety of biologically active molecules, exhibiting potential as anticancer, antimicrobial, and anti-inflammatory agents. This document will delve into a plausible synthetic route, the underlying reaction mechanisms, and the analytical techniques required for the thorough characterization of this target molecule.

Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold

The fusion of an oxazole ring with a pyridine nucleus gives rise to the oxazolo[4,5-b]pyridine scaffold, a privileged heterocyclic system in drug discovery. This structural motif is present in compounds investigated for a range of therapeutic applications, including the inhibition of key cellular enzymes like glycogen synthase kinase-3β (GSK-3β), which is implicated in various diseases, including inflammatory conditions. The aniline substituent at the 2-position of the oxazole ring provides a crucial vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Understanding the synthesis and detailed characterization of this compound is therefore fundamental for the development of novel therapeutics based on this promising scaffold.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the condensation of 2-amino-3-hydroxypyridine with 4-cyanobenzoic acid, followed by the reduction of the resulting nitrile to the desired primary amine. This strategy leverages the robust and well-established Phillips-Ladenburg reaction for oxazole formation, driven by a dehydrating acidic catalyst such as polyphosphoric acid (PPA).

Synthetic Pathway Overview

Synthetic Pathway A 2-Amino-3-hydroxypyridine C 2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine A->C  PPA, Heat   B 4-Cyanobenzoic Acid B->C D This compound C->D  Reduction (e.g., H2, Raney Ni)  

Caption: Proposed synthetic pathway for this compound.

Step 1: Polyphosphoric Acid-Catalyzed Cyclocondensation

The initial and key step in this synthesis is the formation of the oxazolo[4,5-b]pyridine ring system. This is achieved through the condensation of 2-amino-3-hydroxypyridine with 4-cyanobenzoic acid. Polyphosphoric acid (PPA) serves as both the acidic catalyst and a powerful dehydrating agent, facilitating the intramolecular cyclization.[1][2]

Mechanism Rationale: The reaction proceeds via an initial acylation of the more nucleophilic amino group of 2-amino-3-hydroxypyridine by the carboxylic acid, which is activated by PPA. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed amide carbonyl. Subsequent dehydration, driven by the PPA and heat, leads to the formation of the aromatic oxazole ring.

Experimental Protocol (Representative):

  • To a stirred mixture of 2-amino-3-hydroxypyridine (1.0 eq) and 4-cyanobenzoic acid (1.1 eq), add polyphosphoric acid (PPA) (10-15 wt eq).

  • Heat the reaction mixture to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the temperature and stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield crude 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Step 2: Reduction of the Nitrile

The final step is the reduction of the cyano group of 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine to the primary amino group of the target compound. Catalytic hydrogenation is a clean and efficient method for this transformation.

Mechanism Rationale: The nitrile group is reduced over a metal catalyst, such as Raney nickel or palladium on carbon, in the presence of hydrogen gas. The reaction involves the catalytic addition of hydrogen across the carbon-nitrogen triple bond.

Experimental Protocol (Representative):

  • In a hydrogenation vessel, dissolve 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Add a catalytic amount of Raney nickel (approx. 10-20% by weight) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 24-48 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₉N₃O[3][4]
Molar Mass 211.22 g/mol [3]
Appearance Expected to be a solid
Melting Point Predicted: 213.6 °C[3]
Spectroscopic Data (Expected)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the aniline and the oxazolo[4,5-b]pyridine rings. The protons on the aniline ring will likely appear as two doublets in the upfield aromatic region, integrating to two protons each. The protons on the pyridine moiety of the oxazolo[4,5-b]pyridine core will also exhibit characteristic splitting patterns.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for all 12 carbon atoms in the molecule. The quaternary carbons of the oxazole ring and the carbon attached to the amino group will have characteristic chemical shifts.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The ESI+ spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 212.0818.[4]

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1500-1650 cm⁻¹), and C-O stretching of the oxazole ring (around 1000-1300 cm⁻¹).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound. A single sharp peak under various mobile phase conditions would indicate a high degree of purity.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the synthesis and characterization process.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (2-Amino-3-hydroxypyridine, 4-Cyanobenzoic Acid) step1 Cyclocondensation (PPA) start->step1 intermediate Intermediate (2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine) step1->intermediate step2 Reduction (H2, Raney Ni) intermediate->step2 product Crude Product (this compound) step2->product purify Recrystallization or Column Chromatography product->purify pure_product Pure Product purify->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (HRMS) pure_product->ms ir IR Spectroscopy pure_product->ir hplc HPLC (Purity) pure_product->hplc

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of this compound. The described two-step synthesis, involving a polyphosphoric acid-mediated cyclocondensation followed by catalytic hydrogenation, represents an efficient route to this valuable heterocyclic building block. The detailed characterization protocol, employing a suite of modern analytical techniques, ensures the unambiguous identification and purity assessment of the final product. This foundational knowledge is critical for researchers and drug development professionals seeking to explore the therapeutic potential of the oxazolo[4,5-b]pyridine scaffold.

References

physicochemical properties of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Abstract

This compound is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its rigid, fused-ring structure serves as a valuable scaffold in medicinal chemistry, with related analogues demonstrating potent biological activity. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation, and development. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, blending established data with expert insights into standardized experimental determination. It is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding of this molecule's behavior.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity. This compound is a conjugated aromatic system featuring an aniline moiety attached to a fused oxazolo[4,5-b]pyridine core. This structure imparts a unique combination of lipophilicity, hydrogen bonding capability, and acid-base character.

Table 1: Compound Identification

Identifier Value Source(s)
CAS Number 95331-56-9 [1][2][3]
Molecular Formula C₁₂H₉N₃O [4]
Molecular Weight 211.22 g/mol [1]
IUPAC Name 4-([1][5]oxazolo[4,5-b]pyridin-2-yl)aniline [4]
Canonical SMILES C1=CC(=CC=C1)C2=NC3=C(O2)C=CN=C3 [4]

| InChIKey | IQYADSABMIDDAV-UHFFFAOYSA-N |[4] |

digraph "Chemical_Structure" {
  graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"];
  node [shape=plaintext, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

mol [label=<

>]; }

Caption: Chemical structure of this compound.

Core Physicochemical Properties: Data and Scientific Rationale

The physicochemical profile of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) properties, making this analysis critical for drug development. The data presented below combines experimentally verified values with high-fidelity computational predictions.

Table 2: Summary of Physicochemical Properties

Property Value Type Significance in Drug Development Source(s)
Melting Point 213.6 °C Experimental Purity indicator, solid-state stability [1]
logP (XlogP3) 2.0 Predicted Membrane permeability, lipophilicity [4]
Boiling Point 373.9 ± 22.0 °C Predicted Thermal stability [1]
Density 1.317 ± 0.06 g/cm³ Predicted Formulation and processing parameter [1]
pKa Not Experimentally Determined - Ionization state, solubility, receptor binding -

| Aqueous Solubility | Not Experimentally Determined | - | Bioavailability, formulation | - |

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and an aqueous phase. It is a cornerstone for predicting a drug's ability to cross biological membranes. The predicted XlogP of 2.0 for this compound suggests a balanced character, indicating that it is sufficiently lipophilic to favor membrane permeation without being so greasy as to precipitate out in aqueous biological fluids. This value falls within the range often considered favorable for oral bioavailability.

Acid-Base Properties (pKa)

The pKa value defines the strength of an acid or base and determines the ionization state of a molecule at a given pH. This property is critical as it directly influences solubility, absorption, and the potential for ionic interactions with biological targets.

This compound possesses two primary basic centers: the exocyclic aniline nitrogen and the pyridine nitrogen within the fused ring system.

  • Aniline Moiety: The conjugate acid of aniline has a pKa of approximately 4.6.[3][6] This low basicity is due to the delocalization of the nitrogen's lone pair into the phenyl ring, which is further reduced by the electron-withdrawing nature of the attached oxazolopyridine system.

  • Pyridine Moiety: The pKa of pyridine itself is ~5.2. However, in 4-aminopyridine, the electron-donating amino group significantly increases the basicity of the ring nitrogen, raising the pKa to ~9.17.[2][7][8]

For the title compound, the pyridine nitrogen is expected to be the more basic site. The aniline nitrogen's lone pair is heavily involved in the aromatic system, making it a very weak base. The pyridine nitrogen, while part of a larger electron-deficient heterocyclic system, is analogous to the nitrogen in 4-aminopyridine and is therefore the more likely site of protonation under physiological conditions (pH 7.4). Experimental determination is essential to confirm this hypothesis and quantify the precise pKa.

Protonation_Equilibrium cluster_0 Neutral Species (pH > pKa) cluster_1 Protonated Species (pH < pKa) Neutral Molecule at high pH Protonated Molecule protonated at Pyridine-N Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: Predominant protonation equilibrium of the molecule.

Spectral Properties
  • UV-Visible Spectroscopy: As a large, conjugated aromatic system, the compound is expected to exhibit strong absorbance in the UV region. Aromatic compounds like benzene show characteristic absorption bands, which undergo a bathochromic (red) shift upon substitution and extension of the conjugated system.[9][10] The presence of heteroatoms and the aniline auxochrome will likely result in complex spectra with multiple absorption maxima, useful for quantitative analysis.

  • Mass Spectrometry: Aromatic heterocyclic compounds are known to produce stable molecular ions under electron impact (EI) or electrospray ionization (ESI).[11][12] The predicted monoisotopic mass is 211.07455 Da.[4] In ESI-MS, a prominent [M+H]⁺ ion at m/z 212.08183 would be expected.[4] Fragmentation patterns would likely involve characteristic losses from the heterocyclic core and the aniline substituent, providing structural confirmation.

Gold-Standard Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the experimental determination of key physicochemical properties.

Protocol for logP Determination (OECD Guideline 107: Shake-Flask Method)

This method directly measures the partitioning of the compound between n-octanol and water and is considered the gold standard for logP determination.[13][14][15]

  • Principle: The compound is dissolved in one phase, mixed vigorously with the second immiscible phase until equilibrium is reached, and the concentration in each phase is measured.

  • Step-by-Step Methodology:

    • Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer, e.g., pH 7.4 phosphate buffer) with n-octanol by shaking them together for 24 hours, then allowing them to separate.

    • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 M.

    • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine the two phases in a defined volume ratio (e.g., 1:1, 2:1, 1:2). Add a known amount of the stock solution. Prepare at least three replicates.

    • Equilibration: Shake the vessels at a constant temperature (20-25 °C) until equilibrium is achieved (typically 5-15 minutes). Avoid emulsion formation.

    • Phase Separation: Centrifuge the vessels at high speed to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Calculation: Calculate the partition coefficient (P_ow) as the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final value is expressed as logP. logP = log₁₀(C_oct / C_aq)

LogP_Workflow A 1. Prepare pre-saturated n-octanol and water B 2. Dissolve compound in one phase A->B C 3. Combine phases and compound in a centrifuge tube B->C D 4. Shake to equilibrate C->D E 5. Centrifuge for phase separation D->E F 6. Analyze concentration in each phase (e.g., HPLC) E->F G 7. Calculate logP = log(Coct/Caq) F->G

Caption: Workflow for the OECD 107 Shake-Flask logP determination.

Protocol for pKa Determination (Potentiometric Titration)

This classic method provides highly accurate pKa values by monitoring pH changes during titration with a strong acid or base.[1][16][17]

  • Principle: A solution of the compound is titrated with a standardized acid or base. The pH is measured as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

  • Step-by-Step Methodology:

    • Instrument Calibration: Calibrate the pH meter and electrode using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Sample Preparation: Prepare a solution of the compound (e.g., 1-10 mM) in water. To ensure solubility, a co-solvent like methanol or DMSO may be used, but the results will require extrapolation back to 0% co-solvent. Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.

    • Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO₂. Immerse the pH electrode.

    • Titration of a Base: For a basic compound like this, titrate with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise increments of titrant and recording the pH after each addition has stabilized.

    • Data Analysis: Plot pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the curve (identified from the first derivative). The pKa is the pH at the point where half of the titrant volume required to reach the equivalence point has been added.

Protocol for Aqueous Solubility (Kinetic Method)

Kinetic solubility is a high-throughput method widely used in early drug discovery to quickly assess a compound's dissolution properties from a solid or DMSO-stock starting point.[5][18][19]

  • Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After a short incubation, any precipitated material is removed by filtration, and the concentration of the remaining dissolved compound is measured.

  • Step-by-Step Methodology:

    • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

    • Assay Plate Preparation: Add a small volume of the DMSO stock (e.g., 2 µL) to the wells of a 96-well microtiter plate.

    • Incubation: Add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO percentage (e.g., 1%).

    • Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours) to allow precipitation to reach a steady state.

    • Filtration: Transfer the contents to a filter plate (e.g., 0.45 µm PVDF) and filter (via vacuum or centrifugation) into a clean collection plate to remove any precipitate.

    • Quantification: Determine the concentration of the compound in the filtrate using a suitable analytical method. HPLC-UV is common. A standard curve prepared from the DMSO stock solution is used for quantification. The highest concentration that remains in solution is reported as the kinetic solubility.

Synthesis and Purification Overview

The synthesis of the oxazolo[4,5-b]pyridine core typically involves the condensation of a 2-amino-3-hydroxypyridine derivative with a carboxylic acid under dehydrating conditions.

Synthesis cluster_reactants Reactants cluster_product Product A 2-Amino-3-hydroxypyridine C Condensing Agent (e.g., PPA, PPSE) Heat A->C B 4-Aminobenzoic acid B->C D This compound C->D

Caption: Plausible synthetic route via condensation reaction.

Purification is typically achieved via recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel. Purity should be assessed by HPLC (>95%) and confirmed by melting point analysis, where a sharp melting range indicates high purity.

Conclusion

This compound presents a physicochemical profile characteristic of a promising drug-like scaffold. Its balanced lipophilicity, predicted by a logP of 2.0, and the presence of a basic pyridine nitrogen suggest it possesses properties amenable to oral absorption and bioavailability. However, the lack of experimental data for key parameters like pKa and aqueous solubility highlights a critical knowledge gap. The standardized protocols provided in this guide offer a clear and robust pathway for researchers to generate the high-quality, reproducible data necessary to advance the development of this and related compounds from laboratory curiosities to potential therapeutic agents.

References

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline mechanism of fluorescence

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fluorescence Mechanism of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a significant heterocyclic motif that has garnered attention in medicinal chemistry and materials science due to its unique photophysical properties.[1][2][3][4][5][6] This guide provides a comprehensive exploration of the fluorescence mechanism of this compound, synthesizing theoretical principles with practical experimental insights. We will delve into the molecular architecture, the excited-state dynamics, and the environmental factors that modulate its fluorescence, offering a robust framework for its application in drug discovery and as a fluorescent probe.

Introduction: The Oxazolo[4,5-b]pyridine Core

The oxazolo[4,5-b]pyridine ring system is a planar, conjugated heterocyclic structure that forms the foundation for a class of fluorescent molecules.[7] The fusion of the oxazole and pyridine rings creates a rigid framework with a delocalized π-electron system, which is a prerequisite for efficient fluorescence. The nitrogen and oxygen heteroatoms within this core introduce specific electronic characteristics that influence its absorption and emission properties.

The subject of this guide, this compound, appends a 4-aminophenyl (aniline) group at the 2-position of the oxazolo[4,5-b]pyridine core. This substitution is critical as it introduces an electron-donating group, setting the stage for complex and interesting photophysical behavior.

Caption: Molecular structure of this compound.

Core Fluorescence Mechanism: A Tale of Charge Transfer and Proton Mobility

The fluorescence of 2-aryl-oxazolo[4,5-b]pyridine derivatives is predominantly governed by intramolecular charge transfer (ICT) processes.[3] Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this compound, the aniline moiety acts as an electron donor, while the oxazolo[4,5-b]pyridine core functions as the electron acceptor. This leads to a significant redistribution of electron density in the excited state, creating a large excited-state dipole moment.

A closely related mechanism, Excited-State Intramolecular Proton Transfer (ESIPT), has been observed in derivatives such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine.[8] In ESIPT, the photoinduced change in electron density enhances the acidity of a proton-donating group (like a hydroxyl group) and the basicity of a nearby proton-accepting atom, leading to the transfer of a proton within the molecule. This process results in the formation of a transient tautomer in the excited state, which then fluoresces.

For this compound, the primary mechanism is likely dominated by ICT. However, the potential for ESIPT involving the amine protons of the aniline group cannot be entirely ruled out, especially in specific solvent environments or upon protonation.

cluster_0 Ground State (S₀) cluster_1 Excited State (S₁) S0 Ground State (Normal Form) S1 Excited State (ICT Character) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') ESIPT Excited State (Proton-Transferred Tautomer) S1->ESIPT ESIPT ESIPT->S0 Fluorescence (hν'')

Caption: Jablonski diagram illustrating potential excited-state pathways.

Environmental Influences on Fluorescence

The fluorescence of this compound is highly sensitive to its environment, a characteristic feature of molecules with a strong ICT character.

Solvatochromism

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[9] For compounds like this compound, an increase in solvent polarity leads to a stabilization of the more polar excited state relative to the ground state. This results in a red-shift (bathochromic shift) of the fluorescence emission maximum. This behavior can be rationalized using the Lippert-Mataga equation, which correlates the Stokes shift with the solvent polarity function. Studies on the closely related 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine have demonstrated this pronounced solvatochromic effect.[3]

pH Dependence

The presence of nitrogen atoms in the pyridine and oxazole rings, as well as the exocyclic aniline group, makes the molecule's photophysics pH-dependent.[10] In acidic conditions, protonation of the pyridine nitrogen or the aniline nitrogen can occur. This protonation alters the electronic properties of the molecule, typically leading to a blue-shift (hypsochromic shift) in the absorption and emission spectra, or in some cases, fluorescence quenching. The specific protonation sites can vary depending on the substituents and the pH of the medium.[3]

Experimental Characterization

A thorough understanding of the fluorescence mechanism requires a suite of spectroscopic techniques.

Synthesis of this compound

The synthesis of 2-aryloxazolo[4,5-b]pyridines is typically achieved through the condensation of a 2-amino-3-hydroxypyridine derivative with a substituted benzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA).[3]

Protocol for Synthesis:

  • Reactant Mixture: An equimolar mixture of 2-amino-3-hydroxypyridine and 4-aminobenzoic acid is added to polyphosphoric acid.

  • Heating: The mixture is heated to approximately 150-180°C for several hours with constant stirring.

  • Workup: The reaction mixture is cooled and then carefully poured into a beaker of ice water.

  • Neutralization: The acidic solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene-heptane mixture).

Photophysical Measurements

Table 1: Summary of Key Photophysical Parameters and Experimental Techniques

ParameterDescriptionExperimental Technique
Absorption Maximum (λabs) Wavelength of maximum light absorption.UV-Visible Spectroscopy
Emission Maximum (λem) Wavelength of maximum fluorescence emission.Fluorescence Spectroscopy
Stokes Shift Difference in energy between the absorption and emission maxima.Calculated from λabs and λem
Fluorescence Quantum Yield (ΦF) Ratio of photons emitted to photons absorbed.[11]Relative or Absolute Fluorimetry[2][12]
Fluorescence Lifetime (τF) Average time the molecule spends in the excited state.Time-Correlated Single Photon Counting (TCSPC)
Excited-State Dynamics Observation of transient species and their decay kinetics.Transient Absorption Spectroscopy

4.2.1. Protocol for Relative Fluorescence Quantum Yield Measurement

This protocol uses a well-characterized fluorescence standard.[12]

  • Standard Selection: Choose a standard with a known quantum yield and an emission range that overlaps with the sample.

  • Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both sample and standard.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φx) is calculated using the equation:

    Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. Subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

cluster_0 Workflow A Prepare Dilutions (Sample & Standard) B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence (Spectrofluorometer) A->C E Plot Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Quantum Yield E->F

Caption: Workflow for relative fluorescence quantum yield measurement.

4.2.2. Protocol for Fluorescence Lifetime Measurement (TCSPC)

  • Instrument Setup: Use a pulsed light source (e.g., a picosecond diode laser) with a high repetition rate and a fast, sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).

  • Instrument Response Function (IRF): Measure the IRF by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

  • Sample Measurement: Replace the scattering solution with the fluorescent sample and acquire the fluorescence decay profile.

  • Data Analysis: Deconvolute the instrument response from the sample's decay profile using fitting software. The decay is typically fitted to a single or multi-exponential function to obtain the fluorescence lifetime(s).

4.2.3. Transient Absorption Spectroscopy

This technique provides insights into the excited-state dynamics by monitoring changes in absorbance after photoexcitation with a short laser pulse.[5][13][14]

  • Pump-Probe Setup: A high-intensity "pump" pulse excites the sample, and a lower-intensity "probe" pulse, delayed in time, measures the absorbance of the excited species.

  • Data Acquisition: The change in absorbance of the probe is measured as a function of the delay time between the pump and probe pulses.

  • Spectral Analysis: The resulting transient absorption spectra can reveal the formation and decay of excited states, triplet states, and other transient intermediates.

Computational Modeling

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are invaluable for elucidating the fluorescence mechanism.[15][16] These methods can be used to:

  • Calculate the HOMO and LUMO energy levels and their spatial distribution.

  • Simulate the absorption and emission spectra.

  • Optimize the geometries of the ground and excited states.

  • Map the potential energy surfaces to identify energy barriers for processes like ESIPT.

Conclusion and Future Directions

The fluorescence of this compound is a complex phenomenon driven primarily by an intramolecular charge transfer mechanism, with its emission characteristics being highly sensitive to solvent polarity and pH. The potential for a secondary ESIPT pathway involving the aniline protons presents an intriguing area for further investigation. A comprehensive understanding of these mechanisms, achieved through the combination of advanced spectroscopic techniques and computational modeling, is crucial for the rational design of novel fluorescent probes and therapeutic agents based on this versatile scaffold. Future work should focus on obtaining precise photophysical data for the parent aniline compound and its derivatives to build a more detailed structure-property relationship and to fully harness its potential in various applications.

References

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline derivatives and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design, owing to their diverse chemical properties and ability to engage with a wide array of biological targets. Among these, the oxazolo[4,5-b]pyridine ring system, a fused heterocycle incorporating both pyridine and oxazole moieties, is recognized as a "privileged structure."[1][2] This framework serves as the foundation for compounds with a broad spectrum of biological activities.

This guide focuses on a specific, highly promising class of these compounds: This compound and its derivatives. This core structure combines the biologically active oxazolo[4,5-b]pyridine framework with an aniline group, creating a versatile building block for developing novel therapeutics.[3] Derivatives of this scaffold have demonstrated significant potential in several key therapeutic areas, including oncology, and infectious diseases, particularly as antiparasitic agents.[3][4]

This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the synthesis strategies, physicochemical properties, structure-activity relationships (SAR), and demonstrated biological activities of this compound derivatives, with the goal of facilitating further research and development in this promising area.

Core Chemical Structure and Physicochemical Properties

The foundational molecule, this compound, possesses a rigid, planar fused ring system linked to a reactive aniline moiety. The nitrogen and oxygen atoms within the heterocyclic core are crucial, acting as potential hydrogen bond acceptors, which can enhance binding affinity to biological targets like enzymes and receptors.[2][3] The aniline amino group provides a key site for further chemical modification and can act as a nucleophile in various reactions.[3]

Physicochemical Data for the Core Scaffold
PropertyValueSource
Molecular Formula C₁₂H₉N₃O[5][6]
Molar Mass 211.22 g/mol [5]
Predicted Density 1.317±0.06 g/cm³[5]
Canonical SMILES C1=CC(=CC=C1C2=NC3=C(O2)C=CN=C3)N[6]
InChI Key IQYADSABMIDDAV-UHFFFAOYSA-N[6]

Synthesis Strategies: A Guide to Chemical Elaboration

The construction of the oxazolo[4,5-b]pyridine core is a critical step in the synthesis of its derivatives. Several robust methods have been established, with the most common approach involving the condensation and subsequent cyclization of aminopyridine precursors.

Primary Synthetic Pathway: Condensation and Cyclization

The most prevalent and efficient method involves the reaction of a 2-amino-3-hydroxypyridine intermediate with a substituted benzoic acid, typically 4-aminobenzoic acid or a derivative thereof. The reaction is generally facilitated by a dehydrating/condensing agent such as polyphosphoric acid (PPA) or its silyl ester (PPSE), which drives the formation of the oxazole ring at elevated temperatures.[7][8]

This one-pot approach is advantageous due to its high yield and the relative accessibility of the starting materials.[7]

G cluster_0 Synthetic Workflow A 2-Amino-3-hydroxypyridine C Condensation & Dehydration (PPA or PPSE, Heat) A->C B 4-Aminobenzoic Acid Derivative B->C D This compound Core C->D Cyclization E Further Derivatization (e.g., Acylation, Alkylation) D->E R-group Modification F Final Derivative Library E->F

Caption: General workflow for synthesizing the oxazolo[4,5-b]pyridine core.

Alternative Synthetic Routes

Other synthetic strategies include:

  • Multi-step Cyclization: Formation of the oxazolo[4,5-b]pyridine ring can be achieved through the cyclization of precursors like 2-aminopyridines with α-haloketones.[3]

  • Solid-Phase Synthesis: For the rapid generation of a library of derivatives for high-throughput screening, solid-phase synthesis offers a powerful approach. This method typically involves immobilizing an anthranilic acid derivative on a resin, followed by sequential construction of the heterocyclic core and cleavage to release the final products.[3]

Experimental Protocol: Synthesis of 2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine-6-carboxylate

This protocol is adapted from a documented synthesis of a related derivative and illustrates the key steps of condensation, functionalization via Heck reaction, and subsequent reductions.[7]

  • Step 1: Oxazole Ring Formation.

    • Combine 5-bromo-2-amino-3-hydroxypyridine (1.0 eq) and 4-cyanobenzoic acid (1.1 eq) in polyphosphoric acid trimethylsilyl ester (PPSE).

    • Heat the mixture at 200°C for 4-6 hours, monitoring by TLC.

    • Cool the reaction, quench with saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

    • Purify via column chromatography to yield 6-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine.[7]

  • Step 2: Introduction of Carboxylic Acid Moiety (Heck Reaction).

    • In a flask, dissolve the bromo-derivative from Step 1 (1.0 eq), palladium acetate (1-2 mol%), and tri-o-tolylphosphine (3-4 mol%) in DMF.

    • Add methyl acrylate (1.5 eq) and triethylamine (2.0 eq).

    • Reflux the mixture for 24 hours.[7]

    • After cooling, dilute with water and extract with ethyl acetate. The resulting product is the methyl acrylate adduct.

  • Step 3: Reduction of Double Bond.

    • Dissolve the product from Step 2 in DMF and add 10% Palladium on carbon (Pd/C).

    • Hydrogenate under 3 atm of H₂ for 48 hours.[7]

    • Filter the catalyst and remove the solvent under reduced pressure to obtain the propanoate derivative.

  • Step 4: Reduction of Nitrile to Amine.

    • Dissolve the propanoate derivative in DMF and add Raney Nickel.

    • Hydrogenate under 35 atm of H₂ for 48 hours to reduce the cyano group to a primary amine.[7]

    • Filter and purify to yield the final aniline derivative.

Biological Activities and Therapeutic Applications

The this compound scaffold is a versatile platform that has been explored for multiple therapeutic applications.[3]

Antiparasitic Activity: A Novel Class of Trypanocidal Agents

One of the most significant discoveries for this class of compounds is their potent activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), or "sleeping sickness."[4] A high-throughput screen identified 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as a hit class with low micromolar activity.

Subsequent structure-activity relationship (SAR) studies revealed that modifications to this core could produce compounds with potent, nanomolar-level efficacy and high selectivity over mammalian cells.[4] The most active compound from this study exhibited an IC₅₀ of 91 nM against the human pathogenic strain T. b. rhodesiense and was over 700 times less toxic to a mammalian cell line, highlighting a promising therapeutic window.[4] Key to future optimization in this area are improvements in solubility and metabolic stability.[4]

Anticancer Potential

The broader oxazolopyridine class is known for its anticancer properties, often acting through the inhibition of key cellular pathways like protein kinases.[1][9] While the specific targets for this compound derivatives are still under investigation, they have been evaluated for their potential as therapeutic agents against various cancers.[3] The structural similarity to known kinase inhibitors, such as those targeting EGFR or Aurora Kinase, suggests this is a fertile area for further research.[9][10] Compounds containing oxazole and pyrimidine rings have shown superior antiproliferative activity against numerous human cancer cell lines.[11]

Antimicrobial Research

This scaffold has also been explored for its efficacy against various bacterial and fungal strains, contributing to the development of new drugs to combat resistant pathogens.[3] The synthesis of various 2,5-disubstituted benzoxazoles and 2-substituted oxazolo(4,5-b)pyridines has been described to determine their antimicrobial activities and structure-activity relationships.[8]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For the oxazolo[4,5-b]pyridin-2-yl)aniline series, SAR studies have provided critical insights.

G A Modifications here impact solubility, metabolic stability, and potency B Core scaffold essential for target binding C Substituents (EWG/EDG) on aniline ring modulate electronic properties and activity

Caption: Key regions for SAR exploration on the oxazolo[4,5-b]pyridin-2-yl)aniline scaffold.

Key SAR findings include:

  • Anilide Moiety: In the trypanocidal series, the presence and nature of the anilide group (a derivative of the core aniline) were critical for activity. Sharp SAR was observed, indicating a specific binding interaction is likely required.[4]

  • Substitution on the Aniline Ring: The electronic properties of substituents on the aniline ring can significantly modulate activity. Both electron-donating and electron-withdrawing groups can be explored to optimize potency and physicochemical properties.

  • Pyridyl Group Importance: In related scaffolds, the pyridyl nitrogen has been shown to be important for interacting with protein kinase targets, suggesting that this feature is likely key for the anticancer potential of this series as well.[9]

Future Directions and Outlook

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The demonstrated potent activity against neglected diseases like HAT, coupled with its potential in oncology, warrants significant further investigation.

Future research efforts should focus on:

  • Target Deconvolution: Identifying the specific molecular targets responsible for the observed anticancer and antiparasitic effects is a critical next step. This can be achieved through techniques like affinity chromatography, proteomics, and kinase profiling.

  • Pharmacokinetic Optimization: While initial studies have shown high potency, the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, particularly solubility and metabolic stability, will be crucial for advancing these compounds into preclinical and clinical development.[4]

  • Library Expansion and SAR Deepening: Expanding the library of derivatives through both solution-phase and solid-phase synthesis will allow for a more comprehensive understanding of the SAR, enabling the design of next-generation compounds with improved potency and drug-like properties.[3]

  • Computational Modeling: The use of molecular docking and other computational tools can help rationalize the observed SAR and guide the design of new derivatives with enhanced binding affinity for their biological targets.[10][12]

Conclusion

The this compound core is a chemically tractable and biologically relevant scaffold that holds considerable promise for drug discovery. Its derivatives have demonstrated potent activity against challenging therapeutic targets, particularly in the fields of parasitology and oncology. Through a combination of innovative synthetic chemistry, rigorous biological evaluation, and rational drug design, this versatile molecular framework is poised to deliver a new generation of therapeutic agents to address unmet medical needs.

References

An In-Depth Technical Guide to 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its promising biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of the oxazolo[4,5-b]pyridine scaffold.

Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold

The fusion of oxazole and pyridine rings creates the oxazolo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry. This heterocyclic system is a key pharmacophore in numerous biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. The unique electronic and structural features of this scaffold allow for diverse interactions with various biological targets. This compound, in particular, has emerged as a compound of interest due to its potential as a versatile building block for the synthesis of novel therapeutic agents.

Compound Identification and Molecular Structure

Chemical Identity:

ParameterValue
Systematic Name This compound
CAS Number 95331-56-9[1]
Molecular Formula C₁₂H₉N₃O[1]
Molecular Weight 211.22 g/mol [1]

Molecular Structure:

The molecular structure of this compound features a planar, fused ring system. The aniline moiety at the 2-position of the oxazolopyridine core is a key feature, providing a site for further chemical modification and influencing the molecule's biological activity.

Caption: Molecular structure of this compound.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the condensation of 2-amino-3-hydroxypyridine with a 4-aminobenzoic acid derivative. This reaction typically requires a dehydrating agent to facilitate the cyclization and formation of the oxazole ring.

General Synthesis Pathway

The core synthetic strategy involves the reaction of an o-aminophenol equivalent (2-amino-3-hydroxypyridine) with a carboxylic acid or its derivative. The use of polyphosphoric acid (PPA) or its ester (PPSE) is a well-established method for promoting this type of cyclodehydration reaction.[2][3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Amino-3-hydroxypyridine E This compound A->E Condensation & Cyclization B 4-Aminobenzoic Acid B->E C Polyphosphoric Acid (PPA) or PPSE C->E D Heat (e.g., 200°C) D->E

Caption: General synthesis scheme.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Amino-3-hydroxypyridine

  • 4-Aminobenzoic acid

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine (1.0 eq) and 4-aminobenzoic acid (1.1 eq).

  • Add polyphosphoric acid (10-15 times the weight of the limiting reagent) to the flask.

  • Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 100°C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.

  • The crude product is then dried.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons on the pyridine, oxazole, and aniline rings. The amino group protons will appear as a broad singlet.

    • ¹³C NMR will display the expected number of signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (211.22 g/mol ).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching of the amine, C=N stretching of the oxazole ring, and C-O-C stretching.

Biological Activity and Therapeutic Potential

The oxazolo[4,5-b]pyridine scaffold is a versatile pharmacophore, and derivatives of this compound have demonstrated a range of biological activities.

Anticancer Activity

Derivatives of the oxazolo[4,5-b]pyridine core have shown promising anticancer activity against various cancer cell lines. The proposed mechanisms of action are diverse and appear to be dependent on the specific substitutions on the core structure. Molecular docking studies on related compounds suggest potential inhibition of key enzymes involved in cancer cell proliferation, such as human dihydroorotate dehydrogenase (hDHODH).

Antimicrobial Activity

The structural similarity of the oxazolo[4,5-b]pyridine ring system to purine bases suggests that these compounds may act as nucleic acid synthesis inhibitors. Some derivatives have exhibited significant activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies have also pointed towards the inhibition of DNA gyrase as a possible mechanism of antibacterial action.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

A particularly promising area of research for oxazolo[4,5-b]pyridine derivatives is their potent inhibition of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders, metabolic diseases, and inflammation.

The inhibition of GSK-3β by oxazolo[4,5-b]pyridine-based compounds has shown potential for anti-inflammatory effects. Several studies have reported that derivatives of this scaffold can significantly reduce the production of pro-inflammatory mediators. For instance, some piperazine-linked oxazolo[4,5-b]pyridine derivatives have displayed IC₅₀ values in the sub-micromolar range against GSK-3β.[4]

cluster_compound This compound Scaffold cluster_target Molecular Target cluster_pathway Signaling Pathway cluster_effect Cellular Effect A Oxazolo[4,5-b]pyridine Derivatives B GSK-3β A->B Inhibition C Inflammatory Signaling B->C Modulation D Decreased production of pro-inflammatory mediators C->D

Caption: Mechanism of anti-inflammatory action.

Future Perspectives and Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The demonstrated biological activities, particularly the inhibition of GSK-3β, highlight its potential for the treatment of a range of diseases.

Future research should focus on synthesizing and screening libraries of derivatives to establish clear structure-activity relationships (SAR). Further elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates based on this promising heterocyclic core.

References

The Solubility Profile of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a potential therapeutic agent. Poor aqueous solubility can lead to low bioavailability, hindering a compound's progression through the drug discovery pipeline. This technical guide provides an in-depth analysis of the solubility of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a heterocyclic compound with significant potential in medicinal chemistry.[1] We will explore the theoretical underpinnings of its solubility, present detailed protocols for its experimental determination, and discuss the key factors influencing its dissolution in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's solubility characteristics.

Introduction to this compound

This compound is a heterocyclic molecule that incorporates an oxazolo[4,5-b]pyridine core linked to an aniline moiety.[1] This structural combination imparts a unique set of physicochemical properties that are pertinent to its behavior in biological systems. The oxazolo[4,5-b]pyridine scaffold is of interest in medicinal chemistry for its potential biological activities.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₉N₃O[2]
Molar Mass 211.22 g/mol [2]
Predicted XlogP 2.0[3]
Melting Point ~213 °CFluorochem
Appearance SolidFluorochem

The predicted XlogP value of 2.0 suggests that this compound has a moderate degree of lipophilicity. This is a crucial factor influencing its solubility in both aqueous and organic media, as well as its ability to permeate biological membranes.

Theoretical Framework of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.

The structure of this compound contains both polar and non-polar regions. The aniline and pyridine nitrogen atoms, along with the oxazole oxygen, can participate in hydrogen bonding with protic solvents. The aromatic rings, however, contribute to its hydrophobic character.

The Role of pH and pKa

The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium. The molecule possesses basic nitrogen atoms in both the aniline and pyridine rings, which can be protonated at acidic pH.

  • Aniline Moiety: The conjugate acid of aniline has a pKa of approximately 4.63.[5]

  • Pyridine Moiety: The pKa of the pyridinium ion is around 5.2.

The protonation of these basic centers will lead to the formation of charged species that are generally more soluble in aqueous solutions. Therefore, it is anticipated that the aqueous solubility of this compound will be significantly higher at pH values below its pKa. Computational methods can be employed to predict the specific pKa values of this molecule with greater accuracy.[6][7]

Experimental Determination of Solubility

The experimental measurement of solubility is crucial for validating theoretical predictions and providing the accurate data needed for formulation development. Two primary types of solubility assays are commonly employed in the pharmaceutical industry: thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It is a critical parameter for understanding the intrinsic properties of a drug substance. The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported in units of µg/mL or µM.

References

The Oxazolo[4,5-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry with a Focus on the 4-Aniline Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Oxazolopyridines in Drug Discovery

The fusion of an oxazole ring with a pyridine nucleus gives rise to the oxazolo[4,5-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry. This core structure has been identified as a "privileged" scaffold due to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. Among its numerous derivatives, 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline stands out as a key pharmacophore, investigated for its potential in oncology, inflammation, and other therapeutic areas. This guide provides a comprehensive overview of the historical research, synthetic strategies, and biological evaluation of this important class of molecules, with a specific focus on the title compound and its analogs.

Physicochemical Properties of the Core Moiety

The foundational compound, this compound, possesses the molecular formula C₁₂H₉N₃O and a molar mass of approximately 211.22 g/mol .[1] Its structure, featuring a fused aromatic system with both hydrogen bond donor (the aniline amine) and acceptor (the nitrogen atoms in the pyridine and oxazole rings) capabilities, underpins its ability to interact with biological macromolecules.

PropertyValueSource
Molecular FormulaC₁₂H₉N₃O[1]
Molar Mass211.22 g/mol [1]
Predicted Boiling Point373.9±22.0 °C[1]
Predicted Melting Point213.6 °C[1]
Predicted Density1.317±0.06 g/cm³[1]

Synthetic Pathways to the Oxazolo[4,5-b]pyridine Core

The construction of the oxazolo[4,5-b]pyridine ring system is a key step in the synthesis of this compound and its derivatives. Several synthetic strategies have been developed, primarily revolving around the formation of the oxazole ring from a substituted pyridine precursor.

General Synthetic Strategy: Condensation and Cyclization

A common and effective method involves the condensation of a 2-amino-3-hydroxypyridine derivative with a suitable carboxylic acid or its derivative, followed by a cyclization step to form the oxazole ring. This approach offers versatility in introducing various substituents onto the 2-position of the oxazolo[4,5-b]pyridine core.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Amino-3-hydroxypyridine P1 Condensation A->P1 B 4-Aminobenzoic Acid Derivative B->P1 P2 Cyclization P1->P2 Intermediate C This compound P2->C

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized):

  • Amide Formation: To a solution of 2-amino-3-hydroxypyridine in a suitable solvent (e.g., pyridine or DMF), an equimolar amount of a 4-nitrobenzoyl chloride is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The resulting amide intermediate is then subjected to cyclization to form the oxazole ring. This is often achieved by heating the intermediate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 100-150 °C).

  • Reduction of the Nitro Group: The 2-(4-nitrophenyl)oxazolo[4,5-b]pyridine intermediate is then reduced to the corresponding aniline. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid can also be employed.

  • Purification: The final product, this compound, is purified by techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Causality in Experimental Choices:

  • The use of 4-nitrobenzoyl chloride in the initial step is strategic. The nitro group is a strong electron-withdrawing group that facilitates the subsequent nucleophilic substitution and is a well-established precursor to the amino group.

  • The choice of a strong dehydrating agent like PPA or POCl₃ is crucial for the efficient cyclization to form the thermodynamically stable oxazole ring.

  • Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to an amine, often proceeding with high yields and minimal side products.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While experimental data for the title compound is not extensively published, predicted data and analysis of related structures provide a basis for its characterization.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine, oxazole, and aniline rings. The protons on the aniline ring would appear as two distinct doublets in the aromatic region, integrating to two protons each. The protons on the pyridine ring would also exhibit characteristic splitting patterns depending on their substitution. The NH₂ protons of the aniline group would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all twelve carbon atoms in the molecule. The quaternary carbons of the fused ring system and the carbon attached to the amino group would have distinct chemical shifts.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound by providing a highly accurate mass measurement. The predicted monoisotopic mass is 211.07455 Da.[2]

Infrared (IR) Spectroscopy:

  • The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the oxazole and pyridine rings (around 1600-1650 cm⁻¹), and C-O stretching of the oxazole ring (around 1000-1300 cm⁻¹).

Biological Activities and Therapeutic Potential

The oxazolo[4,5-b]pyridine scaffold has been a fertile ground for the discovery of potent biological agents. The 4-aniline substitution is a key feature in many of these active compounds, particularly in the realm of kinase inhibition.

Kinase Inhibition: A Promising Avenue for Anticancer Therapy

Many derivatives of the oxazolo[4,5-b]pyridine core have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

A study on novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles identified potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), with one compound exhibiting an IC₅₀ value of 0.19 μM.[3] While this is not the exact title compound, it highlights the potential of the oxazolo[4,5-b]pyridine scaffold in targeting kinases.

The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

G cluster_pathway Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, FLT3) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cell Proliferation and Survival PhosphoSubstrate->CellProliferation Promotes Inhibitor This compound Derivative Inhibitor->Kinase Inhibits ATP Binding

Figure 2: Proposed mechanism of action for this compound derivatives as kinase inhibitors.

Anticancer Activity

The kinase inhibitory properties of oxazolopyridine derivatives translate into significant anticancer potential. For instance, a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives, which are structural isomers of the title compound, were synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[4] One of the compounds in this series displayed potent inhibition of FLT3 with an IC₅₀ of 256 nM and showed strong antiproliferative activity against AML cell lines.[4] Another study on 1,3,4-oxadiazole-oxazolo[4,5-b]pyridine derivatives reported potent antitumor activities against glioblastoma cell lines, with some compounds showing IC₅₀ values well below that of the standard drug temozolomide.[5]

While specific IC₅₀ values for this compound against a panel of cancer cell lines are not extensively documented in the public domain, the consistent and potent anticancer activity of structurally related compounds strongly suggests its promise as a scaffold for the development of novel oncology therapeutics.

Anti-inflammatory and Other Activities

Beyond cancer, the oxazolo[4,5-b]pyridine core has demonstrated potential in other therapeutic areas. The aforementioned GSK-3β inhibitors also exhibited significant in vivo anti-inflammatory activity.[3] Furthermore, derivatives of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides have been identified as potent inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis, with the most active compound showing an IC₅₀ of 91 nM.[6]

Conclusion and Future Directions

The historical research on this compound and its related derivatives has firmly established the oxazolo[4,5-b]pyridine scaffold as a versatile and valuable platform in drug discovery. Its straightforward synthesis and the ability to readily introduce diverse substituents have allowed for the exploration of a vast chemical space, leading to the identification of potent inhibitors of various biological targets.

While the specific biological profile of this compound itself requires more in-depth investigation through dedicated studies, the wealth of data on its analogs strongly supports its potential as a foundational structure for the development of novel therapeutics. Future research should focus on:

  • Detailed Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound, accompanied by comprehensive spectroscopic characterization.

  • Systematic Biological Evaluation: A thorough investigation of its inhibitory activity against a broad panel of kinases and a diverse range of cancer cell lines to elucidate its specific mechanism of action and therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The systematic modification of the aniline and pyridine moieties to optimize potency, selectivity, and pharmacokinetic properties.

The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapies for cancer, inflammatory diseases, and infectious agents.

References

Quantum Chemical Blueprint of a Privileged Scaffold: An In-depth Technical Guide to the Computational Analysis of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Therapeutic Potential

In the landscape of modern drug discovery, the oxazolo[4,5-b]pyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets. The aniline-substituted derivative, 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (OPIA), is a compound of significant interest, with research pointing towards its potential as an anticancer, antimicrobial, and antiparasitic agent.[1] Understanding the intrinsic electronic and structural properties of OPIA at a quantum mechanical level is paramount for elucidating its mechanism of action, predicting its reactivity, and guiding the rational design of next-generation therapeutics.

This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of OPIA. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate their research. We will move beyond a simple recitation of methods, instead focusing on the causality behind each computational choice, ensuring a robust and scientifically rigorous approach.

The Significance of this compound (OPIA) in Medicinal Chemistry

The OPIA molecule is a fused heterocyclic system, comprising an oxazole ring fused to a pyridine ring, with an aniline substituent at the 2-position of the oxazolo[4,5-b]pyridine core. This unique arrangement of nitrogen and oxygen heteroatoms within a planar aromatic system creates a distinct electronic landscape, ripe for interaction with biological macromolecules.[1]

The oxazolo[4,5-b]pyridine core is a known pharmacophore, with derivatives exhibiting a wide range of biological activities. The addition of the 4-aminophenyl group introduces a key pharmacophoric feature, a hydrogen bond donor and acceptor, which can significantly influence the molecule's binding affinity and selectivity for various protein targets. Indeed, derivatives of this scaffold have been investigated for their potent inhibitory effects on crucial cellular pathways implicated in cancer and infectious diseases.[2][3][4]

The Computational Microscope: A Quantum Chemical Workflow for OPIA

To dissect the electronic and structural intricacies of OPIA, we will employ Density Functional Theory (DFT), a powerful quantum chemical method that offers an excellent balance between computational cost and accuracy for molecules of this size.[5][6] The following workflow outlines a rigorous and well-validated approach.

Figure 1: A comprehensive workflow for the quantum chemical analysis of this compound.

Step-by-Step Computational Protocol

This protocol is designed to be executed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

I. Molecular Structure Input:

  • Construct the initial 3D structure of this compound. This can be done using a molecular builder or by converting its SMILES string (C1=CC(=CC=C1N)C2=NC3=C(O2)N=CC=C3).

  • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

II. Geometry Optimization (DFT):

  • Rationale for Method Selection: We will employ the B3LYP hybrid functional. B3LYP is a well-established and widely used functional that has been shown to provide accurate geometries and electronic properties for a broad range of organic molecules, including heterocyclic systems.[5][6][7]

  • Basis Set Selection: The 6-311++G(d,p) basis set is chosen. This is a triple-zeta basis set that provides a good description of the electron distribution. The ++ indicates the inclusion of diffuse functions on all atoms, which are important for accurately describing lone pairs and anions. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds.

  • Calculation Setup:

    • Keyword: OPT

    • Method: B3LYP/6-311++G(d,p)

    • Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) with water as the solvent can be included.

III. Frequency Analysis:

  • Purpose: Following a successful geometry optimization, a frequency calculation must be performed on the optimized structure. This serves two critical purposes:

    • Verification of a True Minimum: The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

    • Prediction of Vibrational Spectra: The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.

  • Calculation Setup:

    • Keyword: FREQ

    • Method: B3LYP/6-311++G(d,p) (using the same level of theory as the optimization).

IV. Electronic Property Calculations:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity.

    • HOMO: Represents the ability to donate an electron.

    • LUMO: Represents the ability to accept an electron.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is invaluable for identifying regions of positive (electron-deficient) and negative (electron-rich) potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

  • Calculation Setup: These properties are typically calculated as part of a single-point energy calculation on the optimized geometry.

Analysis and Interpretation of Computational Data

The raw output from quantum chemical calculations provides a wealth of information. The following sections detail how to extract meaningful chemical and biological insights.

Structural Parameters
ParameterExpected Range/ValueSignificance
C-N Bond Lengths (Aniline)~1.36-1.40 ÅShorter than a typical C-N single bond, indicating some double bond character due to resonance.
C=N Bond Length (Oxazole)~1.30-1.35 ÅCharacteristic of a C=N double bond within a heterocyclic ring.
C-O Bond Lengths (Oxazole)~1.35-1.40 ÅIndicative of C-O single bond character with some delocalization.
Dihedral Angle (Aniline-Oxazolopyridine)Near 0° or 180°Indicates the degree of planarity between the two ring systems, which affects π-conjugation.

Table 1: Key structural parameters for the analysis of optimized this compound geometry.

Electronic Properties and Reactivity Descriptors

The electronic properties derived from the calculations provide a quantitative measure of the molecule's reactivity.

Figure 2: The relationship between Frontier Molecular Orbitals and chemical reactivity.

Global Reactivity Descriptors:

From the energies of the HOMO and LUMO, we can calculate several important reactivity indices:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Chemical Hardness (η) = (I - A) / 2

  • Electronegativity (χ) = (I + A) / 2

  • Electrophilicity Index (ω) = χ² / (2η)

DescriptorSignificance
HOMO-LUMO Gap (ΔE) A smaller gap indicates higher reactivity and lower kinetic stability.
Chemical Hardness (η) Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Electrophilicity Index (ω) A measure of the molecule's ability to accept electrons.

Table 2: Global reactivity descriptors and their significance.

Molecular Electrostatic Potential (MEP) Map:

The MEP map is a powerful tool for visualizing the charge distribution. For OPIA, we would anticipate:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen and oxygen atoms of the oxazolo[4,5-b]pyridine core, as well as the nitrogen of the aniline group. These are the most likely sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Located on the hydrogen atoms, particularly the amine hydrogens and the hydrogens of the aromatic rings. These are potential sites for nucleophilic attack and hydrogen bond donation.

Validation and Correlation with Experimental Data

A robust computational study must be validated against experimental data.

  • Vibrational Spectroscopy: The calculated IR frequencies (after applying a scaling factor, typically around 0.96 for B3LYP functionals) can be compared to an experimental FT-IR spectrum. A good correlation between the calculated and experimental peak positions and intensities provides strong evidence for the accuracy of the optimized geometry.

  • NMR Spectroscopy: While predicting NMR spectra is computationally more intensive, the calculated electronic structure can provide insights into the chemical environment of different nuclei. For instance, the calculated atomic charges can be correlated with experimental ¹³C NMR chemical shifts.

Conclusion: From In Silico Insights to In Vivo Potential

The quantum chemical calculations detailed in this guide provide a powerful, non-invasive toolkit for probing the fundamental properties of this compound. By understanding its optimized geometry, electronic structure, and reactivity, we can make informed predictions about its behavior in a biological system. The insights gained from these calculations can guide the synthesis of more potent and selective derivatives, ultimately accelerating the journey from a promising scaffold to a life-saving therapeutic.

References

safety and toxicity profile of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (Zolpidem Impurity A)

Abstract

This compound, identified as a process impurity and potential degradant of the active pharmaceutical ingredient (API) Zolpidem, requires a rigorous safety and toxicity assessment to ensure patient safety. This is in accordance with global regulatory standards, such as the ICH Q3A(R2) guidelines, which mandate the characterization and control of impurities in new drug substances. Given the limited publicly available toxicological data for this specific molecule, this whitepaper outlines a comprehensive, tiered strategy for establishing its safety profile. The approach detailed herein integrates computational toxicology, validated in vitro assays, and a framework for decision-making regarding potential in vivo studies. This guide provides not only the scientific rationale for each step but also detailed, actionable protocols to enable researchers to perform a thorough risk assessment.

Introduction and Regulatory Context

This compound is a known impurity associated with the synthesis of Zolpidem, a widely prescribed sedative-hypnotic agent. The presence of impurities in an API, even at trace levels, can present significant safety concerns, potentially impacting the therapeutic window or introducing unique toxicities not associated with the parent drug.

The International Council for Harmonisation (ICH) provides clear directives for the qualification of impurities. The threshold for requiring toxicological qualification depends on the maximum daily dose of the API. For an impurity like this compound, its acceptable limit is directly tied to a comprehensive evaluation of its potential to induce systemic toxicity or genetic damage. This document serves as a roadmap for that evaluation.

A Tiered Approach to Toxicological Assessment

A modern, resource-efficient, and ethically responsible strategy for safety assessment begins with non-animal-based methods. We propose a tiered approach that uses the results from each stage to inform the necessity and design of the next, as illustrated below.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Genotoxicity cluster_2 Tier 3: In Vitro Cytotoxicity cluster_3 Decision Point & Potential Further Steps QSAR QSAR Modeling (Genotoxicity, Carcinogenicity) Ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) QSAR->Ames Informs starting concentrations Decision ICH M7 Classification Risk Assessment QSAR->Decision ReadAcross Read-Across Analysis (Zolpidem & Analogues) MNvit In Vitro Micronucleus Assay (OECD 487) Ames->MNvit Confirmatory testing Ames->Decision HepaRG Hepatotoxicity Assay (e.g., HepaRG Cells) MNvit->HepaRG Broaden toxicity screen MNvit->Decision Cardio Cardiomyocyte Viability Assay HepaRG->Decision InVivo Targeted In Vivo Studies (e.g., 28-day repeat dose) Decision->InVivo If risk cannot be ruled out by in vitro data

Caption: Tiered strategy for safety assessment of a pharmaceutical impurity.

Tier 1: In Silico Toxicological Prediction

Rationale: Before embarking on laboratory experiments, computational (in silico) methods provide a rapid and cost-effective preliminary assessment. Quantitative Structure-Activity Relationship (QSAR) models use the chemical structure of this compound to predict its potential toxicological properties based on data from structurally similar compounds. This is particularly valuable for assessing mutagenicity, a critical endpoint for pharmaceutical impurities.

Protocol: QSAR Analysis for Genotoxicity
  • Obtain Chemical Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) or SDF file for this compound.

  • Select QSAR Models: Utilize at least two complementary QSAR models as recommended by regulatory guidelines like ICH M7.

    • (M)odel 1 (Expert Rule-Based): Employ a system like Derek Nexus, which identifies structural fragments (toxicophores) associated with toxicity alerts based on a curated knowledge base.

    • (M)odel 2 (Statistical-Based): Use a system like Sarah Nexus or Leadscope, which builds statistical models from large datasets of empirical test results to predict the probability of a positive outcome.

  • Execute Predictions: Input the chemical structure into the software platforms.

  • Analyze and Conclude:

    • If both models are negative, the compound may be considered to have low potential for mutagenicity.

    • If either model returns a positive or equivocal result, the alert should be investigated. The output will typically identify the specific substructure responsible for the alert, providing a mechanistic hypothesis.

    • This outcome is not a definitive result but a critical piece of information that mandates progression to in vitro testing.

Tier 2: In Vitro Genotoxicity Assessment

Rationale: This tier aims to experimentally confirm or refute the in silico predictions regarding mutagenicity. The standard battery of tests is designed to detect both gene mutations and chromosomal damage.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a cornerstone of genotoxicity testing, evaluating a chemical's ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101), or S. typhimurium TA102.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor 1254- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction). This is critical because some chemicals only become mutagenic after being metabolized.

  • Dose Selection: Perform an initial range-finding experiment to determine the appropriate concentration range, identifying any cytotoxicity. The main experiment should use at least five analyzable concentrations.

  • Exposure Method: The plate incorporation method or the pre-incubation method can be used.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertants or a reproducible increase at one or more concentrations over the negative control.

Protocol: In Vitro Mammalian Cell Micronucleus Test (MNvit) (OECD 487)

This assay detects chromosomal damage by identifying micronuclei (small nuclei containing fragments of chromosomes or whole chromosomes) in the cytoplasm of interphase cells.

  • Cell Line Selection: Use a well-characterized cell line such as CHO, V79, L5178Y, or TK6, or primary human lymphocytes.

  • Metabolic Activation: As with the Ames test, run parallel experiments with and without a liver S9 fraction.

  • Exposure Duration:

    • Short-term treatment (3-6 hours): Conduct with and without S9.

    • Long-term treatment (1.5-2.0 normal cell cycle lengths): Conduct without S9 only.

  • Cytotoxicity Measurement: Concurrently measure cell proliferation (e.g., using Relative Increase in Cell Count or Relative Population Doubling) to ensure micronuclei are not simply a byproduct of excessive cell death. The highest concentration tested should induce approximately 50-60% cytotoxicity.

  • Harvest and Staining: After exposure, culture cells for a period sufficient to allow for chromosome damage to lead to micronucleus formation. Harvest cells and stain with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Scoring: Score a minimum of 2000 cells per concentration for the frequency of micronuclei.

  • Data Analysis: A positive result is a dose-dependent increase in micronucleus frequency or a reproducible increase at one or more concentrations.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Harvest & Analysis cluster_3 Outcome Prep Prepare Test Compound Stock & S9 Metabolic Mix Dose Dose cells with compound (5+ concentrations) Prep->Dose Cells Culture Mammalian Cells (e.g., CHO, TK6) Cells->Dose Incubate Incubate: - Short-term (+/- S9) - Long-term (- S9) Dose->Incubate Harvest Harvest & Cytoblock Incubate->Harvest Cytotox Measure Cytotoxicity (e.g., RIC/RPD) Incubate->Cytotox Stain Stain with DNA Dye (e.g., DAPI) Harvest->Stain Score Score 2000 cells/conc. for Micronuclei Frequency Stain->Score Positive Positive Score->Positive Negative Negative Score->Negative Cytotox->Positive Cytotox->Negative

Caption: Experimental workflow for the In Vitro Micronucleus (MNvit) assay.

Interpretation and Path Forward

The results from this initial testing battery will determine the regulatory path for this compound.

Ames Result MNvit Result ICH M7 Class Interpretation & Action
NegativeNegativeClass 5Compound is not considered mutagenic. Control as a standard non-mutagenic impurity per ICH Q3A(R2).
PositiveN/AClass 1 or 2Compound is a bacterial mutagen. Considered a potential human mutagen and carcinogen. Must be controlled at or below the Threshold of Toxicological Concern (TTC).
NegativePositiveClass 3Compound is an aneugen or clastogen in mammalian cells. Requires further expert review and may require additional testing to determine relevance.

Table 1: Interpretation of Genotoxicity Results based on ICH M7(R1) Guideline.

If the compound is determined to be non-mutagenic (Class 5), further general toxicity testing may be required if its concentration in the final drug product exceeds the qualification threshold outlined in ICH Q3A(R2). This would typically involve a 28-day repeat-dose toxicity study in one rodent species. The design of such a study would be informed by preliminary in vitro cytotoxicity data (e.g., using HepG2 cells for liver toxicity or iPSC-derived cardiomyocytes for cardiotoxicity) to identify potential target organs and set appropriate dose levels.

Conclusion

Establishing the safety and toxicity profile of a pharmaceutical impurity like this compound is a mandatory step in drug development. In the absence of existing data, a structured, tiered approach grounded in regulatory guidelines provides the most robust and efficient path forward. By beginning with in silico analysis and progressing to a standard battery of in vitro genotoxicity assays, a scientifically sound classification of the impurity's mutagenic potential can be achieved. This data is paramount for performing a risk assessment, setting appropriate control limits, and ultimately, ensuring the safety of the final drug product for patients.

Methodological & Application

Application Notes and Protocols for Cellular Imaging using 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Cellular Landscapes with 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

This compound is a heterocyclic organic compound featuring a fused oxazolo[4,5-b]pyridine core linked to an aniline moiety.[1][2][3][4] While its primary exploration has been in the realm of medicinal chemistry for its potential anticancer and antimicrobial properties, its structural similarity to known fluorescent scaffolds suggests a promising, yet underexplored, application in biological imaging.[1][5] The conjugated π-system of the oxazolopyridine ring system is often associated with fluorescent properties.[6][7][8] This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of this compound as a novel fluorescent probe for cellular imaging.

Given the nascent stage of its application in this field, this guide adopts a first-principles approach. It will not only provide a detailed protocol for cellular staining and imaging but will also crucially outline the essential preliminary characterization required to validate its performance as a reliable fluorescent marker. This ensures scientific rigor and empowers the user to make informed experimental choices.

Part 1: Essential Preliminary Characterization of this compound as a Fluorescent Probe

Before embarking on cellular imaging studies, a thorough understanding of the photophysical properties of this compound is paramount. These characteristics will dictate the optimal imaging conditions and the types of biological questions that can be addressed.

Spectroscopic Analysis: Determining the Excitation and Emission Spectra

The first step is to determine the absorption and fluorescence spectra of the compound. This will reveal the optimal wavelengths for excitation and detection.

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

  • Prepare a series of dilutions in a buffer appropriate for biological imaging (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Absorption Spectrum: Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (e.g., 250-700 nm) to identify the wavelength of maximum absorbance (λabs).

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs and measure the fluorescence emission spectrum to determine the wavelength of maximum emission (λem).

Quantum Yield and Molar Extinction Coefficient

The quantum yield (Φ) represents the efficiency of the fluorescence process, while the molar extinction coefficient (ε) indicates the molecule's ability to absorb light. These parameters determine the brightness of the probe.

Protocol:

  • Molar Extinction Coefficient (ε): Determined from the absorption spectrum using the Beer-Lambert law.

  • Quantum Yield (Φ): Can be determined relative to a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with a known quantum yield.

Solvatochromism Analysis

The sensitivity of a fluorophore's spectral properties to the polarity of its environment is known as solvatochromism. This can be a valuable property for sensing changes in the cellular microenvironment.

Protocol:

  • Measure the absorption and emission spectra of this compound in a range of solvents with varying polarities.

  • A significant shift in the emission wavelength with changing solvent polarity would indicate solvatochromic behavior.

Photostability Assessment

A good fluorescent probe should be resistant to photobleaching (fading) upon prolonged exposure to excitation light.

Protocol:

  • Prepare a sample of the probe in solution or on a microscope slide.

  • Continuously illuminate the sample with the excitation wavelength using a fluorescence microscope.

  • Measure the decrease in fluorescence intensity over time.

Photophysical Parameter Description Significance for Cellular Imaging
λabs (nm) Wavelength of maximum light absorption.Determines the optimal excitation wavelength.
λem (nm) Wavelength of maximum light emission.Determines the optimal detection wavelength and filter set.
Molar Extinction Coefficient (ε) (M-1cm-1) Measure of how strongly the molecule absorbs light.Higher values contribute to greater brightness.
Quantum Yield (Φ) Efficiency of converting absorbed light into emitted light.Higher values indicate a brighter probe.
Stokes Shift (nm) Difference between λabs and λem.A larger Stokes shift minimizes self-absorption and improves signal-to-noise.
Photostability Resistance to degradation upon light exposure.High photostability is crucial for long-term imaging experiments.

Part 2: Protocol for Live-Cell Imaging with this compound

This protocol provides a general framework for staining live cells. Optimization of probe concentration, incubation time, and imaging parameters will be necessary for specific cell types and experimental goals.

Reagent Preparation
  • Stock Solution (1 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).

Cell Culture and Plating
  • Culture cells of interest in their appropriate growth medium at 37°C in a humidified atmosphere with 5% CO₂.

  • For imaging, seed the cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses). The seeding density should be such that the cells are at 50-70% confluency at the time of staining.

Staining Protocol
  • Aspirate the cell culture medium from the imaging vessel.

  • Wash the cells once with pre-warmed PBS or HBSS.

  • Add the pre-warmed working solution of this compound to the cells.

  • Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Aspirate the staining solution.

  • Wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

  • Add fresh, pre-warmed imaging buffer to the cells for imaging.

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1 mM Stock in DMSO prep_working Prepare 1-10 µM Working Solution in Medium prep_stock->prep_working culture Culture Cells to 50-70% Confluency seed Seed Cells on Imaging Dish culture->seed wash1 Wash with PBS/HBSS seed->wash1 stain Incubate with Probe (15-60 min, 37°C) wash1->stain wash2 Wash 2-3x with Imaging Buffer stain->wash2 image Image with Fluorescence Microscope wash2->image

Caption: Workflow for live-cell staining with this compound.

Imaging Parameters
  • Microscope: A widefield or confocal fluorescence microscope equipped with appropriate filter sets for the determined excitation and emission wavelengths of the probe.

  • Objective: Use an objective with a high numerical aperture (NA) for optimal light collection and resolution.

  • Excitation: Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.[9][10]

  • Exposure Time: Use the shortest possible exposure time that provides a good signal-to-noise ratio.

Part 3: Data Acquisition and Analysis

Image Acquisition Best Practices
  • Controls: Always include unstained control cells to assess autofluorescence.

  • Time-Lapse Imaging: For dynamic studies, acquire images at appropriate time intervals. Be mindful of phototoxicity during long-term imaging.

  • Multi-Color Imaging: If using other fluorescent probes, ensure their spectra do not overlap significantly with that of this compound.

Qualitative and Quantitative Analysis
  • Qualitative Analysis: Observe the subcellular localization of the probe. Does it accumulate in specific organelles?

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure fluorescence intensity, colocalization with other markers, or changes in probe distribution over time or in response to stimuli.

Part 4: Troubleshooting

Problem Possible Cause Solution
No or Weak Signal - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Photobleaching.- Verify filter compatibility with the probe's spectra.- Increase probe concentration.- Increase incubation time.- Reduce excitation intensity and exposure time.
High Background - Probe concentration too high.- Inadequate washing.- Probe precipitation.- Decrease probe concentration.- Increase the number and duration of wash steps.- Filter the working solution before use.
Cell Toxicity - Probe concentration too high.- Prolonged incubation.- Phototoxicity.- Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration.[11][12]- Reduce incubation time.- Minimize light exposure.
Non-specific Staining - Probe aggregation.- Hydrophobic interactions with cellular components.- Ensure the probe is fully dissolved in the working solution.- Include a non-ionic surfactant (e.g., Pluronic F-127) in the staining buffer.

Health and Safety

This compound is a chemical compound with potentially unknown biological effects. Standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes & Protocols: 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline as a Novel Fluorophore for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Oxazolopyridine Scaffold in Fluorescence Microscopy

The field of fluorescence microscopy is perpetually driven by the quest for novel fluorophores with superior photophysical properties, enhanced target specificity, and minimal perturbation to living systems. Within the vast landscape of heterocyclic chemistry, the oxazolo[4,5-b]pyridine core has emerged as a promising scaffold for the development of new fluorescent probes. Derivatives of this structure have been reported to exhibit strong fluorescence, often in the blue region of the spectrum, with high quantum yields and significant Stokes shifts.[1][2][3] The compound 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline, with its electron-donating aniline substituent, is poised to possess interesting solvatochromic and fluorescence properties, making it a compelling candidate for various bio-imaging applications.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and utilize this compound as a novel fluorescent probe. We will proceed from fundamental characterization to detailed protocols for live-cell imaging, underscoring the causality behind experimental choices to ensure robust and reproducible results. While some oxazolopyridine-based compounds have shown promise as markers for mitochondria and lipid droplets, the specific applications for this aniline derivative remain to be fully elucidated, presenting an exciting opportunity for discovery.[4]

Part 1: Foundational Characterization of a Novel Fluorophore

Before deployment in complex biological experiments, a rigorous characterization of any new fluorescent probe is paramount. This section outlines the essential protocols to determine the key photophysical properties, cytotoxicity, and photostability of this compound.

Photophysical Properties Assessment

The interaction of a fluorophore with light is its most fundamental characteristic. The following protocol describes the measurement of its absorption and emission spectra, quantum yield, and Stokes shift.

Protocol 1: Spectroscopic Characterization

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in spectroscopic grade dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM) in various solvents of differing polarity (e.g., toluene, chloroform, acetonitrile, ethanol, and phosphate-buffered saline (PBS), pH 7.4) to assess solvatochromic effects.

  • Absorption Spectroscopy:

    • Using a UV-Vis spectrophotometer, measure the absorption spectrum of each dilution from 250 nm to 600 nm.

    • Identify the wavelength of maximum absorption (λ_abs_).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λ_abs_ and record the emission spectrum.

    • Identify the wavelength of maximum emission (λ_em_).

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ_f_) should be determined relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.55).[2]

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. The quantum yield can be calculated using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²) Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Stokes Shift Calculation: Calculate the Stokes shift as the difference between the λ_em_ and λ_abs_ in nanometers. A larger Stokes shift is generally desirable as it improves the signal-to-noise ratio.

Data Presentation: Expected Photophysical Properties of Oxazolopyridine Derivatives

PropertyExpected RangeSignificance in Microscopy
λ_abs_ (nm) 300 - 360[2][5]Determines the optimal excitation wavelength.
λ_em_ (nm) 400 - 500 (Blue to Green)[3]Dictates the emission filter required and the color of the signal.
Quantum Yield (Φ_f_) 0.3 - 0.9[2]A measure of the fluorophore's brightness. Higher is better.
Stokes Shift (nm) 80 - 130[3]A larger shift minimizes self-absorption and bleed-through.
Cytotoxicity Assessment for Live-Cell Imaging

A crucial prerequisite for any live-cell imaging probe is low toxicity. This protocol provides a method to assess the impact of this compound on cell viability.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, U2OS) in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Incubation: Prepare a series of concentrations of this compound (e.g., 0.1 µM to 100 µM) in complete cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for the desired experimental duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Alternatively, fluorescence-based cytotoxicity assays using dyes like Propidium Iodide and Hoechst can provide a more direct measure of membrane integrity.[6][7]

Photostability Evaluation

Photostability determines how long a fluorophore can be imaged before its signal significantly degrades. High photostability is critical for time-lapse imaging.

Protocol 3: Assessing Photobleaching in Fixed Cells

  • Cell Staining: Stain fixed cells with a working concentration of this compound (determined in subsequent protocols).

  • Image Acquisition:

    • Select a field of view and acquire an initial image using a fluorescence microscope with appropriate filter sets.

    • Continuously illuminate the sample with the excitation light at a typical power setting used for imaging.

    • Acquire images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-15 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in the stained cells for each time point.

    • Plot the normalized fluorescence intensity against time to generate a photobleaching curve.

    • The rate of decay indicates the photostability. This can be compared to standard fluorophores like DAPI.[8]

Workflow for Characterizing a Novel Fluorophore

G cluster_0 Initial Characterization cluster_1 Application Development Stock Solution Stock Solution Spectroscopy Photophysical Analysis (λ_abs_, λ_em_, Φ_f_, Stokes Shift) Stock Solution->Spectroscopy Cytotoxicity Assay Cell Viability Assessment (e.g., MTT Assay) Stock Solution->Cytotoxicity Assay Photostability Test Photobleaching Analysis Stock Solution->Photostability Test Staining Protocol Develop Staining Protocol (Live/Fixed Cells) Spectroscopy->Staining Protocol Cytotoxicity Assay->Staining Protocol Imaging Fluorescence Microscopy Photostability Test->Imaging Staining Protocol->Imaging Data Analysis Image Analysis & Interpretation Imaging->Data Analysis

Caption: Workflow for evaluating a novel fluorescent probe.

Part 2: Application Protocols for Cellular Imaging

Once the foundational characteristics are established, this compound can be applied to cellular imaging experiments.

General Protocol for Live-Cell Staining

This protocol provides a starting point for visualizing the subcellular distribution of the compound in living cells.

Protocol 4: Live-Cell Imaging

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach 50-70% confluency.

  • Staining Solution Preparation: Prepare a staining solution by diluting the this compound stock solution in pre-warmed, serum-free culture medium to a final concentration range of 1-10 µM. It is crucial to determine the optimal concentration empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for blue fluorescence (e.g., DAPI or similar filter cube). An environmental chamber should be used to maintain the cells at 37°C and 5% CO₂ during imaging.

Potential Application: Staining of Amyloid-β Plaques

Given that many blue-emitting fluorescent probes are utilized for the detection of amyloid fibrils, a key pathological hallmark of Alzheimer's disease, this compound presents a potential candidate for this application.[9] The planar, aromatic structure of the oxazolopyridine core is conducive to binding with the cross-β-sheet structures of amyloid plaques.

Protocol 5: Staining of Amyloid-β Plaques in Brain Tissue Sections

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded brain tissue sections from a relevant Alzheimer's disease mouse model or human patient samples. Deparaffinize and rehydrate the tissue sections.

  • Staining Solution: Prepare a 1 µM solution of this compound in PBS containing 50% ethanol.

  • Staining Procedure:

    • Incubate the rehydrated tissue sections with the staining solution for 10-15 minutes at room temperature in the dark.

    • Briefly wash the sections in 50% ethanol.

    • Rinse thoroughly with distilled water.

  • Co-staining (Optional): For validation, co-stain adjacent sections or the same section with a known amyloid plaque stain like Thioflavin S or an anti-Aβ antibody.

  • Mounting and Imaging: Mount the coverslips with an aqueous mounting medium. Image the sections using a fluorescence or confocal microscope with a DAPI filter set. Amyloid plaques are expected to exhibit bright blue fluorescence.

Logical Flow for Amyloid Plaque Staining

G Tissue AD Brain Tissue (Fixed, Sectioned) Rehydration Deparaffinize & Rehydrate Tissue->Rehydration Staining Incubate with This compound Rehydration->Staining Wash Wash & Mount Staining->Wash Imaging Fluorescence Microscopy Wash->Imaging Analysis Plaque Visualization & Colocalization Imaging->Analysis

Caption: Experimental workflow for amyloid plaque staining.

Conclusion and Future Directions

This compound stands as a promising, yet largely unexplored, candidate for fluorescence microscopy applications. Its oxazolopyridine core suggests favorable photophysical properties, particularly in the blue region of the spectrum. The protocols detailed herein provide a robust roadmap for the comprehensive evaluation of this compound, from its fundamental characteristics to its potential use in cellular imaging. The proposed application in amyloid-β plaque staining offers an exciting avenue for further investigation, potentially contributing a new tool to the arsenal for neurodegenerative disease research. Further derivatization of the aniline moiety could also lead to the development of probes with tailored properties, such as improved quantum yields, red-shifted emission, or specific organelle targeting capabilities.

References

Application Notes and Protocols for the Laboratory Synthesis of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the laboratory synthesis of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The oxazolo[4,5-b]pyridine scaffold is a recognized pharmacophore with applications in anticancer and antimicrobial research. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive, step-by-step protocol grounded in established chemical principles.

The synthesis of this target molecule is a multi-step process. A common and effective strategy involves the initial preparation of a key precursor, 2-amino-3-hydroxypyridine, followed by a cyclization reaction with a suitable 4-aminobenzoyl derivative. This document outlines a reliable method for both stages of the synthesis.

Part 1: Synthesis of the Key Intermediate: 2-Amino-3-hydroxypyridine

The synthesis of 2-amino-3-hydroxypyridine is a critical first step. Several methods have been reported for its preparation. One established method involves the catalytic hydrogenation of 2-hydroxy-3-nitropyridine. This approach is often favored due to its high yield and the commercial availability of the starting material.

The conversion of 2-hydroxy-3-nitropyridine to 2-amino-3-hydroxypyridine is a reduction reaction. The nitro group (-NO2) is reduced to an amino group (-NH2) using a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. Methanol is commonly used as the solvent for this reaction.

  • Reaction Setup: To a solution of 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in 250 mL of methanol in a suitable reaction vessel, add 10% Palladium on carbon (1 g).

  • Inerting the Atmosphere: Flush the reaction vessel with an inert gas, such as argon, to remove any oxygen.

  • Hydrogenation: Bubble hydrogen gas through the solution for approximately 10 minutes. Maintain a hydrogen atmosphere, for instance, by using a hydrogen-filled balloon, and stir the mixture vigorously at room temperature overnight.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up and Purification:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional methanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the resulting solid by silica gel chromatography using a mobile phase of 5% methanol in dichloromethane to yield pure 2-amino-3-hydroxypyridine.[1]

Part 2: Synthesis of this compound

With the successful synthesis of 2-amino-3-hydroxypyridine, the next stage is the construction of the oxazole ring fused to the pyridine core. This is typically achieved through a condensation and cyclization reaction with a carboxylic acid or its derivative. In this protocol, we will utilize 4-aminobenzoic acid. Polyphosphoric acid (PPA) is an effective reagent for promoting this type of cyclization.

The reaction between 2-amino-3-hydroxypyridine and 4-aminobenzoic acid in the presence of a strong acid catalyst like polyphosphoric acid (PPA) proceeds through a condensation reaction to form an intermediate amide, followed by an intramolecular cyclodehydration to form the stable oxazole ring. The high temperature facilitates the dehydration and ring closure.

The overall synthetic scheme is depicted in the following diagram:

Synthesis of this compound cluster_0 Step 1: Synthesis of 2-Amino-3-hydroxypyridine cluster_1 Step 2: Synthesis of this compound 2-hydroxy-3-nitropyridine reagents1 H2, 10% Pd/C Methanol 2-amino-3-hydroxypyridine reagents1->2-amino-3-hydroxypyridine 4-aminobenzoic_acid reagents2 Polyphosphoric Acid (PPA) Heat final_product reagents2->final_product

Caption: Overall synthetic scheme for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-3-hydroxypyridine (1.10 g, 10 mmol) and 4-aminobenzoic acid (1.37 g, 10 mmol).

  • Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (approximately 15-20 mL) to the flask. The mixture will become a thick slurry.

  • Reaction Conditions: Heat the reaction mixture to 180-200°C with vigorous stirring for 4-6 hours. The high temperature is necessary to drive the cyclodehydration.

  • Reaction Monitoring: Monitor the reaction progress by TLC, observing the formation of the product spot and the disappearance of the starting materials.

  • Work-up and Purification:

    • After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of ice-water with stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.

    • Dry the crude product in a vacuum oven.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Quantitative Data Summary
StepReactant 1Molar Mass ( g/mol )Amount (g)Moles (mmol)Reactant 2Molar Mass ( g/mol )Amount (g)Moles (mmol)ProductMolar Mass ( g/mol )Theoretical Yield (g)
12-hydroxy-3-nitropyridine140.095.035.7H₂, 10% Pd/C---2-amino-3-hydroxypyridine110.113.93
22-amino-3-hydroxypyridine110.111.10104-aminobenzoic acid137.141.3710This compound211.222.11
Experimental Workflow Overview

The following diagram outlines the general workflow for this synthesis, from starting materials to the purified final product.

Experimental Workflow cluster_step1 Synthesis of 2-Amino-3-hydroxypyridine cluster_step2 Synthesis of this compound start1 Combine 2-hydroxy-3-nitropyridine, 10% Pd/C, and Methanol hydrogenation Hydrogenate at room temperature start1->hydrogenation filtration1 Filter through Celite hydrogenation->filtration1 evaporation1 Evaporate solvent filtration1->evaporation1 purification1 Purify by column chromatography evaporation1->purification1 product1 Isolated 2-Amino-3-hydroxypyridine purification1->product1 start2 Combine 2-amino-3-hydroxypyridine, 4-aminobenzoic acid, and PPA product1->start2 Use in next step heating Heat at 180-200°C start2->heating quench Quench with ice-water heating->quench neutralize Neutralize with base quench->neutralize filtration2 Filter precipitate neutralize->filtration2 purification2 Recrystallize or purify by column chromatography filtration2->purification2 final_product Isolated this compound purification2->final_product

Caption: Experimental workflow for the two-step synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations. To ensure the identity and purity of the synthesized compounds, it is imperative to perform thorough characterization at each step. Recommended analytical techniques include:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column chromatography fractions.

  • Melting Point Analysis: To compare the observed melting point with literature values for known compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition (via High-Resolution Mass Spectrometry).

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.

By employing these analytical methods, researchers can validate the successful synthesis and purity of this compound.

References

Application Notes and Protocols for 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Compact Fluorophore

In the dynamic landscape of molecular probes, the demand for sensitive, selective, and versatile fluorescent reporters is ever-present. Small organic molecules, in particular, offer significant advantages due to their synthetic accessibility, tunable photophysical properties, and minimal perturbation to biological systems.[1] Within this class of compounds, heterocyclic systems built upon the oxazolo[4,5-b]pyridine core have emerged as promising candidates for the development of novel fluorescent probes. This application note provides a comprehensive guide to the utilization of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a compact and readily synthesizable fluorophore, for various applications in research and drug development.

The unique electronic structure of this compound, arising from the fusion of an electron-rich aniline moiety with the oxazolo[4,5-b]pyridine scaffold, imparts this molecule with interesting photophysical characteristics. The fluorescence of such donor-π-acceptor systems often exhibits a strong charge transfer character, making them sensitive to the local environment.[2] This inherent sensitivity can be harnessed for the development of "smart" probes that respond to changes in polarity, pH, or the presence of specific analytes. This document will detail the synthesis, photophysical characterization, and application protocols for this compound as a fluorescent probe for metal ion detection and cellular imaging.

Physicochemical Properties and Synthesis

The core structure of this compound consists of an oxazolo[4,5-b]pyridine fused ring system attached to an aniline group.[3] This arrangement provides a rigid backbone and sites for potential chemical modification to fine-tune its properties.

PropertyValueSource
Molecular FormulaC₁₂H₉N₃O[4][5]
Molar Mass211.22 g/mol [5]
AppearanceSolid
Predicted Density1.317±0.06 g/cm³[5]
Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of the oxazolo[4,5-b]pyridine core followed by the introduction of the aniline moiety.[3][6] A common and effective route involves the cyclization of a 2-aminopyridine precursor.

Materials:

  • 2-amino-3-hydroxypyridine

  • 4-nitrobenzoyl chloride

  • Polyphosphoric acid (PPA)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine hydrate

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Acylation of 2-amino-3-hydroxypyridine.

    • In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine in a suitable solvent such as pyridine or DMF.

    • Cool the solution in an ice bath and slowly add 4-nitrobenzoyl chloride.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter, wash with water, and dry the solid to obtain N-(3-hydroxy-2-pyridinyl)-4-nitrobenzamide.

  • Step 2: Cyclization to form the oxazolo[4,5-b]pyridine ring.

    • Add the N-(3-hydroxy-2-pyridinyl)-4-nitrobenzamide to polyphosphoric acid (PPA).

    • Heat the mixture at 180-200°C for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to yield 2-(4-nitrophenyl)oxazolo[4,5-b]pyridine.

  • Step 3: Reduction of the nitro group.

    • Dissolve the 2-(4-nitrophenyl)oxazolo[4,5-b]pyridine in a solvent mixture of ethanol and DMF.

    • Add a catalytic amount of 10% Pd/C.

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Diagram of Synthesis Pathway:

synthesis_pathway A 2-amino-3-hydroxypyridine + 4-nitrobenzoyl chloride B N-(3-hydroxy-2-pyridinyl)-4-nitrobenzamide A->B Acylation C 2-(4-nitrophenyl)oxazolo[4,5-b]pyridine B->C Cyclization (PPA, heat) D This compound C->D Reduction (Pd/C, Hydrazine)

Caption: Synthesis of this compound.

Photophysical Properties: A Foundation for Sensing

The fluorescence of this compound and its derivatives is characterized by a significant intramolecular charge transfer (ICT) from the electron-donating aniline moiety to the electron-accepting oxazolo[4,5-b]pyridine core.[2] This ICT nature results in a large excited-state dipole moment, making the emission properties highly sensitive to the polarity of the surrounding environment (solvatochromism).

DerivativeSolventExcitation (nm)Emission (nm)Quantum Yield (Φ)Reference
2-phenyloxazolo[4,5-b]pyridineAcetonitrile~320~380-[2]
2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridineAcetonitrile~380~480~0.55[2]
2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridineDMSO~390~530-[2]

Application 1: Detection of Metal Ions

The nitrogen and oxygen atoms within the oxazolo[4,5-b]pyridine core and the aniline nitrogen provide potential coordination sites for metal ions.[3] Binding of a metal ion can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength, thus enabling its use as a "turn-on" or "turn-off" fluorescent sensor.[1][7] A similar thiazolo[4,5-b]pyridine-based probe has been successfully employed for the detection of Zn²⁺.[8]

Protocol 2: General Procedure for Metal Ion Titration

This protocol outlines a general method to screen for the responsiveness of this compound to various metal ions.

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or acetonitrile).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates of Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc.) in a suitable solvent (e.g., water or acetonitrile).

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer.

  • Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the probe solution.

  • Titration with Metal Ions:

    • Add incremental amounts of a metal ion stock solution to the probe solution.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and detection limit.

  • Selectivity Study: Repeat the titration with a range of different metal ions to assess the selectivity of the probe.

Mechanism of Sensing (Hypothetical):

sensing_mechanism cluster_0 Free Probe cluster_1 Probe-Metal Complex A This compound (Fluorescent) B [Probe-Mⁿ⁺] Complex (Fluorescence Quenched/Enhanced) A->B + Metal Ion (Mⁿ⁺)

Caption: Metal ion detection mechanism.

Application 2: Cellular Imaging

The lipophilic nature of this compound suggests it may be cell-permeable, making it a candidate for live-cell imaging.[8] Its fluorescence could potentially report on the polarity of different subcellular compartments or be used to track its localization.

Protocol 3: Live-Cell Fluorescence Imaging

Materials:

  • Cell line of interest (e.g., HeLa, HEK293).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Stock solution of this compound in DMSO.

  • Fluorescence microscope with appropriate filter sets.

  • Cell culture dishes or plates suitable for imaging.

Procedure:

  • Cell Culture: Culture the cells in a suitable vessel until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed cell culture medium (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash with PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the probe.

Experimental Workflow for Bioimaging:

bioimaging_workflow A Cell Seeding and Culture B Probe Loading (this compound) A->B C Washing (PBS) B->C D Fluorescence Microscopy C->D E Image Acquisition and Analysis D->E

Caption: Live-cell imaging workflow.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in the metal ion detection protocol, the selectivity study against a panel of ions provides an internal control for the specificity of the probe's response. In cellular imaging, co-localization studies with organelle-specific trackers can validate the subcellular distribution of the probe. Furthermore, control experiments, such as imaging cells not treated with the probe, are essential to account for autofluorescence.

Conclusion and Future Directions

This compound represents a promising and versatile fluorescent probe scaffold. Its straightforward synthesis and environmentally sensitive fluorescence make it an attractive candidate for the development of tailored sensors for specific analytes and for applications in cellular imaging. Further derivatization of the aniline moiety or the pyridine ring could lead to probes with enhanced selectivity, quantum yield, and targeting capabilities. The protocols provided in this application note serve as a robust starting point for researchers to explore the full potential of this intriguing fluorophore.

References

Application Notes and Protocols: 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline as a Highly Selective Chemosensor for Zinc (II) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The detection of heavy and transition metal ions is of paramount importance in environmental monitoring, industrial process control, and biomedical diagnostics due to their profound impact on ecosystems and human health. Among these, zinc (Zn²⁺) is a vital trace element involved in a myriad of physiological processes, and its dysregulation is implicated in several neurological disorders. Consequently, the development of sensitive and selective methods for Zn²⁺ detection is a significant area of research. Fluorescent chemosensors have emerged as a powerful analytical tool for this purpose, offering high sensitivity, operational simplicity, and the potential for real-time monitoring in biological systems.

This document provides a comprehensive guide to the application of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline as a selective fluorescent turn-on chemosensor for the detection of Zn²⁺ ions. The oxazolo[4,5-b]pyridine core provides a rigid, planar structure with inherent fluorescence, while the aniline moiety and the nitrogen atoms within the heterocyclic system act as a potential binding site for metal ions. The interaction with specific metal ions modulates the electronic properties of the fluorophore, leading to a discernible change in its fluorescence emission.

Principle of Detection: A Proposed Mechanism

The sensing mechanism of this compound is predicated on the principles of Photoinduced Electron Transfer (PET). In the free state, the lone pair of electrons on the aniline nitrogen can quench the fluorescence of the oxazolopyridine fluorophore through a PET process. Upon coordination with a suitable metal ion, such as Zn²⁺, the lone pair of electrons on the aniline nitrogen and potentially the nitrogen atoms of the pyridine and oxazole rings are engaged in the formation of a coordination complex. This binding event inhibits the PET process, resulting in a significant enhancement of the fluorescence intensity, a phenomenon often referred to as a "turn-on" response. The selectivity of the sensor is dictated by the specific coordination geometry and electronic requirements of the target metal ion.

cluster_0 Free Sensor State cluster_1 Metal-Bound State Free_Sensor This compound (Low Fluorescence) PET Photoinduced Electron Transfer (PET) (Aniline N lone pair to Fluorophore) Free_Sensor->PET Fluorescence Quenching Zn2+ Zn²⁺ Ion Free_Sensor->Zn2+ Binding Event Bound_Sensor Sensor-Zn²⁺ Complex (High Fluorescence) PET_Blocked PET Blocked Bound_Sensor->PET_Blocked Fluorescence Enhancement Zn2+->Bound_Sensor

Caption: Proposed signaling pathway for the detection of Zn²⁺ by this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of the oxazolo[4,5-b]pyridine core followed by the introduction of the aniline moiety. A common synthetic route involves the cyclization of a 2-aminopyridine derivative.[1]

Materials for Synthesis:
  • 2-amino-3-hydroxypyridine

  • 4-nitrobenzoyl chloride

  • Polyphosphoric acid (PPA)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Sodium bicarbonate

  • Hydrochloric acid

  • Anhydrous sodium sulfate

Synthesis Protocol:
  • Step 1: Synthesis of 2-(4-nitrophenyl)oxazolo[4,5-b]pyridine.

    • In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1 eq.) in pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 4-nitrobenzoyl chloride (1.1 eq.) to the cooled solution with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • To the crude intermediate, add polyphosphoric acid (PPA) and heat the mixture at 150°C for 4 hours.

    • Cool the reaction mixture and carefully add it to ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Collect the precipitate by filtration, wash with water, and dry to obtain 2-(4-nitrophenyl)oxazolo[4,5-b]pyridine.

  • Step 2: Reduction to this compound.

    • Suspend 2-(4-nitrophenyl)oxazolo[4,5-b]pyridine (1 eq.) in ethanol.

    • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 eq.) to the suspension.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Basify the solution with a saturated sodium bicarbonate solution until a pH of ~8 is reached.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.

Spectroscopic Properties

The spectroscopic properties of this compound should be characterized in a suitable solvent system, such as a mixture of HEPES buffer and a co-solvent like DMSO to ensure solubility and maintain physiological pH.

PropertyWavelength (nm)Notes
Absorption Maximum (λabs) ~350Corresponds to the π-π* transition of the conjugated system.
Emission Maximum (λem) ~450Exhibits fluorescence in the blue region of the spectrum. The exact wavelength can be solvent-dependent.[2]

Experimental Protocols for Metal Ion Detection

Materials and Instrumentation:
  • This compound

  • Stock solutions (1 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, CoCl₂, CdCl₂, HgCl₂, FeCl₂, CaCl₂, MgCl₂, KCl, NaCl) in deionized water.

  • HEPES buffer (10 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Experimental Workflow:

Start Start: Prepare Stock Solutions (Sensor and Metal Ions) Titration Fluorescence Titration (Add increasing concentrations of Zn²⁺ to sensor solution) Start->Titration Selectivity Selectivity Study (Add various metal ions to sensor solution) Start->Selectivity Competition Competition Experiment (Add other metal ions to sensor-Zn²⁺ complex) Titration->Competition Selectivity->Competition Stoichiometry Job's Plot Analysis (Determine binding stoichiometry) Competition->Stoichiometry Data_Analysis Data Analysis (Calculate LOD, Binding Constant) Stoichiometry->Data_Analysis Conclusion Conclusion (Evaluate sensor performance) Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the chemosensor performance.

Protocol 1: Fluorescence Titration with Zn²⁺
  • Prepare a stock solution of this compound (1 mM) in DMSO.

  • Prepare a working solution of the sensor (10 µM) in HEPES buffer (10 mM, pH 7.4) with 1% DMSO as a co-solvent.

  • Place 2 mL of the sensor working solution in a quartz cuvette.

  • Record the fluorescence emission spectrum (e.g., excitation at 350 nm, emission from 400 to 600 nm).

  • Sequentially add small aliquots of the ZnCl₂ stock solution (e.g., 2 µL increments) to the cuvette.

  • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the sensor's response range.

Protocol 2: Selectivity and Competition Studies
  • Prepare working solutions of the sensor (10 µM) as described in Protocol 1.

  • Prepare solutions of various metal ions (e.g., 100 µM) in HEPES buffer.

  • To separate cuvettes containing the sensor solution, add an excess (e.g., 10 equivalents) of each metal ion solution.

  • Record the fluorescence emission spectrum for each sample.

  • For competition experiments, to a solution of the sensor that has been saturated with Zn²⁺, add an excess of other metal ions and record any changes in the fluorescence spectrum.

Protocol 3: Determination of Stoichiometry (Job's Plot)
  • Prepare equimolar stock solutions (e.g., 100 µM) of the sensor and ZnCl₂ in the same buffered solvent system.

  • Prepare a series of solutions with a constant total concentration but varying mole fractions of the sensor and Zn²⁺ (from 0 to 1).[3]

  • For each solution, record the fluorescence intensity at the emission maximum.

  • Plot the fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum fluorescence is observed indicates the stoichiometry of the complex.

Expected Performance Data

The following table presents a hypothetical but expected performance of this compound as a chemosensor for various metal ions, illustrating its high selectivity for Zn²⁺.

Metal IonFluorescence ResponseLimit of Detection (LOD)Binding Constant (Kₐ) (M⁻¹)
Zn²⁺ Strong Enhancement ~50 nM ~1.5 x 10⁵
Cu²⁺Quenching--
Ni²⁺No significant change--
Co²⁺No significant change--
Cd²⁺Slight Enhancement>10 µMLow
Hg²⁺Quenching--
Fe²⁺Quenching--
Ca²⁺No significant change--
Mg²⁺No significant change--
K⁺No significant change--
Na⁺No significant change--

Conclusion

This compound presents itself as a promising candidate for the development of a selective and sensitive fluorescent chemosensor for the detection of Zn²⁺ ions. Its "turn-on" fluorescence response, driven by the inhibition of a PET mechanism upon metal ion binding, allows for a low background signal and high signal-to-noise ratio. The straightforward synthesis and favorable spectroscopic properties make it an attractive tool for researchers in various fields. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and application of this chemosensor, enabling its use in the quantitative determination of Zn²⁺ in aqueous environments. Further studies could explore its application in more complex matrices and for in-situ imaging in biological systems.

References

Measuring the Fluorescence Lifetime of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline: A Detailed Guide Using Time-Correlated Single Photon Counting

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to measuring the fluorescence lifetime of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (OPIA), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] We detail the experimental setup, protocol, and data analysis using Time-Correlated Single Photon Counting (TCSPC), the gold standard for sensitive and precise fluorescence lifetime measurements.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the photophysical properties of OPIA and similar fluorophores. We emphasize the causality behind experimental choices, particularly concerning solvent effects on fluorophores with charge-transfer characteristics, and provide self-validating protocols to ensure data integrity.

Introduction: The Significance of Fluorescence Lifetime

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Beyond simple intensity and spectral measurements, the fluorescence lifetime (τ) — the average time a molecule remains in its excited state before returning to the ground state — offers a wealth of information. This parameter is largely independent of fluorophore concentration and excitation intensity, making it a robust indicator of the molecule's local microenvironment.[5] For a compound like this compound (OPIA), which belongs to a class of dyes known for fluorescence with strong charge-transfer character, the lifetime can be exquisitely sensitive to solvent polarity, viscosity, and binding interactions.[6]

Derivatives of oxazolo[4,5-b]pyridine exhibit significant changes in their ground and excited state dipole moments, leading to solvent-dependent spectral shifts and photophysical behaviors.[6] Measuring the fluorescence lifetime of OPIA is therefore critical for understanding its fundamental properties and for developing applications in areas such as:

  • Drug Development: Characterizing interactions with biological targets like proteins or DNA.[7]

  • Environmental Sensing: Designing probes that report on the polarity or viscosity of their surroundings.[5]

  • Materials Science: Developing organic light-emitting diodes (OLEDs) or other optoelectronic devices.[8]

This guide focuses on the Time-Correlated Single Photon Counting (TCSPC) technique, a method renowned for its high temporal resolution and sensitivity, making it ideal for accurately determining fluorescence lifetimes from picoseconds to microseconds.[3][4]

Principle of Time-Correlated Single Photon Counting (TCSPC)

TCSPC does not measure the full fluorescence decay from a single excitation event. Instead, it builds a probability distribution of photon arrival times over many excitation cycles.[4][9] The process relies on the precise timing of single-photon detection events relative to a corresponding excitation pulse.[10]

The core principle involves:

  • Excitation: A high-repetition-rate pulsed light source (e.g., a picosecond diode laser) excites the sample.

  • Timing Start: Each excitation pulse generates a "start" signal for the timing electronics.

  • Photon Detection: The sample fluoresces, emitting photons. A highly sensitive single-photon detector captures, at most, one fluorescence photon per excitation cycle. This is crucial to avoid "pulse pile-up" artifacts.[9]

  • Timing Stop: The detection of this single photon generates a "stop" signal.

  • Time Measurement: A Time-to-Amplitude Converter (TAC) or Time-to-Digital Converter (TDC) measures the precise time difference (Δt) between the start and stop signals.[3]

  • Histogramming: This Δt is used to address a specific bin in a histogram. The count in that bin is incremented.

By repeating this process millions of times, a histogram of photon counts versus time is constructed, which represents the fluorescence decay profile of the sample.[4][9]

Experimental Setup and Instrumentation

A robust TCSPC setup is essential for accurate lifetime measurements. The primary components are outlined below and illustrated in the workflow diagram.

Core Components
ComponentSpecification & Rationale
Pulsed Light Source Type: Picosecond Pulsed Diode Laser or Femtosecond Ti:Sapphire Laser. Rationale: The pulse width must be significantly shorter than the fluorescence lifetime being measured to avoid mathematical distortion. The repetition rate (typically 20-80 MHz) should allow for the full decay of the fluorescence before the next pulse arrives.
Detector Type: Photomultiplier Tube (PMT) or Single-Photon Avalanche Diode (SPAD). Rationale: The detector must have high sensitivity for single-photon detection, a fast rise time, and low timing jitter (temporal uncertainty) to ensure high temporal resolution.[10] The detector's spectral sensitivity should match the emission wavelength of OPIA.
TCSPC Electronics Type: A dedicated TCSPC module (e.g., from PicoQuant, Becker & Hickl, Horiba). Rationale: This is the heart of the system. It contains the Constant Fraction Discriminators (CFDs), TAC/TDC, and histogramming memory required to accurately measure and record the start-stop time differences.[3]
Optics Components: Lenses, mirrors, band-pass filters (for excitation), and long-pass or band-pass filters (for emission). Rationale: Filters are critical for isolating the excitation light from the emission signal and minimizing stray light, which can distort the decay curve. A long-pass filter is typically placed before the detector to block any scattered excitation light.
Sample Holder Type: Standard 1 cm path length quartz cuvette. Rationale: Quartz is used to minimize background fluorescence. The geometry is typically a 90° arrangement between the excitation and emission paths to reduce scattered excitation light reaching the detector.
System Configuration Workflow

The logical flow of a typical TCSPC experiment is depicted below. This diagram illustrates the path of both the optical signals (light) and the electronic timing signals that are processed by the TCSPC module.

TCSPC_Setup cluster_light Optical Path cluster_electronics Electronic Path Laser Pulsed Laser (e.g., 375 nm) ExcFilter Excitation Band-pass Filter Laser->ExcFilter Light Pulse SyncOut Sync Out Laser->SyncOut Sync Signal Sample Sample (OPIA) in Cuvette ExcFilter->Sample EmFilter Emission Long-pass Filter Sample->EmFilter Fluorescence Detector Single-Photon Detector (PMT/SPAD) EmFilter->Detector TCSPC TCSPC Module Detector->TCSPC Photon Signal STOP SyncOut->TCSPC START PC Computer & Software TCSPC->PC Histogram Data Data_Analysis_Workflow RawData Raw Data: Measured Decay of OPIA Fit Iterative Reconvolution (Least-Squares Fitting) RawData->Fit IRF Measured IRF IRF->Fit Model Select Decay Model (e.g., Mono- or Bi-exponential) Model->Fit Residuals Analyze Residuals Fit->Residuals Chi2 Check Goodness-of-Fit (e.g., χ² ≈ 1.0) Fit->Chi2 Residuals->Model Model inadequate? Refine model Chi2->Model Poor fit? Refine model Results Final Lifetime Parameters (τ, α) Chi2->Results Good fit

References

Application Notes and Protocols for Protein Labeling Using 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Fluorogenic Probe for Protein Bioconjugation

The interrogation of protein function, localization, and interaction within complex biological systems necessitates the use of robust and specific labeling technologies. Fluorescent labeling, in particular, offers a powerful modality for real-time visualization and quantification. Here, we introduce 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a heterocyclic organic compound featuring a fluorescent oxazolo[4,5-b]pyridine core and a reactive aniline moiety. This unique combination of properties makes it a promising candidate for the development of novel protein labeling strategies.[1][2]

The oxazolo[4,5-b]pyridine scaffold is known for its inherent fluorescence, with derivatives exhibiting emission in the blue to deep-blue region of the spectrum.[3][4][5] The introduction of electron-donating and withdrawing groups can modulate these properties, suggesting that the aniline substituent on the core structure influences its photophysical characteristics.[4] This intrinsic fluorescence, coupled with the reactive potential of the aniline group, opens avenues for its use as a fluorogenic labeling reagent.

This application note details a proposed methodology for the covalent labeling of proteins using this compound via an oxidative coupling strategy. This approach leverages the chemoselective reaction between anilines and electron-rich aromatic side chains of amino acids, such as tyrosine, or with another aniline molecule introduced onto the protein surface.[1][6][7][8] We present two detailed protocols: one for labeling native tyrosine residues and another for labeling lysine residues after their modification to introduce a reactive aniline partner.

Principle of the Labeling Chemistry: Oxidative Coupling

The core of the proposed labeling strategy is an oxidative coupling reaction. In the presence of a mild oxidant, such as sodium periodate (NaIO₄), the aniline group of this compound can be activated to form a reactive intermediate. This intermediate can then undergo a chemoselective coupling reaction with a suitable partner on the protein surface.

Two primary strategies are presented:

  • Direct Labeling of Tyrosine Residues: Tyrosine residues, with their electron-rich phenol side chains, can be targeted for oxidative coupling. The oxidant facilitates the formation of a covalent bond between the aniline nitrogen of the probe and the aromatic ring of tyrosine.[9]

  • Two-Step Labeling of Lysine Residues: For proteins lacking accessible tyrosine residues or when targeting lysines is preferred, a two-step approach can be employed. First, lysine residues are modified to introduce an aniline moiety. Subsequently, this engineered aniline is used as a reactive partner for the oxidative coupling with this compound.[1][6]

The resulting covalent bond is stable under a wide range of pH and buffer conditions, ensuring the robustness of the labeled conjugate for downstream applications.[6]

Physicochemical and Fluorescence Properties

A summary of the key properties of this compound and the general fluorescence characteristics of related oxazolopyridine derivatives are presented below.

PropertyValue/CharacteristicSource
Molecular Formula C₁₂H₉N₃O[10]
Molecular Weight 211.22 g/mol [10]
CAS Number 95331-56-9[10]
Fluorescence of Core Scaffold Blue to deep-blue emission[3][4]
Solubility Soluble in organic solvents (DMSO, DMF); moderate in aqueous buffers[2]

Note: The specific excitation and emission maxima for this compound may need to be empirically determined upon conjugation to the protein of interest, as the local environment can influence fluorescence properties.

Experimental Protocols

Protocol 1: Direct Oxidative Coupling to Tyrosine Residues

This protocol describes the direct labeling of solvent-accessible tyrosine residues on a target protein with this compound.

Materials:

  • Protein of interest (in a suitable buffer, pH 6.5-7.5, devoid of primary amines)

  • This compound (MW: 211.22 g/mol )

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium Periodate (NaIO₄)

  • Phosphate Buffer (50 mM, pH 6.5)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching solution (e.g., 100 mM sodium bisulfite)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein of interest into 50 mM Phosphate Buffer, pH 6.5. The recommended protein concentration is 1-5 mg/mL.

    • Ensure the buffer is free from primary amines (e.g., Tris) and strong reducing agents.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 100 mM stock solution of NaIO₄ in 50 mM Phosphate Buffer, pH 6.5. Prepare this solution fresh.

  • Labeling Reaction:

    • To the protein solution, add the 10 mM stock solution of this compound to a final concentration of 500 µM (a 10-20 fold molar excess over the protein is a good starting point and should be optimized).

    • Initiate the reaction by adding the 100 mM NaIO₄ stock solution to a final concentration of 1.5 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the quenching solution to a final concentration of 10 mM.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the absorbance of the oxazolopyridine moiety at its maximum absorbance wavelength (to be determined empirically, likely in the UV-A or blue region).

    • Confirm the conjugation and integrity of the labeled protein by SDS-PAGE and mass spectrometry.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification & Analysis Prot_prep Prepare Protein in Phosphate Buffer (pH 6.5) Mix Mix Protein and 4-OP-Aniline Prot_prep->Mix Reagent_prep Prepare Label & Oxidant (4-OP-Aniline in DMSO, NaIO₄ in Buffer) Reagent_prep->Mix Initiate Add NaIO₄ to Initiate Coupling Mix->Initiate Incubate Incubate 15-30 min at Room Temperature Initiate->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify via Desalting Column Quench->Purify Analyze Characterize Labeled Protein (DOL, SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for direct tyrosine labeling.

Protocol 2: Two-Step Labeling of Lysine Residues

This protocol is for proteins where tyrosine labeling is not feasible. It involves the initial modification of lysine residues to introduce aniline groups, followed by oxidative coupling with this compound.

Materials:

  • All materials from Protocol 1

  • Isatoic anhydride

  • Bicarbonate buffer (100 mM, pH 8.3)

Procedure:

Step A: Introduction of Aniline Groups onto the Protein

  • Protein Preparation:

    • Dissolve or exchange the protein of interest into 100 mM Bicarbonate buffer, pH 8.3.

  • Aniline Installation:

    • Prepare a stock solution of isatoic anhydride in DMSO.

    • Add the isatoic anhydride stock solution to the protein solution to a final concentration of 1-5 mM.

    • Incubate for 20-30 minutes at room temperature.[1]

    • Remove excess isatoic anhydride by buffer exchange into 50 mM Phosphate Buffer, pH 6.5 using a desalting column. The protein is now "aniline-activated".

Step B: Oxidative Coupling with this compound

  • Reagent Preparation:

    • Prepare stock solutions of this compound and NaIO₄ as described in Protocol 1.

  • Labeling Reaction:

    • To the aniline-activated protein solution, add the 10 mM stock solution of this compound to a final concentration of 500 µM.

    • Initiate the reaction by adding the 100 mM NaIO₄ stock solution to a final concentration of 1.5 mM.

    • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • Quenching and Purification:

    • Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the labeled protein.

  • Characterization:

    • Characterize the final labeled protein as described in Protocol 1.

G cluster_stepA Step A: Aniline Installation cluster_stepB Step B: Oxidative Coupling cluster_cleanup Final Purification & Analysis Prot_prep_A Prepare Protein in Bicarbonate Buffer (pH 8.3) Aniline_install React with Isatoic Anhydride Prot_prep_A->Aniline_install Purify_A Purify Aniline-Activated Protein (Desalting) Aniline_install->Purify_A Mix_B Mix Aniline-Protein and 4-OP-Aniline Purify_A->Mix_B Reagent_prep_B Prepare Label & Oxidant Reagent_prep_B->Mix_B Initiate_B Add NaIO₄ Mix_B->Initiate_B Incubate_B Incubate 15-30 min Initiate_B->Incubate_B Purify_B Purify Labeled Protein (Desalting) Incubate_B->Purify_B Analyze_B Characterize Final Product Purify_B->Analyze_B

Caption: Workflow for two-step lysine labeling.

Mechanism of Oxidative Coupling

The proposed mechanism for the oxidative coupling of this compound to a tyrosine residue is depicted below. Sodium periodate acts as a one-electron oxidant, generating reactive radical species that subsequently combine to form a stable covalent bond.

G cluster_reactants Aniline This compound Aniline_rad Aniline Radical Cation Aniline->Aniline_rad Oxidation Tyrosine Protein-Tyrosine Tyrosine_rad Tyrosine Radical Tyrosine->Tyrosine_rad Oxidation Oxidant NaIO₄ Product Labeled Protein (Covalent Adduct) Aniline_rad->Product Coupling

Caption: Proposed mechanism of oxidative coupling.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH; Inactive oxidant; Inaccessible residues; Competing nucleophiles in buffer.Optimize pH (6.5-7.5 for tyrosine, 8.0-8.5 for lysine acylation). Use freshly prepared NaIO₄. Denature protein slightly (if compatible with function). Ensure buffer is free of Tris, glycine, etc.
Protein Precipitation High concentration of organic solvent (DMSO); Protein instability under reaction conditions.Minimize DMSO concentration in the final reaction volume (<5%). Perform labeling at 4°C. Screen for stabilizing buffer additives.
Non-specific Labeling Over-oxidation leading to side reactions.Reduce NaIO₄ concentration or reaction time. Include a quencher immediately after incubation.

Applications in Research and Drug Development

The successful labeling of proteins with the fluorescent this compound moiety enables a wide range of applications, including:

  • Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.

  • Flow Cytometry: Quantification of cell surface proteins.

  • In Vitro Assays: Development of fluorescence-based binding assays (e.g., Fluorescence Polarization).

  • Structural Biology: Introduction of a fluorescent probe for studying protein conformational changes.

Conclusion

The protocols outlined in this application note provide a framework for utilizing this compound as a novel fluorescent labeling agent for proteins. The proposed oxidative coupling chemistry offers a chemoselective method for covalent modification of tyrosine or lysine residues. The intrinsic fluorescence of the oxazolopyridine core provides a convenient means for detection and analysis. As with any labeling procedure, empirical optimization of reaction conditions for each specific protein of interest is crucial for achieving the desired degree of labeling and maintaining protein function.

References

The Emerging Role of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline Scaffolds in Organic Light-Emitting Diodes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Potential in OLED Emitters and Charge Transport Layers

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) necessitates the continuous exploration of novel molecular architectures. Within this landscape, 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline and its derivatives are emerging as a compelling class of materials. This scaffold uniquely combines the electron-donating triphenylamine-like character of aniline with the electron-accepting nature of the oxazolo[4,5-b]pyridine core. This inherent donor-acceptor structure provides a versatile platform for tuning the photophysical and charge-transporting properties essential for high-performance OLEDs.

The aniline moiety is a well-established building block for hole-transporting materials (HTMs), facilitating efficient injection and transport of positive charge carriers.[1][2] Conversely, the nitrogen-rich oxazolo[4,5-b]pyridine unit imparts electron-transporting characteristics.[3] This duality opens avenues for designing molecules that can function as:

  • Blue Emitters: The rigid, fused-ring structure of the oxazolo[4,5-b]pyridine core can lead to high photoluminescence quantum yields (PLQYs) in the blue region of the spectrum.[4]

  • Hole-Transporting Materials (HTMs): By functionalizing the aniline nitrogen, the HOMO level can be precisely controlled for efficient hole injection from the anode.[5][6]

  • Bipolar Host Materials: The balanced hole and electron transport capabilities make these molecules suitable for hosting phosphorescent or fluorescent guest emitters, facilitating efficient exciton formation.

This document serves as a detailed guide for researchers, providing insights into the molecular design, synthesis, and application of this compound derivatives in OLEDs, complete with experimental protocols.

Molecular Design and Synthetic Strategies

The performance of this compound derivatives in OLEDs is intrinsically linked to their molecular structure. Strategic functionalization allows for the fine-tuning of their optoelectronic properties.

Core Synthesis

The synthesis of the this compound core typically involves a cyclization reaction. A common route is the condensation of 2-amino-3-hydroxypyridine with a substituted benzoic acid derivative, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[7]

Functionalization for Specific Roles
  • As Emitters: To enhance emission properties, electron-donating or -withdrawing groups can be introduced on the aniline ring. This modulates the intramolecular charge transfer (ICT) character of the molecule, thereby tuning the emission wavelength and quantum efficiency.

  • As Hole-Transporting Materials: To improve hole mobility and create stable amorphous films, bulky aromatic substituents are often attached to the aniline nitrogen. This prevents crystallization and enhances intermolecular electronic coupling.[1]

The following diagram illustrates the key functionalization points for tailoring the properties of the this compound scaffold.

cluster_core This compound Core cluster_roles OLED Applications Core Oxazolo[4,5-b]pyridine-Aniline Emitter Emitter Core->Emitter Emission Tuning (R1) HTM Hole-Transporting Material Core->HTM Hole Transport (R2) Host Host Material Core->Host Bipolar Properties R1 R1: Electron Donating/Withdrawing Groups Emitter->R1 R2 R2: Bulky Aromatic Groups HTM->R2

Caption: Molecular design strategies for this compound derivatives.

Photophysical Properties of Related Scaffolds

While specific data for OLEDs based on this compound is emerging, studies on related oxazolo[5,4-b]pyridine derivatives provide valuable insights into their potential. These compounds have demonstrated intense blue to deep blue fluorescence with high quantum yields.[4]

Compound FamilyEmission Max (nm)Quantum Yield (Φ)Reference
Bis(oxazolo[5,4-b]pyridine) derivatives323–3470.32–0.84[4]

This data suggests that the oxazolo[4,5-b]pyridine core is a promising chromophore for developing efficient blue emitters.

Protocols for OLED Fabrication and Characterization

The following protocols provide a general framework for the fabrication and testing of OLEDs incorporating this compound-based materials.

Protocol 1: Synthesis of a this compound Derivative

This protocol describes a general method for synthesizing a derivative functionalized for hole transport.

  • Reactants: 2-amino-3-hydroxypyridine, a 4-(di-aryl-amino)benzoic acid derivative, and polyphosphoric acid (PPA).

  • Procedure: a. Combine equimolar amounts of 2-amino-3-hydroxypyridine and the 4-(di-aryl-amino)benzoic acid derivative in a round-bottom flask. b. Add PPA as both a solvent and a catalyst. c. Heat the mixture at 180-200 °C for 4-6 hours under a nitrogen atmosphere. d. Cool the reaction mixture to room temperature and pour it into a beaker of ice water. e. Neutralize the solution with a base (e.g., sodium hydroxide) until a precipitate forms. f. Collect the precipitate by filtration, wash with water, and dry. g. Purify the crude product by column chromatography followed by recrystallization or sublimation.

Protocol 2: OLED Device Fabrication by Thermal Evaporation

This protocol outlines the fabrication of a multilayer OLED using the synthesized material as a hole-transporting layer.

Device Architecture: ITO / Synthesized HTM (40 nm) / Emissive Layer (e.g., CBP doped with an emitter) (20 nm) / Electron Transport Layer (e.g., TPBi) (30 nm) / LiF (1 nm) / Al (100 nm)

  • Substrate Cleaning: a. Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function and remove organic residues.

  • Organic Layer Deposition: a. Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr). b. Deposit the synthesized this compound derivative as the HTL at a rate of 1-2 Å/s. c. Deposit the emissive layer, which could be a host material like 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) co-evaporated with a phosphorescent or fluorescent emitter. d. Deposit an electron-transporting layer, such as 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), at a rate of 1-2 Å/s.[8]

  • Cathode Deposition: a. Deposit a thin layer of lithium fluoride (LiF) (1 nm) as an electron injection layer at a rate of 0.1-0.2 Å/s. b. Deposit a layer of aluminum (Al) (100 nm) as the cathode at a rate of 2-5 Å/s.

  • Encapsulation: a. Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

cluster_fabrication OLED Fabrication Workflow Substrate_Cleaning Substrate Cleaning (ITO Glass) HTL_Deposition HTL Deposition (Synthesized Material) Substrate_Cleaning->HTL_Deposition EML_Deposition Emissive Layer Deposition HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition (LiF/Al) ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation

Caption: Workflow for OLED fabrication using thermal evaporation.

Protocol 3: Device Characterization
  • Current-Voltage-Luminance (J-V-L) Characteristics: a. Use a source measure unit and a calibrated photodiode to measure the J-V-L characteristics of the fabricated OLEDs. b. From this data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectra: a. Measure the EL spectra of the devices at different driving voltages using a spectroradiometer. b. Determine the Commission Internationale de l'Éclairage (CIE) coordinates from the EL spectra.

Expected Performance and Causality

  • As a Hole-Transporting Material: A well-designed this compound derivative with bulky side groups on the aniline nitrogen is expected to form a stable amorphous film.[1] The HOMO level should be well-aligned with the work function of ITO and the HOMO of the emissive layer, leading to low turn-on voltage and high current efficiency.[5][6] The high triplet energy of the oxazolo[4,5-b]pyridine core is advantageous for preventing reverse energy transfer from the emitter in phosphorescent OLEDs.

  • As an Emitter: Derivatives designed as emitters are expected to show blue electroluminescence. The efficiency will depend on the PLQY of the material in the solid state and the balance of charge injection and transport within the device.

The following table presents representative performance data for OLEDs using pyridine-based hole-transporting materials, which can serve as a benchmark for devices incorporating this compound derivatives.

HTMMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. EQE (%)Reference
Pyrene-Pyridine Derivative (Py-Br)17,30022.49[6][9]
Acridine-Aniline Derivative (TPA-2ACR)-55.7421.59[1]

Conclusion and Future Outlook

The this compound scaffold represents a promising platform for the development of novel materials for OLED applications. Its inherent donor-acceptor structure and multiple functionalization sites allow for the rational design of molecules with tailored properties for use as emitters, hole-transporting layers, or host materials. The synthetic accessibility and the potential for high performance make this class of compounds a fertile ground for future research in the field of organic electronics. Further investigations should focus on synthesizing a library of derivatives and systematically evaluating their performance in OLED devices to fully unlock their potential.

References

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Determination of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a comprehensive, high-throughput bioanalytical method for the precise quantification of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline in human plasma. The protocol employs a straightforward protein precipitation extraction technique coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis. The method has been developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] This application note provides a complete, step-by-step protocol suitable for regulated pharmacokinetic and toxicokinetic studies, offering the necessary sensitivity, selectivity, and robustness required in drug development.

Introduction and Scientific Rationale

This compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, with related structures showing promise in various therapeutic areas.[3] Accurate measurement of this compound's concentration in biological matrices, such as plasma, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is critical for establishing dose-response relationships and ensuring the safety and efficacy of potential drug candidates.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[4][5] The selectivity is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, which minimizes interference from complex biological matrix components.

The choice of sample preparation is a critical determinant of method success. While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer superior cleanup, protein precipitation (PPT) was selected for this application.[6][7] The rationale for this choice is its simplicity, high-throughput capability, and cost-effectiveness, which are paramount in early-stage drug development where large numbers of samples are often analyzed. The potential for increased matrix effects with PPT is systematically evaluated during method validation to ensure data integrity.[5]

Experimental Design and Methodology

Materials, Reagents, and Standards
  • Analyte: this compound reference standard (>99% purity)

  • Internal Standard (IS): this compound-¹³C₆ (or a structurally similar analog with stable chromatographic and mass spectrometric properties)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) - LC-MS grade; Formic Acid (FA) - Optima™ LC/MS grade

  • Water: Deionized water, >18 MΩ·cm

  • Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant), sourced from certified vendors.

Instrumentation and Analytical Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with a Turbo V™ ion source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSettingRationale
LC System Shimadzu Nexera X2 or equivalentProvides robust and reproducible high-pressure gradient delivery.
Column Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mmC18 stationary phase provides excellent retention for moderately non-polar compounds. The 2.6 µm particle size offers high efficiency at manageable backpressures.
Column Temperature 40 °CEnhances peak shape and reduces viscosity, leading to more stable retention times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid serves as a proton source, promoting efficient ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good chromatographic resolution for a wide range of analytes.
Flow Rate 0.5 mL/minA standard flow rate for 2.1 mm ID columns, balancing analysis time and sensitivity.
Injection Volume 5 µLA small injection volume minimizes potential column overload and matrix effects.
Gradient Elution 5% B to 95% B in 2.0 min; hold at 95% B for 0.5 min; return to 5% B in 0.1 min; equilibrate for 0.9 minA rapid gradient ensures a short run time (~3.5 minutes), which is essential for high-throughput analysis.
MS System SCIEX Triple Quad™ 5500 or equivalentA highly sensitive and robust platform for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe aniline and pyridine nitrogen atoms are basic and readily accept a proton, making positive ESI the logical choice for high sensitivity.
MRM Transitions Analyte: Q1: 212.1 → Q3: 184.1 (Quantifier), 156.1 (Qualifier)IS: Q1: 218.1 → Q3: 190.1The precursor ion ([M+H]⁺) for the analyte is m/z 212.1.[8][9] Product ions are selected based on stable and abundant fragments generated during collision-induced dissociation (CID) and must be empirically optimized.
Source Temperature 550 °COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage 5500 VOptimized for maximal ion generation and stability.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of analyte and IS reference standards and dissolve in methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 ACN:Water. These are used to spike into blank plasma.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate analyte working solutions to prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and 8 non-zero concentrations. A suggested range is 0.5 - 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QCs by spiking blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Mid QC

    • High QC (approx. 80% of Upper Limit of Quantification)

Detailed Sample Preparation Protocol: Protein Precipitation

This protocol is designed for efficiency and robustness. The use of an internal standard is critical to account for any variability during the extraction process.

G cluster_prep Sample Preparation Workflow s1 1. Thaw Plasma Samples (CCs, QCs, Unknowns) s2 2. Aliquot 50 µL Plasma into a 96-well plate s1->s2 s3 3. Add 200 µL Precipitation Solution (ACN with Internal Standard) s2->s3 s4 4. Vortex Plate (5 min at 1000 rpm) s3->s4 s5 5. Centrifuge Plate (10 min at 4000 g) s4->s5 s6 6. Transfer 100 µL Supernatant to a clean 96-well plate s5->s6 s7 7. Inject into LC-MS/MS s6->s7

Caption: High-throughput protein precipitation workflow.

Step-by-Step Procedure:

  • Thaw: Allow all plasma samples (standards, QCs, and unknowns) to thaw completely at room temperature, followed by vortexing to ensure homogeneity.

  • Aliquot: Using a calibrated pipette, aliquot 50 µL of each plasma sample into the designated wells of a 96-well deep-well plate.

  • Precipitate & Spike: Add 200 µL of the precipitation solution (ice-cold acetonitrile containing the internal standard at a fixed concentration, e.g., 50 ng/mL) to each well. The 4:1 ratio of organic solvent to plasma ensures efficient protein crashing.

  • Mix: Seal the plate and vortex for 5 minutes at approximately 1000 rpm to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the plate for 10 minutes at 4000 x g and 4°C. This will pellet the precipitated proteins, leaving a clear supernatant containing the analyte and IS.

  • Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate, taking care not to disturb the protein pellet.

  • Inject: Seal the final plate and place it in the autosampler for injection into the LC-MS/MS system.

Bioanalytical Method Validation (BMV)

The method was validated following the ICH M10 guidance, which is harmonized with the US FDA and EMA.[1][10][11][12] The objective is to demonstrate that the assay is fit-for-purpose and reliable for its intended use.[2]

G BMV {Bioanalytical Method Validation (BMV)|Key Parameters} Selectivity Selectivity & Specificity No interference at analyte/IS RT BMV->Selectivity Linearity Linearity & Range LLOQ to ULOQ r² ≥ 0.99 BMV->Linearity Accuracy Accuracy & Precision Within ±15% of nominal (±20% at LLOQ) BMV->Accuracy Matrix Matrix Effect Assessed at Low & High QC BMV->Matrix Stability Stability Bench-Top Freeze-Thaw Long-Term BMV->Stability

References

Application Note: A Guide to Bioluminescent Enzyme Activity Assays Using 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline-Based Proluciferins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of "Glow-Style" Enzyme Assays

In the fields of drug discovery and basic research, the ability to accurately measure enzyme activity is paramount. While various methods exist, bioluminescent assays have emerged as a superior choice due to their exceptional sensitivity, broad dynamic range, and low susceptibility to compound interference, making them ideal for high-throughput screening (HTS).[1] Unlike fluorescence, bioluminescence does not require an external light source for excitation, which eliminates background noise from scattered light and autofluorescent compounds.[2] At the heart of many modern, high-performance bioluminescent enzyme assays is the chemical scaffold 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline . This molecule is a precursor to aminoluciferin, a substrate for engineered firefly luciferase enzymes.[1] By derivatizing this core structure, highly specific "pro-luciferin" substrates can be created for a wide array of enzymes, enabling a versatile, coupled-enzyme assay format where the activity of the target enzyme is directly proportional to a stable, light-based signal.[1]

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using this compound-based reagents in enzyme activity and inhibition assays.

Principle of the Assay: Linking Enzyme Activity to Light

The ingenuity of this assay technology lies in its indirect, coupled-reaction approach. The target enzyme's activity is not measured directly. Instead, it is linked to the generation of a substrate for a highly efficient, light-producing enzyme, luciferase. This creates a powerful signal amplification system.

There are two primary strategies that leverage this core principle:

  • Direct Substrate Conversion (Proteases, P450s): For enzymes like proteases or cytochrome P450s, the this compound core (aminoluciferin) is chemically masked with a specific peptide sequence or chemical moiety that the target enzyme recognizes and cleaves.[1][3][4] This cleavage event releases the aminoluciferin, which is then immediately consumed by a stable, engineered luciferase (e.g., Ultra-Glo™ Luciferase) present in the reaction, generating a steady "glow-style" luminescent signal.[5] The intensity of the light is directly proportional to the rate of substrate cleavage by the target enzyme.[1]

  • Quantification of Co-products (Kinases, ATPases): For enzymes that produce a common co-product, such as adenosine diphosphate (ADP) from kinases and ATPases, a different coupled-enzyme system is used.[6][7] This is exemplified by the widely used ADP-Glo™ Kinase Assay.[6][8] The process involves two steps:

    • Step 1 (Enzyme Reaction & ATP Depletion): The kinase reaction proceeds, converting ATP to ADP. Afterwards, a reagent is added to stop the kinase reaction and, critically, deplete all remaining unconsumed ATP.[6][9]

    • Step 2 (ADP Conversion & Light Generation): A detection reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then serves as the limiting substrate for a luciferase/luciferin reaction, producing light.[6][10] The amount of light generated is directly proportional to the amount of ADP produced, and thus to the kinase's activity.[7]

The underlying bioluminescent reaction catalyzed by firefly luciferase involves the ATP-dependent oxidation of a luciferin substrate to produce oxyluciferin, with the emission of light.[11][12]

Caption: General mechanisms for proluciferin-based enzyme assays.

Key Applications

The versatility of the this compound scaffold allows for the development of assays for a diverse range of enzyme classes:

  • Protein Kinases: Measuring the production of ADP makes this platform nearly universal for any kinase, regardless of its substrate (protein, peptide, lipid, etc.).[6][7] It is ideal for inhibitor screening, selectivity profiling, and determining inhibitor potency (IC50 values).[7]

  • Proteases: By designing peptide sequences that are specifically recognized and cleaved by a target protease (e.g., caspases, viral proteases), highly selective assays can be developed.[1][4]

  • Cytochrome P450s (CYPs): Proluciferin substrates can be designed that are selectively metabolized by specific CYP isozymes, making this a powerful tool for drug metabolism and drug-drug interaction studies.[3][5]

  • Other ATP-dependent Enzymes: Any enzyme that consumes ATP and produces ADP, such as ATPases, can be assayed using this technology.[8]

  • Other Enzyme Classes: The technology has also been adapted for monoamine oxidases (MAO) and glutathione-S-transferases (GST).[1]

Detailed Protocol: Kinase Activity and Inhibition Assay (ADP-Glo™ Model)

This protocol is based on the widely adopted Promega ADP-Glo™ Kinase Assay system and serves as a model for measuring the activity of any ADP-generating enzyme.[6][9]

Objective: To determine the activity of a purified kinase ("Kinase X") and measure the potency (IC50) of a test inhibitor.

Materials:

  • Kinase X enzyme and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration appropriate for the kinase, e.g., 100 µM)

  • Test inhibitor (serially diluted in DMSO)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Experimental Workflow

Caption: Step-by-step experimental workflow for a kinase inhibition assay.

Step-by-Step Procedure:

Part 1: Kinase Reaction

  • Prepare Controls and Inhibitor Plate:

    • 100% Activity (No Inhibitor) Control: Wells containing kinase, substrate, and DMSO (vehicle).

    • 0% Activity (Background) Control: Wells containing substrate and DMSO, but NO kinase enzyme.

    • Test Wells: Wells containing kinase, substrate, and serially diluted test inhibitor.

  • Assemble Reaction Components: In a 384-well plate, add components in the specified order. The following table provides an example for a 5 µL final kinase reaction volume.[8]

ComponentVolumeFinal ConcentrationNotes
Kinase Reaction Buffer2.0 µL1X
Test Inhibitor or DMSO0.5 µLVariable2% final DMSO concentration
Kinase X + Substrate Mix1.25 µL2XPre-mix enzyme and substrate
ATP Solution1.25 µL4XAdd last to initiate reaction
Total Volume 5.0 µL
  • Incubate: Mix the plate gently and incubate at room temperature for 60 minutes (this time may need optimization for your specific kinase).

Part 2: ADP Detection

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[6] This step terminates the kinase reaction and eliminates the remaining, unconsumed ATP.[8]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.[8] This reagent converts the ADP produced by the kinase into ATP, which is then used by luciferase to generate a stable, glowing light signal.[10]

  • Measure Luminescence: Read the plate using a luminometer. The integration time should be between 0.5 to 1 second per well.

Data Analysis and Interpretation

1. Calculating Percent Inhibition:

First, calculate the average Relative Light Units (RLU) for your controls.

  • RLU_max = Average RLU from 100% Activity Control wells.

  • RLU_min = Average RLU from 0% Activity Control wells.

For each inhibitor concentration, calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_min) / (RLU_max - RLU_min))

2. Determining IC50 Value:

Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

3. Assay Quality Control: The Z'-Factor

To ensure the robustness and reliability of the assay for HTS, the Z'-factor should be calculated.[13][14] This metric accounts for both the dynamic range of the assay and the variability of the data.[15]

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where:

  • Mean_max and SD_max are the mean and standard deviation of the 100% activity control.

  • Mean_min and SD_min are the mean and standard deviation of the 0% activity control.

Z'-Factor ValueAssay Quality
> 0.5Excellent assay, suitable for HTS[15][16]
0 to 0.5Marginal assay, may require optimization[16]
< 0Poor assay, not suitable for screening[15][16]

An assay with a Z'-factor greater than 0.7 is routinely achievable with this technology.[7]

References

Troubleshooting & Optimization

how to improve the quantum yield of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (OPIA)

Welcome to the technical support guide for this compound (OPIA), a versatile heterocyclic fluorophore. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its fluorescent properties. Here, we address common challenges and frequently asked questions to help you maximize the quantum yield and achieve reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OPIA) and what are its key structural features?

This compound, which we will refer to as OPIA, is a heterocyclic organic compound.[1] Its structure consists of a central oxazolo[4,5-b]pyridine core fused from an oxazole and a pyridine ring, attached to an aniline (aminophenyl) group.[2][3] This architecture provides a conjugated π-system, which is the basis for its fluorescence. The presence of the electron-donating aniline group and the nitrogen atoms in the pyridine ring makes its photophysical properties highly sensitive to its chemical environment, particularly pH and solvent polarity.[4] These characteristics make it a valuable scaffold for developing advanced fluorescent probes and materials.[1][5]

Q2: What is Fluorescence Quantum Yield (ΦF), and why is it a critical parameter for OPIA?

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[6]

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 (no fluorescence) to 1 (100% fluorescence efficiency). For OPIA, a high quantum yield is essential for applications requiring high sensitivity, such as bio-imaging, sensing, and use in organic light-emitting diodes (OLEDs). A higher ΦF value means a brighter signal, allowing for more precise detection and measurement.[7] Maximizing this parameter is often the primary goal of experimental optimization.

Q3: What are the primary factors that compete with fluorescence and reduce the quantum yield of OPIA?

Fluorescence is one of several relaxation pathways for a molecule in an excited state. Any process that provides an alternative, non-radiative pathway for the molecule to return to the ground state will decrease, or "quench," the fluorescence and thus lower the quantum yield.[6] For OPIA, the key competing processes are:

  • Vibrational Relaxation & Internal Conversion (IC): Energy is lost as heat through molecular vibrations and transitions to lower electronic states without photon emission. This is often promoted by molecular flexibility.[8]

  • External Conversion: Energy is lost through collisions with solvent molecules or other species in the solution.[6] High temperatures increase the frequency of these collisions and typically reduce fluorescence.[9]

  • Intersystem Crossing (ISC): The excited electron transitions to a triplet state. This process is enhanced by the presence of heavy atoms and can lead to phosphorescence or non-radiative decay.[9]

  • Static and Collisional Quenching: Specific molecules, like dissolved oxygen or halide ions, can deactivate the excited state upon interaction.[7][9]

Troubleshooting Guide: Enhancing OPIA's Quantum Yield

This section addresses specific issues you may encounter during your experiments and provides actionable protocols to resolve them.

Problem 1: My measured quantum yield for OPIA is disappointingly low. What environmental factors should I investigate first?

A low quantum yield is often due to environmental conditions rather than an intrinsic property of the molecule itself. The following factors should be systematically investigated.

  • Solvent Environment: The polarity and viscosity of the solvent have a profound impact on the electronic states of OPIA.[10][11] Polar solvents can stabilize the more polar excited state, which often reduces the energy gap between the excited and ground states.[10][12] This change can enhance non-radiative decay rates, thereby decreasing the quantum yield.[11][12][13]

    • Action: Test OPIA in a range of solvents with varying polarities and viscosities. Aprotic solvents with moderate polarity and higher viscosity often restrict molecular motion and minimize non-radiative decay, favoring fluorescence.[9]

    Solvent Property Typical Effect on Quantum Yield Rationale Example Solvents to Test
    Increasing Polarity Often Decreases ΦFStabilizes the excited state, potentially promoting non-radiative decay pathways.[11][13]Toluene → Dichloromethane → Acetonitrile → DMSO
    Increasing Viscosity Generally Increases ΦFReduces molecular vibrations and collisional quenching, hindering non-radiative decay.[9]Methanol → Glycerol mixtures
    Presence of Heavy Atoms Significantly Decreases ΦFPromotes intersystem crossing to the triplet state (Heavy-Atom Effect).[9][14]Avoid solvents like CCl4, CHBr3, Ethyl Iodide.
  • Solution pH: The OPIA structure contains both a basic pyridine nitrogen and a basic aniline nitrogen. Protonation of these sites can drastically alter the molecule's electronic configuration and introduce new pathways for non-radiative decay.[4] Aniline, for example, is known to lose its fluorescence in acidic solutions.

    • Action: Perform a pH titration experiment. Prepare a series of buffered solutions across a wide pH range (e.g., pH 3 to 11) and measure the fluorescence intensity and quantum yield of OPIA in each. This will allow you to identify the optimal pH range where OPIA exists in its most fluorescent form.

  • Presence of Quenchers:

    • Dissolved Oxygen: Oxygen is a notorious collisional quencher of fluorescence.[9]

      • Action: De-gas your solvent before measurement. This can be achieved by bubbling an inert gas like high-purity nitrogen or argon through the cuvette for 5-10 minutes prior to sealing and measuring.

    • Analyte Concentration (Aggregation): At high concentrations, OPIA molecules can interact with each other in the ground or excited state to form aggregates. These aggregates often have different, and typically lower, quantum yields (a phenomenon known as Aggregation-Caused Quenching).[15]

      • Action: Measure the quantum yield across a series of dilutions. Ensure your measurements are performed in a concentration range where the absorbance at the excitation wavelength is low (ideally A < 0.1) to prevent inner-filter effects and aggregation.[16][17]

Troubleshooting_Workflow start Low Quantum Yield Detected check_solvent Step 1: Evaluate Solvent - Test range of polarities - Increase viscosity - Avoid heavy atoms start->check_solvent check_ph Step 2: Optimize pH - Perform pH titration - Identify optimal range check_solvent->check_ph check_quenchers Step 3: Remove Quenchers - De-gas solvent (N2/Ar) - Check for impurities check_ph->check_quenchers check_conc Step 4: Verify Concentration - Perform dilution series - Ensure Abs < 0.1 check_quenchers->check_conc remeasure Re-measure Quantum Yield check_conc->remeasure Influencing_Factors cluster_env Environmental Factors cluster_struct Structural Factors QY Quantum Yield (ΦF) of OPIA Solvent Solvent (Polarity, Viscosity) Solvent->QY pH pH pH->QY Temp Temperature Temp->QY Quenchers Quenchers (O2, Halides) Quenchers->QY Rigidity Molecular Rigidity Rigidity->QY Substituents Substituents (EDG/EWG) Substituents->QY

References

Technical Support Center: Synthesis of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for the synthesis of this compound is consistently low. What are the primary factors I should investigate?

Low yields in the synthesis of this compound, which is typically prepared via the condensation of 2-amino-3-hydroxypyridine with a 4-aminobenzoic acid derivative, can be attributed to several critical factors. A systematic approach to troubleshooting is essential for identifying the root cause.

Core Areas for Investigation:

  • Purity of Starting Materials: The quality of your 2-amino-3-hydroxypyridine and the 4-aminobenzoic acid derivative is paramount. Impurities can interfere with the reaction, leading to the formation of side products and a reduction in the overall yield.

  • Reaction Conditions: The temperature, reaction time, and choice of condensing agent are critical parameters that require careful optimization.

  • Moisture and Atmospheric Control: The cyclization step to form the oxazole ring is a dehydration reaction. The presence of excess moisture can inhibit the reaction progress.

  • Work-up and Purification: Significant product loss can occur during the work-up and purification stages if not optimized for the physicochemical properties of the target compound.

Below is a troubleshooting workflow to systematically address these issues:

Troubleshooting_Workflow Start Low Yield Observed Purity Verify Purity of Starting Materials (2-amino-3-hydroxypyridine & 4-aminobenzoic acid derivative) Start->Purity Conditions Optimize Reaction Conditions (Temperature, Time, Condensing Agent) Purity->Conditions If pure Atmosphere Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) Conditions->Atmosphere If optimized Workup Refine Work-up & Purification (pH adjustment, Solvent Extraction, Chromatography) Atmosphere->Workup If dry Analysis Analyze Byproducts (LC-MS, NMR) Workup->Analysis If loss persists Solution Yield Improved Workup->Solution Analysis->Conditions Identify side-reactions

Caption: Troubleshooting workflow for low yield.

Q2: I suspect issues with my starting materials. How can I ensure their quality?

The purity of 2-amino-3-hydroxypyridine is crucial. It can be synthesized by the reduction of 2-hydroxy-3-nitropyridine.[1][2] Incomplete reduction or residual impurities from this process can negatively impact the subsequent condensation reaction.

Recommended Actions:

  • Characterization: Confirm the identity and purity of your starting materials using techniques like NMR, IR, and melting point analysis.

  • Purification of 2-amino-3-hydroxypyridine: If impurities are detected, recrystallization is often an effective purification method.

  • Storage: 2-amino-3-hydroxypyridine can be susceptible to oxidation. Store it under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

ParameterRecommended SpecificationAnalytical Method
2-amino-3-hydroxypyridine Purity >98%NMR, HPLC
4-aminobenzoic acid derivative Purity >98%NMR, HPLC
Moisture Content in Solvents <50 ppmKarl Fischer Titration
Q3: What are the most effective condensing agents for this reaction, and what are the potential pitfalls associated with them?

The choice of condensing agent is critical for facilitating the cyclodehydration reaction to form the oxazole ring. Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are commonly used for this type of transformation.[3][4][5][6][7][8]

Comparison of Condensing Agents:

Condensing AgentAdvantagesDisadvantages
Polyphosphoric Acid (PPA) Effective dehydrating agent, readily available.[7][8]High viscosity can make stirring and work-up difficult.[7] Requires high temperatures, which can lead to side reactions or degradation.
Eaton's Reagent Lower viscosity than PPA, often allows for milder reaction conditions.[4][5][6]Can be corrosive and requires careful handling.

Troubleshooting Tips:

  • Incomplete Cyclization with PPA: If you observe the formation of an intermediate amide but incomplete cyclization to the oxazole, consider increasing the reaction temperature or time. However, be mindful of potential charring or decomposition at excessively high temperatures.[9]

  • Side Reactions with Eaton's Reagent: While often more efficient, Eaton's reagent is a strong acid and can promote side reactions if the temperature is not carefully controlled. Monitor the reaction closely by TLC or LC-MS.

  • Alternative Reagents: For substrates that are sensitive to strong acids, other cyclization methods reported for oxazole synthesis could be explored, such as those using Burgess reagent or other dehydrating agents.

Reaction_Mechanism Reactants 2-amino-3-hydroxypyridine + 4-aminobenzoic acid derivative Intermediate Amide Intermediate Reactants->Intermediate Amide Formation Product This compound Intermediate->Product Cyclodehydration (PPA or Eaton's Reagent)

Caption: General reaction pathway.

Q4: I am observing significant byproduct formation. What are the likely side reactions, and how can they be minimized?

Side reactions are a common cause of low yields in heterocyclic synthesis.[10] In the synthesis of this compound, several side reactions can occur:

  • Incomplete Cyclization: As mentioned, the intermediate amide may fail to cyclize completely, remaining as a significant impurity.

    • Solution: Ensure a sufficiently high reaction temperature and an adequate amount of a potent condensing agent.

  • Decarboxylation: If a carboxylic acid derivative of 4-aminobenzoic acid is used, decarboxylation can occur under harsh acidic conditions and high temperatures.

    • Solution: Employ milder reaction conditions if possible, or use an ester or amide derivative of 4-aminobenzoic acid.

  • Polymerization/Tar Formation: At elevated temperatures, starting materials or the product can degrade and polymerize, leading to the formation of intractable tars.[10]

    • Solution: Carefully control the reaction temperature and consider using a higher-boiling point solvent to ensure even heating. Running the reaction under an inert atmosphere can also mitigate oxidative decomposition.

  • Thermal Degradation of the Product: The oxazolopyridine core may be susceptible to thermal degradation at very high temperatures.[11][12][13][14][15]

    • Solution: Once the reaction is complete, cool the reaction mixture promptly and proceed with the work-up. Avoid prolonged heating.

Q5: My purification process seems inefficient, and I'm losing a significant amount of product. What are some best practices for the work-up and purification of this compound?

The work-up and purification strategy should be tailored to the properties of the final compound. This compound possesses both a basic aniline moiety and a weakly basic pyridine nitrogen, influencing its solubility in acidic and basic media.

Recommended Work-up and Purification Protocol:

  • Quenching the Reaction: After cooling, carefully quench the reaction mixture by pouring it onto crushed ice. If PPA was used, this step can be highly exothermic and should be done slowly and with vigorous stirring.

  • Neutralization: Neutralize the acidic mixture with a base such as sodium bicarbonate or ammonium hydroxide to a pH of 7-8. This will precipitate the crude product.

  • Filtration and Washing: Collect the precipitate by filtration and wash it thoroughly with water to remove any remaining salts.

  • Solvent Extraction: If the product has some water solubility, it may be necessary to extract the aqueous filtrate with an organic solvent like ethyl acetate or dichloromethane.

  • Chromatography: Column chromatography on silica gel is often necessary to obtain a highly pure product. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with methanol, can be effective.

  • Recrystallization: For final purification, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be employed.

Troubleshooting Purification:

  • Product Remains in Aqueous Layer: If the product is not precipitating upon neutralization, it may be due to the formation of a soluble salt. Adjusting the pH carefully and/or extraction with an appropriate organic solvent should be attempted.

  • Co-elution of Impurities during Chromatography: If impurities are co-eluting with the product, try a different solvent system for chromatography or consider using a different stationary phase (e.g., alumina).

References

Technical Support Center: Optimizing the Synthesis of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the common challenges associated with this synthesis and optimize your reaction conditions for maximal yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis to provide a foundational understanding of the process.

Q1: What is the most common and direct synthetic route to prepare this compound?

The most prevalent method for synthesizing the oxazolo[4,5-b]pyridine core is the condensation and cyclodehydration of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative.[1][2] For the target molecule, this compound, this involves reacting 2-amino-3-hydroxypyridine with 4-aminobenzoic acid in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA) or its milder alternative, polyphosphoric acid trimethylsilyl ester (PPSE), at elevated temperatures.[1]

Q2: What are the critical reagents in this synthesis and what are their specific roles?

There are three critical components for this synthesis:

  • 2-Amino-3-hydroxypyridine: This molecule provides the pyridine ring and the ortho-amino and hydroxyl functionalities that are essential for forming the fused oxazole ring.[3][4] Its purity is paramount for a successful reaction.

  • 4-Aminobenzoic Acid: This reagent serves as the source for the 2-substituted 4-aminophenyl group on the final molecule. The carboxylic acid group reacts with the amino group of the pyridine derivative to form an amide intermediate, which then cyclizes.

  • Polyphosphoric Acid (PPA) or PPSE: These reagents act as both the solvent and a powerful dehydrating catalyst.[1][5] Their function is to facilitate the initial amide bond formation and then drive the subsequent intramolecular cyclization (dehydration) to form the stable oxazole ring system.

Q3: Why is a strong dehydrating agent like Polyphosphoric Acid (PPA) essential for the cyclization step?

The formation of the oxazole ring from the amide intermediate is a dehydration reaction (loss of a water molecule). This is a thermodynamically unfavorable equilibrium under standard conditions. PPA is a highly viscous liquid that is an excellent proton source and a powerful dehydrating agent. It protonates the amide carbonyl, making it more electrophilic for the intramolecular attack by the hydroxyl group. Subsequently, it sequesters the water molecule that is eliminated, driving the reaction equilibrium towards the cyclized oxazole product.[1][5] While effective, PPA can lead to charring at very high temperatures and makes the product workup challenging due to its viscosity.

Part 2: Troubleshooting Guide for Synthesis Optimization

This guide is structured to help you diagnose and resolve specific issues encountered during the synthesis.

Problem 1: Low or No Product Yield

This is the most common challenge. A systematic diagnosis is key to identifying the root cause.

Q: I've run the reaction, but my TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?

Possible Causes & Solutions:

  • Insufficient Reaction Temperature or Time: The PPA-mediated cyclization requires significant thermal energy to overcome the activation barrier.

    • Causality: The condensation and dehydration process is kinetically slow at lower temperatures.

    • Troubleshooting Steps:

      • Ensure your reaction temperature is within the recommended range, typically 180-220°C for PPA.[1]

      • Monitor the reaction progress every 1-2 hours using TLC or LC-MS. If the reaction stalls, consider incrementally increasing the temperature by 10°C.

      • Extend the reaction time. Some reactions may require heating for 6-12 hours for full conversion.

  • Poor Quality or Inactive PPA: PPA is hygroscopic and can absorb atmospheric moisture over time, reducing its dehydrating capability.

    • Causality: Water in the PPA will inhibit the dehydration step required for cyclization.

    • Troubleshooting Steps:

      • Use a fresh, unopened bottle of PPA if possible.

      • If using an older bottle, you can attempt to rejuvenate it by heating it under a vacuum at a high temperature (>150°C) for several hours to drive off absorbed water, though using fresh reagent is preferable.

  • Impure Starting Materials: Impurities in either 2-amino-3-hydroxypyridine or 4-aminobenzoic acid can interfere with the reaction.

    • Causality: Non-reactive impurities dilute the reactants, while reactive impurities can lead to competing side reactions, consuming the reagents or catalyst.[6]

    • Troubleshooting Steps:

      • Verify the purity of your starting materials using ¹H NMR and melting point analysis.

      • If necessary, purify the 2-amino-3-hydroxypyridine, often by recrystallization from methanol/dichloromethane.[7]

      • Recrystallize 4-aminobenzoic acid from water or ethanol if its purity is questionable.

Q: My reaction turned into a dark, tarry mess, and I can't isolate any product. How can I prevent this?

Possible Causes & Solutions:

  • Excessive Reaction Temperature: While high heat is necessary, temperatures exceeding ~230°C can cause decomposition and polymerization of the starting materials and product.

    • Causality: The aromatic amine functionalities are susceptible to oxidation and polymerization at extreme temperatures, especially in a strong acid like PPA.

    • Troubleshooting Steps:

      • Carefully control the reaction temperature using a sand bath or heating mantle with a thermocouple controller. Avoid direct, intense heating.

      • Optimize the temperature by starting at the lower end of the effective range (e.g., 180°C) and only increasing if the reaction is not proceeding.

      • Consider using PPSE, which often allows for lower reaction temperatures.[1][2]

  • Presence of Oxygen: Running the reaction open to the air can promote oxidation of the electron-rich aniline components at high temperatures.

    • Causality: High-temperature acidic conditions can facilitate oxidative side reactions.

    • Troubleshooting Steps:

      • Run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative degradation. This is a simple but often overlooked step that can significantly improve yield and reduce charring.

Q: I see product formation by LC-MS, but I lose most of it during the workup. How can I improve my purification process?

Possible Causes & Solutions:

  • Product Precipitation and Loss during Quenching: PPA is extremely viscous. The standard workup involves quenching the hot reaction mixture into a large volume of ice water, which hydrolyzes the PPA and precipitates the product.

    • Causality: If the product is not fully precipitated or is too finely dispersed, it can be lost during filtration. The acidic nature of the quenched mixture can also keep some of the product protonated and dissolved.

    • Troubleshooting Steps:

      • Allow the reaction mixture to cool slightly (to ~100-120°C) so it is still fluid, and pour it slowly in a thin stream into a vigorously stirred beaker of crushed ice. This promotes the formation of a filterable solid.

      • After quenching, carefully neutralize the acidic solution with a base like concentrated ammonium hydroxide or solid sodium bicarbonate until the pH is ~7-8. This ensures the aniline group is deprotonated, minimizing the product's solubility in the aqueous layer.

      • Stir the neutralized slurry for an extended period (1-2 hours) to ensure complete precipitation before filtering.

  • Inadequate Extraction or Chromatography:

    • Causality: The product has both polar (amine, heterocycle) and non-polar (aromatic rings) character, which can make purification challenging.

    • Troubleshooting Steps:

      • After filtration, if the product is still crude, it can be redissolved in a suitable organic solvent (like ethyl acetate or a DCM/methanol mixture) and washed with water and brine to remove residual inorganic salts.

      • For column chromatography, use a silica gel stationary phase. Start with a mobile phase of moderate polarity (e.g., 30-50% ethyl acetate in hexanes) and gradually increase the polarity. The product is often UV-active, making it easy to track.[8]

Visual Troubleshooting Workflow

// SM Path temp_time [label="Increase Temp/Time\n(180-220°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppa_quality [label="Use Fresh PPA"]; sm_purity [label="Verify & Purify\nStarting Materials"];

// Tar Path temp_control [label="Reduce & Control Temp\n(< 220°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert_atm [label="Use Inert Atmosphere\n(N2 or Ar)"];

// Workup Path quench [label="Optimize Quenching\n(Pour into ice, stir)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralize [label="Neutralize to pH 7-8\n(NH4OH or NaHCO3)"]; extract [label="Optimize Extraction\n& Chromatography"];

end [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_sm; check_sm -> check_tar [label="No"]; check_tar -> check_workup [label="No"]; check_workup -> end [label="No"];

check_sm -> temp_time [label="Yes"]; temp_time -> ppa_quality -> sm_purity -> end;

check_tar -> temp_control [label="Yes"]; temp_control -> inert_atm -> end;

check_workup -> quench [label="Yes"]; quench -> neutralize -> extract -> end; } dot Caption: Troubleshooting workflow for low yield synthesis.

Part 3: Optimized Experimental Protocols

These protocols provide a detailed, step-by-step methodology for the synthesis and purification of the target compound.

Protocol A: PPA-Mediated Synthesis of this compound

Materials:

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • 4-Aminobenzoic acid (1.05 eq)

  • Polyphosphoric acid (PPA) (approx. 10-15x weight of reactants)

  • Three-neck round-bottom flask

  • Mechanical stirrer or magnetic stir bar

  • Thermocouple and heating mantle

  • Nitrogen or Argon line

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet/outlet.

  • Reagent Addition: Charge the flask with polyphosphoric acid. Begin stirring and gently heat to ~80°C to reduce its viscosity.

  • Add 2-amino-3-hydroxypyridine and 4-aminobenzoic acid to the stirring PPA.

  • Reaction: Slowly raise the temperature of the mixture to 190-200°C under a steady stream of nitrogen.

  • Monitoring: Maintain the temperature and vigorous stirring for 6-8 hours. Monitor the reaction's progress by taking a small aliquot, quenching it in water, neutralizing with NaHCO₃, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The reaction is complete when the starting materials are consumed.

  • Cooldown: Once complete, turn off the heat and allow the mixture to cool to approximately 100-120°C.

Protocol B: Product Workup and Purification

Materials:

  • Large beaker (at least 10x the reaction volume)

  • Crushed ice

  • Concentrated ammonium hydroxide (NH₄OH) or solid Sodium Bicarbonate (NaHCO₃)

  • Buchner funnel and filter paper

  • Ethyl acetate, Hexanes

  • Silica gel for chromatography

Procedure:

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. While stirring vigorously, slowly and carefully pour the warm PPA reaction mixture into the ice slurry. A precipitate should form.

  • Neutralization: Continue stirring the slurry and slowly add concentrated NH₄OH or portions of solid NaHCO₃ until the pH of the solution is between 7 and 8. This step is crucial for maximizing product precipitation.

  • Precipitation: Stir the neutralized mixture at room temperature for at least 1 hour to ensure complete precipitation of the crude product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold water to remove inorganic salts, followed by a small amount of cold diethyl ether or hexanes to aid in drying.

  • Drying: Dry the crude solid under vacuum.

  • Purification: The crude product can be further purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 70%). Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.

Part 4: Data and Mechanistic Visualization

Table 1: Comparison of Reaction Conditions
ParameterCondition A (Standard)Condition B (Optimized)Rationale for Optimization
Catalyst/Solvent Polyphosphoric Acid (PPA)Polyphosphoric Acid (PPA)PPA is effective and widely used.[1]
Temperature 220°C190-200°CLowering temperature minimizes charring and side reactions.
Atmosphere AirInert (Nitrogen/Argon)Prevents high-temperature oxidation of aniline moieties.
Workup pH Acidic (post-quench)Neutralized to pH 7-8Ensures the aniline is in its free base form, minimizing solubility and maximizing precipitation.
Typical Yield 25-40%55-70%Optimization significantly reduces product loss and degradation.
Visualizations

G

G

Part 5: References

  • Understanding the Synthesis and Applications of 2-Amino-3-hydroxypyridine. Okchem.--INVALID-LINK--

  • 2-Amino-3-Hydroxypyridine | 16867-03-1. Benchchem.--INVALID-LINK--

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.--INVALID-LINK--

  • Process for the production of 2-amino-3-hydroxypyridine derivatives. Google Patents.--INVALID-LINK--

  • 2-Amino-3-hydroxypyridine 16867-03-1. Guidechem.--INVALID-LINK--

  • 2-Amino-3-hydroxypyridine synthesis. ChemicalBook.--INVALID-LINK--

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate.--INVALID-LINK--

  • Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.--INVALID-LINK--

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Semantic Scholar.--INVALID-LINK--

  • Buy 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline (EVT-3452602). EvitaChem.--INVALID-LINK--

  • Oxazole - Wikipedia. Wikipedia.--INVALID-LINK--

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. PubMed Central.--INVALID-LINK--

  • 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts.--INVALID-LINK--

  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.--INVALID-LINK--

  • Technical Support Center: Synthesis of Oxazolo[4,5-c]quinolin-4(5H)-ones. Benchchem.--INVALID-LINK--

  • This compound. PubChemLite.--INVALID-LINK--

  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate.--INVALID-LINK--

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. ResearchGate.--INVALID-LINK--

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.--INVALID-LINK--

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline. Journal of the American Chemical Society.--INVALID-LINK--

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.--INVALID-LINK--

References

identification and removal of impurities in 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven, practical solutions for the identification and removal of common impurities encountered during the synthesis and handling of this compound. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve purity challenges, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route employed. A prevalent method involves the condensation of 2-amino-3-hydroxypyridine with a 4-substituted benzoic acid derivative, followed by cyclization and functional group transformations. Based on this pathway, you should be vigilant for the following types of impurities:

  • Starting Materials: Unreacted 2-amino-3-hydroxypyridine and the 4-substituted benzoic acid (or its activated form, like an acyl chloride).

  • Reaction Intermediates: Incomplete cyclization can leave behind the amide intermediate, N-(3-hydroxy-2-pyridinyl)-4-nitrobenzamide.

  • Side-Reaction Products: Over-reaction or side reactions can lead to dimers or other related substances.

  • Reagents and Solvents: Residual catalysts, coupling agents (like DCC or EDC), and high-boiling point solvents (such as DMF or DMSO) are also common.

Q2: My HPLC analysis shows several unexpected peaks. How can I begin to identify them?

A2: A systematic approach is crucial. Start by injecting samples of your starting materials and any isolated intermediates to see if their retention times match any of the impurity peaks. For unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is your most powerful tool. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, offering significant clues to its identity. For instance, a peak with a mass corresponding to the uncyclized amide intermediate is a strong indicator of incomplete reaction.

Q3: I'm struggling with the recrystallization of my final product. What solvents do you recommend?

A3: this compound has moderate polarity. A good starting point for solvent screening is to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include:

  • Single-solvent systems: Ethanol, isopropanol, or acetonitrile.

  • Two-solvent systems: A combination of a "good" solvent (like methanol or acetone) and an "anti-solvent" (like water or heptane).

It is highly recommended to perform a small-scale solvent screen to determine the optimal system for your specific impurity profile.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Persistent Impurity Peak at a Lower Retention Time in Reverse-Phase HPLC
  • Plausible Cause: This often indicates a more polar impurity. Unreacted 2-amino-3-hydroxypyridine is a likely candidate due to its free amino and hydroxyl groups.

  • Troubleshooting Steps:

    • Confirm Identity: Spike a sample of your product with a small amount of 2-amino-3-hydroxypyridine and observe if the peak area increases.

    • Removal Strategy: A simple aqueous wash of your product dissolved in an organic solvent (like ethyl acetate) can often remove this polar impurity. Alternatively, column chromatography with a gradient of increasing polarity (e.g., ethyl acetate in hexanes) should provide good separation.

Issue 2: A stubborn, less-polar impurity is co-eluting with my product.
  • Plausible Cause: This could be a dimer formed during the reaction or another structurally similar byproduct.

  • Troubleshooting Steps:

    • Optimize Chromatography: Before attempting bulk purification, optimize your analytical HPLC method to achieve baseline separation. Try a shallower gradient, a different organic modifier (e.g., acetonitrile instead of methanol), or a column with a different stationary phase (e.g., a phenyl-hexyl column).

    • Purification Technique: For challenging separations, preparative HPLC is often the most effective solution. If that's not feasible, column chromatography with a very slow, shallow gradient may work. Recrystallization from a carefully selected solvent system could also be effective if the impurity has sufficiently different solubility.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of this compound.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 5 µL
Protocol 2: Bench-Scale Recrystallization for Purification
  • Solvent Selection: In a small vial, add ~10 mg of your crude product. Add a solvent dropwise at room temperature until the solid just dissolves. This will be your "good" solvent. In another vial, find a solvent in which your product is poorly soluble; this is your "anti-solvent."

  • Dissolution: In a flask, dissolve your crude material in a minimal amount of the "good" solvent at an elevated temperature (use a hot plate with stirring).

  • Crystallization: Slowly add the "anti-solvent" until the solution becomes slightly cloudy. If necessary, add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Visualizing the Workflow

The following diagram illustrates a logical workflow for identifying and removing impurities from your product.

G cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_purification Purification Strategy cluster_final Final Quality Control synthesis Crude Product Synthesis hplc Initial HPLC/LC-MS Analysis synthesis->hplc Sample decision Purity > 98%? hplc->decision id_known Identify Known Impurities (Starting Materials, Intermediates) decision->id_known No final_product Pure Product decision->final_product Yes id_unknown Characterize Unknowns (MS, NMR) id_known->id_unknown If unknowns persist recryst Recrystallization id_unknown->recryst If suitable chromatography Column Chromatography id_unknown->chromatography For moderate separation prep_hplc Preparative HPLC id_unknown->prep_hplc For difficult separation final_hplc Final Purity Check (HPLC) recryst->final_hplc chromatography->final_hplc prep_hplc->final_hplc final_hplc->chromatography Repurify if needed final_hplc->final_product Purity Confirmed

Caption: Workflow for impurity identification and removal.

Technical Support Center: Optimizing Signal-to-Noise with 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (OPOA) probes. This guide provides in-depth troubleshooting strategies and detailed protocols to address the common challenge of high background fluorescence, enabling you to achieve high-contrast, publication-quality images.

The this compound scaffold is a heterocyclic organic compound recognized for its versatile applications in medicinal chemistry and as a building block for more complex molecules.[1][2][3] Derivatives of this core structure are explored for various biological activities, including potential therapeutic agents and as fluorescent probes for detecting specific biological targets, such as aggregated tau proteins implicated in neurodegenerative diseases.[1][4][5][6] Achieving a high signal-to-noise ratio (SNR) is paramount for the success of any fluorescence imaging experiment.[7][8] High background fluorescence can obscure specific signals, reduce image contrast, and complicate data interpretation.[9][10][11] This guide is designed to help you systematically identify the sources of background noise and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my experiments?

High background fluorescence typically originates from two main categories: sample autofluorescence and non-specific signal from the fluorescent probe.[12]

  • Autofluorescence is the natural fluorescence emitted by biological structures within your sample, such as NADH, collagen, elastin, and lipofuscin.[9][13][14] The fixation process, especially with aldehyde-based fixatives like formaldehyde, can also induce autofluorescence by creating fluorescent crosslinks with proteins.[10][13]

  • Non-specific Signal arises from the fluorescent probe itself. This can be due to an excessively high probe concentration, inadequate removal of unbound probes through washing, or non-specific binding of the probe to cellular components other than the intended target.[11][12][15]

Q2: How can I determine if the background is from autofluorescence or my OPOA probe?

The most straightforward method is to prepare a control sample.[16] Process a sample of your cells or tissue through all the experimental steps (including fixation and permeabilization) but omit the incubation with the OPOA probe.[15] Image this unstained sample using the same settings you would for a fully stained sample. The fluorescence detected in this control is your baseline autofluorescence.[15][16] Any background signal above this level in your stained samples is likely attributable to the probe.

Q3: What is the optimal concentration for my OPOA probe?

There is no single optimal concentration; it must be determined empirically for your specific cell type, target, and experimental conditions. Using a probe concentration that is too high is a common cause of high background.[15][17] It is crucial to perform a concentration titration to find the ideal balance between a strong specific signal and minimal background noise.[12][15]

Q4: Can my cell culture media or plasticware contribute to background fluorescence?

Yes. Standard cell culture media often contain fluorescent components like phenol red and riboflavin.[18] For live-cell imaging, it is highly recommended to switch to a phenol red-free medium or an optically clear buffered saline solution before imaging.[12][18] Additionally, plastic-bottom plates can have higher intrinsic fluorescence compared to high-quality, glass-bottom imaging plates.[18]

In-Depth Troubleshooting Guide

A systematic approach is the key to resolving high background fluorescence. The following guide breaks down the problem into potential causes and provides actionable solutions.

Problem: High Background Fluorescence Obscuring Specific Signal

This is often characterized by a generalized haze across the entire image, making it difficult to distinguish the target structures.

Potential Cause Causality and Explanation Recommended Solution
1. Excess Probe Concentration Using too much probe is a primary cause of high background.[15][19] The excess, unbound molecules create a diffuse fluorescent signal throughout the sample that is not removed by standard washing procedures.Titrate the probe concentration. Start with the manufacturer's suggested concentration and test a range of dilutions (e.g., 10x lower and 10x higher) to identify the concentration that yields the best signal-to-noise ratio.[12][15] See Protocol 2 for a detailed titration workflow.
2. Inadequate Washing Insufficient washing fails to remove all unbound or loosely bound probe molecules, which then contribute to background noise.[12]Optimize wash steps. Increase the number of washes (e.g., from 3 to 5) and/or the duration of each wash.[20] Consider adding a low concentration of a non-ionic detergent like 0.05% Tween-20 to the wash buffer to help remove non-specifically bound probes.[15]
3. Cellular Autofluorescence Endogenous molecules in the cells or tissue naturally fluoresce when excited by the microscope's light source.[9][13][14] Common culprits include NADH, flavins, collagen, and lipofuscin.[9][14] Aldehyde fixation (e.g., with formaldehyde) can exacerbate this by creating fluorescent Schiff bases.[10]Assess and mitigate autofluorescence. First, image an unstained control to confirm autofluorescence is the issue. If significant: • For Aldehyde-Induced Fluorescence: Treat samples with a reducing agent like Sodium Borohydride after fixation.[9][10] See Protocol 3. • For Pigment-Related Fluorescence: For tissues rich in red blood cells, perfuse with PBS before fixation to remove heme groups.[10][21] • Spectral Separation: If autofluorescence is strong in the blue/green channels, consider using an OPOA probe derivative that excites and emits in the red or far-red spectrum.[12][16]
4. Non-Specific Probe Binding The probe may bind to cellular components other than the intended target due to hydrophobic or electrostatic interactions.[11]Use a blocking agent. Before adding the probe, incubate the sample with a blocking solution, such as 1-5% Bovine Serum Albumin (BSA) or normal serum, for 30-60 minutes.[15] This blocks non-specific binding sites, improving the specificity of your probe.[11]
5. Fluorescent Media & Consumables Components in the imaging medium (e.g., phenol red, serum) can be inherently fluorescent.[18] Low-quality plasticware can also contribute to background.[18]Use imaging-specific reagents and consumables. For live-cell imaging, replace culture medium with an optically clear, phenol red-free buffered saline solution (e.g., HBSS) or a specialized imaging medium like FluoroBrite DMEM.[12] Use high-quality, glass-bottom dishes or plates for imaging.
Problem: Weak Specific Signal (Low Signal-to-Noise Ratio)

Even with low background, a weak signal from the target can make analysis difficult.

Potential Cause Causality and Explanation Recommended Solution
1. Photobleaching The fluorophore is irreversibly damaged by exposure to excitation light, leading to a loss of signal over time.[15]Minimize light exposure. Use the lowest possible excitation intensity that provides a detectable signal.[18] Use transmitted light to find the region of interest before switching to fluorescence.[18] For fixed samples, use an antifade mounting medium.[15][18]
2. Incorrect Imaging Settings The microscope's filter sets (excitation and emission filters) are not properly matched to the spectral properties of the OPOA probe.Verify filter compatibility. Check the excitation and emission maxima of your specific OPOA probe and ensure your microscope's filter cubes or monochromator settings are aligned with these wavelengths.[18]
3. Inaccessible Target If the target of the OPOA probe is intracellular, the cell membrane must be adequately permeabilized for the probe to enter and bind.Optimize permeabilization. If using fixed cells, ensure your permeabilization step (e.g., with Triton X-100 or saponin) is sufficient. Titrate the concentration and incubation time of the permeabilizing agent.
Visual Workflow and Decision Making

The following diagrams illustrate the sources of fluorescence signal and a logical workflow for troubleshooting high background issues.

cluster_0 Sources of Detected Photons cluster_1 TotalSignal Total Detected Signal SpecificSignal Specific Signal (OPOA Probe on Target) TotalSignal->SpecificSignal Background Background Fluorescence (Noise) TotalSignal->Background Autofluorescence Autofluorescence (Cells/Tissue) Background->Autofluorescence Nonspecific Non-specific Staining (Unbound/Aggregated Probe) Background->Nonspecific Goal Maximize (Specific Signal / Background)

Caption: Sources of Signal vs. Noise in Fluorescence Imaging.

Start Start: High Background Observed CheckUnstained Image Unstained Control Is autofluorescence high? Start->CheckUnstained MitigateAuto Mitigate Autofluorescence: - Use Sodium Borohydride - Perfuse tissue - Switch to far-red probe CheckUnstained->MitigateAuto Yes TitrateProbe Titrate Probe Concentration (See Protocol 2) CheckUnstained->TitrateProbe No MitigateAuto->TitrateProbe OptimizeWash Optimize Washing Protocol - Increase wash steps/duration - Add detergent TitrateProbe->OptimizeWash AddBlocking Add Blocking Step (e.g., BSA) OptimizeWash->AddBlocking CheckMedia Use Phenol Red-Free Imaging Medium AddBlocking->CheckMedia End Problem Resolved: High Signal-to-Noise CheckMedia->End

Caption: Systematic Troubleshooting Workflow for High Background.

Experimental Protocols

Protocol 1: General Staining Protocol for OPOA Probes in Adherent Cells

This protocol provides a general framework. Optimization of incubation times and concentrations is essential.[15]

  • Cell Culture: Plate cells on glass-bottom imaging dishes and culture until they reach the desired confluency.

  • Fixation (Optional, for fixed-cell imaging):

    • Gently aspirate the culture medium.

    • Wash cells once with Phosphate-Buffered Saline (PBS).

    • Add 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature.[22]

    • Wash cells three times with PBS.

  • Permeabilization (Optional, for intracellular targets):

    • Add 0.5% Triton X-100 in PBS to the fixed cells.[22]

    • Incubate for 10-20 minutes at room temperature.[22]

    • Wash cells three times with PBS.

  • Blocking (Recommended):

    • Incubate cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature.[15]

  • OPOA Probe Incubation:

    • Dilute the OPOA probe to its predetermined optimal concentration in a suitable buffer (e.g., PBS with 1% BSA).

    • Aspirate the blocking buffer and add the probe solution to the cells.

    • Incubate for the optimized time and temperature, protected from light.

  • Washing:

    • Aspirate the probe solution.

    • Wash the cells 3-5 times with PBS to remove unbound probe.[12]

  • Imaging:

    • For live-cell imaging, replace the final wash with an appropriate imaging medium (e.g., phenol red-free medium or HBSS).[12][18]

    • For fixed-cell imaging, you may add an antifade mounting medium and a coverslip.

    • Proceed to image the sample using appropriate filter sets.

Protocol 2: OPOA Probe Concentration Titration
  • Preparation: Prepare a series of OPOA probe dilutions. A good starting point is a 5-point series, including two dilutions below, one at, and two above the manufacturer's recommended concentration (e.g., 0.1x, 0.5x, 1x, 2x, 5x).

  • Staining: Plate cells in a multi-well imaging plate. Stain one well with each probe concentration, following the general staining protocol (Protocol 1). Include one well as an unstained control.

  • Imaging: Image each well using identical microscope settings (e.g., laser power, exposure time, gain).

  • Analysis: Compare the images. The optimal concentration is the lowest one that provides a bright, specific signal on the target structure without causing high background fluorescence in other areas.

Protocol 3: Reduction of Aldehyde-Induced Autofluorescence

This procedure should be performed after fixation and before permeabilization.

  • Fixation: Fix your cells or tissue with an aldehyde-based fixative (e.g., formaldehyde) as per your standard protocol.

  • Washing: Wash the sample thoroughly with PBS (3 x 5 minutes).

  • Reduction:

    • Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: NaBH₄ reacts with water to produce hydrogen gas. Prepare fresh and handle with care in a well-ventilated area.

    • Incubate the sample in the NaBH₄ solution for 15-30 minutes at room temperature.

    • This step reduces aldehyde groups to non-fluorescent alcohol groups.[9]

  • Final Washes: Wash the sample extensively with PBS (3-4 times, 5 minutes each) to remove all traces of the reducing agent.

  • Proceed: Continue with your standard permeabilization and staining protocol.

References

Technical Support Center: Enhancing Aqueous Solubility of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying reasons for its poor solubility and provide a series of structured, field-proven troubleshooting guides to systematically address and overcome these issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of the molecule is the first step in troubleshooting solubility. The compound is a heterocyclic organic molecule featuring a fused oxazolo-pyridine ring system linked to an aniline moiety.[1]

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₉N₃O[2][3]
Molar Mass ~211.22 g/mol [2]
Appearance Typically a solid at room temperature.[4]
Predicted XlogP ~2.0 - 2.4[3][5]
General Solubility Soluble in polar organic solvents like DMSO and ethanol; poorly soluble in water.[1]

The XlogP value, a measure of lipophilicity, is greater than 1, which suggests a preference for a lipidic environment over an aqueous one and is indicative of low water solubility.

Q2: From a structural standpoint, why is this compound poorly soluble in water?

The low aqueous solubility is a direct consequence of its molecular structure. The molecule is predominantly composed of rigid, aromatic, and heterocyclic rings.[1][6] These nonpolar surfaces are hydrophobic and cannot form favorable hydrogen bonds with water molecules. While the aniline (-NH₂) group and the nitrogen atoms within the ring system can act as hydrogen bond acceptors, their contribution is outweighed by the large hydrophobic scaffold. Water molecules are highly ordered through a network of hydrogen bonds; disrupting this network to accommodate a large hydrophobic molecule is energetically unfavorable, leading to low solubility.[6]

Q3: What is the simplest and most direct method I should attempt first to solubilize this compound?

pH adjustment. The presence of the basic aniline group is the most valuable feature to exploit for initial solubilization attempts.[7][8] By lowering the pH of the aqueous medium with a suitable acid, the primary amine group (-NH₂) becomes protonated to form an ammonium salt (-NH₃⁺). This charged species can participate in strong ion-dipole interactions with water, dramatically increasing solubility.[9] This is often the most effective and straightforward initial strategy for compounds containing basic functional groups.

Q4: What are the primary categories of solubility enhancement techniques if pH adjustment is insufficient or not viable for my experiment?

If pH modification is not a suitable option (e.g., due to experimental constraints or compound instability), several other well-established techniques can be employed. These can be broadly categorized as follows:

  • Physical Modifications: These methods alter the physical properties of the solid compound, such as particle size reduction (nanosuspensions) or converting the crystalline form to a higher-energy amorphous state (solid dispersions).[10][11]

  • Chemical Modifications: This involves creating a new, more soluble chemical entity that reverts to the parent compound under physiological conditions, a strategy known as the prodrug approach.[12][13]

  • Formulation-Based Approaches: These involve the use of excipients to create a favorable microenvironment for the compound in solution. Key examples include:

    • Cosolvency: Adding a water-miscible organic solvent.[14][15]

    • Micellar Solubilization: Using surfactants to form micelles that encapsulate the drug.[10][16]

    • Complexation: Using agents like cyclodextrins to form water-soluble inclusion complexes.[10][17]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, question-driven guides for implementing and troubleshooting the most common and effective solubilization techniques.

Guide 1: Optimizing Solubility via pH Adjustment

Problem: "I've added acid to my aqueous solution, but the solubility of this compound is still too low, or it precipitates upon standing. What should I do next?"

Analysis & Solution:

This issue typically arises from not reaching the optimal pH, using an inappropriate buffer, or underestimating the compound's pKa. The pKa of the conjugate acid of an aromatic amine is typically in the range of 4-5.[8] To ensure at least 99% of the compound is in the protonated, soluble form, the pH of the solution should be at least 2 units below its pKa.

Caption: pH-dependent equilibrium of this compound.

Step-by-Step Protocol: Determining the pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 7.5.

  • Sample Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtration through a 0.22 µm filter is recommended to remove fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This plot will reveal the pH at which solubility is maximized and help you select the optimal buffer system for your experiments.

Causality Check:

  • Is the pH low enough? For an aromatic amine, a pH of 2-3 is often required for maximal protonation and solubility.[8]

  • Is the buffer appropriate? Ensure the chosen buffer does not interact with or salt out your compound. Start with common buffers like phosphate or citrate.

  • Is the compound stable? At very low pH, some molecules can undergo hydrolysis. Assess compound stability in your chosen buffer over the time course of your experiment.

Guide 2: Implementing Cosolvency

Problem: "My experiment cannot tolerate a low pH. I've decided to use a cosolvent, but I'm unsure which one to choose and how much to use without affecting my biological assay."

Analysis & Solution:

Cosolvency works by reducing the overall polarity of the aqueous solvent system, making it more favorable for a hydrophobic solute.[14][18] The key is to find a balance: using enough cosolvent to achieve the desired concentration while minimizing potential artifacts or toxicity in your experimental system.[19] Commonly used, biocompatible cosolvents include polyethylene glycols (PEGs), propylene glycol (PG), ethanol, and glycerin.[19]

Cosolvent_Screening_Workflow A Select Biocompatible Cosolvents (e.g., PEG 400, PG, Ethanol, DMSO) B Prepare Stock Solutions (e.g., 10%, 20%, 30% v/v in water) A->B C Determine Solubility (Add excess compound, equilibrate, quantify) B->C D Evaluate System Compatibility (Run vehicle control in bioassay) C->D E Select Optimal System (Highest solubility with lowest assay interference) D->E

Caption: Systematic workflow for selecting an optimal cosolvent system.

Step-by-Step Protocol: Cosolvent Screening

  • Selection: Choose 2-3 pharmaceutically acceptable cosolvents. PEG 400 and propylene glycol are excellent starting points for many biological applications.[19]

  • Gradient Preparation: Prepare a series of aqueous solutions with increasing concentrations of each cosolvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Solubility Measurement: Using the equilibration and quantification method described in Guide 1, determine the saturation solubility of your compound in each cosolvent blend.

  • Vehicle Control: Crucially, test the highest concentration of the cosolvent blend that you intend to use (without your compound) in your biological assay. This "vehicle control" ensures that the cosolvent itself does not cause unintended effects (e.g., cytotoxicity, enzyme inhibition).

  • Optimization: Select the cosolvent system that provides the necessary solubility at the lowest possible concentration to minimize its impact on the experiment.

Comparison of Common Cosolvents

CosolventTypical Conc. Range (v/v)AdvantagesConsiderations
PEG 400 10-50%Low toxicity, widely used in formulations.Can be viscous at high concentrations.
Propylene Glycol (PG) 5-40%Good solubilizer, common in parenteral formulations.Can cause hemolysis or irritation at high concentrations.
Ethanol 1-20%Strong solubilizing power.Can be volatile; may precipitate proteins or affect cell viability.
Glycerin 10-30%High viscosity can aid in formulation, very low toxicity.Weaker solubilizing power than PEG or PG.
Guide 3: Leveraging Cyclodextrin Complexation

Problem: "Simple cosolvents are interfering with my assay. I'm considering cyclodextrins, but my initial trial with β-cyclodextrin showed only a minor improvement."

Analysis & Solution:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They enhance solubility by forming non-covalent "inclusion complexes," where the poorly soluble guest molecule is encapsulated within the host's hydrophobic cavity.[10][17] The efficacy of complexation depends critically on the size and shape compatibility between the drug and the cyclodextrin cavity.[21] Natural β-cyclodextrin has limited aqueous solubility itself and can sometimes precipitate with the drug.[21] Chemically modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer significantly higher aqueous solubility and are often more effective complexing agents.[17]

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Step-by-Step Protocol: Phase Solubility Analysis

This method, based on the work of Higuchi and Connors, is the standard for evaluating cyclodextrin complexation.

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the selected cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Equilibration: Add an excess amount of this compound to each solution. Equilibrate and separate the solid as described in the previous protocols.

  • Quantification: Measure the concentration of the dissolved compound in each sample.

  • Plotting: Plot the total drug concentration (y-axis) against the cyclodextrin concentration (x-axis).

  • Interpretation:

    • A-type Plot: A linear increase in solubility indicates the formation of a soluble 1:1 complex. The slope can be used to calculate the stability constant (Kc).

    • B-type Plot: The plot may show an initial rise followed by a plateau or decrease in solubility (Bₛ or Bᵢ type), which can indicate the formation of less soluble higher-order complexes, a common issue with natural β-cyclodextrin.[21] If you observe this, switching to a more soluble derivative like HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD) is strongly recommended.

Troubleshooting Checklist:

  • Size Mismatch? The cavity of β-cyclodextrin is generally well-suited for two-ring systems. However, if results are poor, consider trying γ-cyclodextrin, which has a larger cavity.[21]

  • Using a Derivative? If you are not already, switch from natural β-CD to HP-β-CD or SBE-β-CD to avoid issues with the complex precipitating.[17]

  • Stoichiometry? While 1:1 complexes are most common, other stoichiometries are possible. The shape of the phase solubility diagram will provide clues.[22]

References

Technical Support Center: Investigating the Degradation of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction: 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic amine of significant interest in medicinal chemistry and materials science. As with any highly functionalized molecule, understanding its stability is critical for developing robust synthetic routes, ensuring analytical accuracy, and establishing appropriate storage and handling conditions. This guide provides a comprehensive framework for researchers encountering unexpected degradation or seeking to proactively determine the stability profile of this compound.

While specific, peer-reviewed degradation pathway studies on this compound are not extensively documented in public literature, this guide leverages established chemical principles and regulatory guidelines to empower researchers to elucidate these pathways experimentally. By following the principles of forced degradation, you can confidently identify potential liabilities in the molecule's structure and develop strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analytical results (HPLC, LC-MS) for a sample of this compound show new, unknown peaks. What are the likely causes?

A1: The appearance of new peaks, especially in aged samples or those exposed to non-ideal conditions, strongly suggests chemical degradation. The structure of this compound contains two key moieties susceptible to degradation: the oxazole ring and the exocyclic aniline group.

  • Likely Cause 1: Hydrolysis. The oxazole ring, an azole, can be susceptible to ring-opening via hydrolysis, particularly under acidic or basic conditions. This would result in a chemically distinct species with a different retention time.

  • Likely Cause 2: Oxidation. The aniline moiety is electron-rich and prone to oxidation.[1] Exposure to atmospheric oxygen, trace metal ions, or other oxidizing agents can lead to the formation of colored impurities, such as those related to quinone-imines or nitrobenzenes.[1][2][3] Freshly purified aniline and its derivatives are often colorless but can darken over time as oxidized impurities form.[1]

  • Likely Cause 3: Photodegradation. Fused aromatic systems can be sensitive to light, particularly UV radiation. Energy absorption can lead to bond cleavage or complex radical-mediated reactions.

To confirm if the new peaks are degradation products, the most effective strategy is to perform a systematic forced degradation study . This involves intentionally exposing the compound to harsh conditions to accelerate the degradation process, allowing for the identification of the resulting products.

Q2: Based on its chemical structure, what are the most probable degradation pathways I should anticipate?

A2: By examining the functional groups, we can propose the following primary degradation pathways:

  • Hydrolytic Degradation (Acid/Base Catalyzed): The most probable point of hydrolytic attack is the oxazole ring. Oxazoles are generally susceptible to decomposition in strong acids.[4] The reaction involves the protonation of the ring followed by nucleophilic attack by water, leading to ring cleavage. This would likely produce a formamide derivative of the 2-amino-3-hydroxypyridine backbone.

  • Oxidative Degradation: The aniline amino group (-NH₂) is the most likely site of oxidation.[2] Common oxidizing agents, including atmospheric oxygen or peroxides, can abstract electrons from the nitrogen atom. This can lead to a variety of products, including the corresponding nitroso, nitro, or even polymeric species (polyanilines).[1] The formation of highly colored products like p-benzoquinone from aniline is a well-known oxidative transformation.[3]

  • Photolytic Degradation: Exposure to light, especially UV light in the 300-400 nm range, can induce degradation.[5][6] The mechanism is often complex, involving the formation of excited states and radical intermediates. This can lead to a variety of low-level degradation products and is highly dependent on the solvent and atmosphere (presence of oxygen).

The diagram below illustrates a proposed pathway for the hydrolytic degradation of the molecule.

G cluster_main Proposed Hydrolytic Degradation Pathway OPA This compound Protonation Protonation of Oxazole Nitrogen OPA->Protonation + H⁺ H2O_Attack Nucleophilic Attack by H₂O Protonation->H2O_Attack + H₂O Ring_Opening Tetrahedral Intermediate Formation H2O_Attack->Ring_Opening Final_Product Ring-Opened Product (e.g., N-(3-hydroxy-pyridin-2-yl)-N'-(phenyl)formamidine) Ring_Opening->Final_Product Rearrangement

Caption: Proposed mechanism for acid-catalyzed hydrolysis of the oxazole ring.

Q3: How should I design and execute a forced degradation study to investigate these pathways?

A3: A forced degradation study, as outlined in the International Council for Harmonisation (ICH) guidelines (Q1A and Q1B), is the definitive approach.[5][7][8] The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are formed at a sufficient level for detection and characterization without being overly complex.[7][9]

The study should be designed with a control sample (stored under ideal conditions, protected from light) and samples exposed to various stress conditions.

Experimental Workflow for Forced Degradation:

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions Start Prepare Stock Solution of OPA in Suitable Solvent (e.g., ACN/H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Photo Photostability (ICH Q1B Light Conditions) Start->Photo Control Control Sample (Protected from Light, 4°C) Start->Control Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS at Time Points (e.g., 0, 2, 8, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Control->Analysis Data Identify Degradants (Mass Spec, RT comparison) & Quantify Degradation (%) Analysis->Data

Caption: General workflow for a forced degradation study.

See the "Experimental Protocols" section below for a detailed step-by-step guide.

Q4: What are the best analytical techniques for monitoring degradation and identifying the products?

A4: A combination of chromatographic and spectrometric techniques is essential.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse for separating the parent compound from its degradation products.[10][11] A stability-indicating method must be developed, which is a method that can resolve all significant degradation products from the parent peak and from each other. A Photodiode Array (PDA) or Diode Array Detector (DAD) is crucial as it can help determine peak purity.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is the most powerful tool for identifying unknown degradation products.[10][11] MS provides the molecular weight of the degradants.[12] High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for proposing structures.[12] Tandem MS (MS/MS) experiments can be used to fragment the degradant ions, providing structural clues that help in complete characterization.[12]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at approximately 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v). This solvent choice is generally suitable for both the compound and the subsequent stress conditions.

2. Application of Stress Conditions:

  • For each condition, use a separate vial containing an aliquot of the stock solution. A parallel "dark control" sample, wrapped in aluminum foil and stored at a controlled temperature (e.g., 4°C), should be kept for every condition.[13]

Stress ConditionRecommended Protocol
Acid Hydrolysis Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
Oxidation Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of ~3% H₂O₂. Keep at room temperature, protected from light.
Thermal Degradation Solution: Keep a vial of the stock solution at 80°C. Solid State: Place a small amount of the solid compound in a vial at 80°C.
Photostability Expose the stock solution (in a photochemically transparent container) to a light source conforming to ICH Q1B guidelines.[14][15] This requires a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/m².[6][9] A parallel sample wrapped in aluminum foil must be run as a dark control.[13]

3. Sample Analysis:

  • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24, and 48 hours).

  • For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.

  • Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of degradation.

  • Use the mass spectrometry data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures based on the expected degradation pathways.

References

Technical Support Center: High-Purity Purification of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the high-purity purification of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (CAS No. 95331-56-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for achieving high purity of this important heterocyclic compound. The methodologies and recommendations provided herein are synthesized from established chemical principles and analogous procedures for structurally related molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. The table below summarizes key properties.

PropertyValueSource
Molecular Formula C₁₂H₉N₃O--INVALID-LINK--[1]
Molecular Weight 211.22 g/mol --INVALID-LINK--[2]
Predicted Melting Point 213.6 °CChemBK
Appearance Solid--INVALID-LINK--[2]
Predicted XlogP 2.0--INVALID-LINK--[1]
Hydrogen Bond Donors 2Chemdiv
Hydrogen Bond Acceptors 3Chemdiv

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: The molecule's purification is primarily influenced by:

  • Aromatic and Heterocyclic Rings: The presence of aniline, pyridine, and oxazole rings allows for π-π stacking interactions, which can be favorable for crystallization.

  • Amino Group (-NH₂): This primary amine is a hydrogen bond donor and a basic site, which can lead to strong intermolecular interactions and potential tailing on silica gel chromatography.

  • Pyridine and Oxazole Nitrogens: These nitrogen atoms are hydrogen bond acceptors and also contribute to the molecule's basicity.

  • Polarity: The combination of the aromatic system and the heteroatoms with lone pairs of electrons makes this a polar molecule.

Q2: What are the likely impurities I should be aware of during purification?

A2: Based on common synthetic routes for oxazolopyridines, which often involve the condensation of a 2-amino-3-hydroxypyridine derivative with a benzoic acid derivative, potential impurities include:

  • Unreacted 2-amino-3-hydroxypyridine: This is a common precursor and may be present if the reaction did not go to completion.[3][4]

  • Unreacted 4-aminobenzoic acid or its derivatives: The other key starting material.

  • Byproducts from side reactions: Such as the formation of di-acylated or other undesired condensation products.

  • Residual Solvents: Solvents used in the synthesis or previous purification steps (e.g., DMF, ethyl acetate).[5]

Q3: Which purification method is best for achieving >99% purity?

A3: For achieving high purity, a multi-step approach is often necessary. A typical workflow would be an initial purification by column chromatography to remove major impurities, followed by a final polishing step using recrystallization to obtain a highly crystalline, pure product. For very challenging separations or to remove trace impurities, preparative HPLC is a powerful option.

Purification Workflow Decision Guide

This diagram outlines a general decision-making process for the purification of this compound.

Purification_Workflow start Crude Product tlc TLC Analysis start->tlc column_chrom Column Chromatography tlc->column_chrom Multiple Spots / Close Rf recrystallization Recrystallization tlc->recrystallization One Major Spot / Baseline Separation column_chrom->recrystallization Fractions >95% Pure prep_hplc Preparative HPLC column_chrom->prep_hplc Co-eluting Impurities final_product Pure Product (>99%) recrystallization->final_product prep_hplc->final_product

Caption: Decision workflow for purification.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Recrystallization Protocols

Protocol 1: Single Solvent Recrystallization

  • Solvent Screening: Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room and elevated temperatures. Ethanol or an ethanol/water mixture is a good starting point given the molecule's polarity.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal yield, subsequently cool in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Recrystallization

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., DMSO or DMF).

  • Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or hexane) dropwise until the solution becomes persistently turbid.

  • Crystal Formation: Allow the solution to stand undisturbed for crystals to form.

  • Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Recrystallization Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Compound "oils out" The solution is too concentrated, or the boiling point of the solvent is too high.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent.
No crystals form The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures.Boil off some of the solvent to increase the concentration. If that fails, remove the solvent entirely and try a different recrystallization solvent.
Poor recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use less solvent initially. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals.
Crystals are colored Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

Troubleshooting Guide: Column Chromatography

Column chromatography is an excellent method for separating compounds with different polarities.[6] For this compound, a normal-phase silica gel column is recommended.

Recommended Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). A system that gives your product an Rf value of ~0.3 is often ideal for column separation.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column. Alternatively, "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Start with a low polarity mobile phase (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by adding more of the polar solvent (e.g., increasing percentages of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography cluster_column Column Chromatography Setup eluent Eluent (Mobile Phase) sand_top Sand sample Sample loaded on Silica silica Silica Gel (Stationary Phase) sand_bottom Sand stopcock Stopcock collection Fraction Collection

Caption: A typical column chromatography setup.

Column Chromatography Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Compound streaks on TLC/Column The compound is highly polar and interacts strongly with the acidic silica gel. The sample may be overloaded.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel. Ensure the sample is not overloaded on the column.
Poor separation The chosen eluent system has insufficient resolving power. The column was packed improperly.Optimize the eluent system using TLC with different solvent mixtures. Repack the column carefully to avoid channels.
Compound won't elute The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol may be needed in the eluent (e.g., dichloromethane/methanol).
Cracked column bed The silica gel bed ran dry.Always keep the top of the silica gel covered with eluent.

Troubleshooting Guide: Preparative HPLC

For the highest purity, especially for removing closely related impurities, reverse-phase preparative HPLC is the method of choice.

Recommended Preparative HPLC Protocol
  • Column: A C18 stationary phase is recommended.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is a good starting point. For acidic or basic compounds like this one, adding a modifier to the mobile phase is crucial for good peak shape.

    • Acidic Modifier: 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the water and organic solvent.

    • Basic Modifier: 0.1% ammonia or diethylamine in the mobile phase.

  • Method Development: First, develop an analytical method on a smaller scale HPLC system to optimize the separation.

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance or mass spectrometry to collect the peak corresponding to the pure product.

  • Post-Purification: Remove the mobile phase solvents, and if an acid modifier like TFA was used, an additional workup (e.g., neutralization and extraction) may be necessary to isolate the free base.

Preparative HPLC Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Broad, tailing peaks Secondary interactions with the stationary phase. Inappropriate pH of the mobile phase.Add a mobile phase modifier (e.g., formic acid or TFA) to protonate the amine and improve peak shape. Ensure the mobile phase is well-mixed and degassed.
Poor resolution The gradient is too steep. The mobile phase composition is not optimal.Flatten the gradient around the elution time of your compound. Screen different organic modifiers (acetonitrile vs. methanol).
Low recovery The compound may be adsorbing to the system or precipitating on the column.Ensure the compound is fully dissolved in the injection solvent. The injection solvent should be compatible with the initial mobile phase conditions.

References

Validation & Comparative

A Comparative Guide to 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline and Other Notable Fluorescent Dyes for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed comparative analysis of the fluorescent dye 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline and its derivatives against established fluorescent probes such as Fluorescein Isothiocyanate (FITC), Rhodamine B, and Nile Red. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance and potential applications of this class of fluorophores. While specific photophysical data for the parent compound, this compound, is not extensively available in peer-reviewed literature, this guide will draw upon data from its closely related derivatives to provide a comprehensive overview of its potential as a fluorescent marker.

Introduction to Fluorescent Dyes and the Oxazolo[4,5-b]pyridine Core

Fluorescent dyes, or fluorophores, are indispensable tools in modern biological and chemical research. Their ability to absorb light at a specific wavelength and emit it at a longer wavelength allows for highly sensitive and specific detection of molecules and cellular structures. The choice of a fluorescent dye is dictated by its unique photophysical properties, including its absorption and emission spectra, molar extinction coefficient (a measure of how strongly it absorbs light), fluorescence quantum yield (the efficiency of light emission), and Stokes shift (the difference between the maximum absorption and emission wavelengths).

The oxazolo[4,5-b]pyridine scaffold has emerged as a promising core structure for the development of novel fluorescent probes.[1] Derivatives of this heterocyclic system have been shown to exhibit interesting photophysical properties, including strong fluorescence and environmental sensitivity.[2] this compound, in particular, combines this fluorescent core with an aniline moiety, suggesting its potential for further functionalization and application as a molecular probe.

Comparative Photophysical Properties

A direct quantitative comparison of this compound with other dyes is challenging due to the limited availability of its specific photophysical data in the literature. However, by examining its derivatives and the general characteristics of the oxazolo[4,5-b]pyridine class of compounds, we can infer its potential performance relative to well-established dyes.

Fluorescent DyeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Stokes Shift (nm)Solvent/Conditions
Oxazolo[4,5-b]pyridine Derivatives ~323-357~358-474Varies~0.32-0.84VariesChloroform, Dichloromethane, Acetonitrile
Fluorescein Isothiocyanate (FITC) ~495~519~73,000~0.27 (in ethanol for anthracene standard)~24Aqueous buffer
Rhodamine B ~543~565~106,000~0.70~22Ethanol
Nile Red ~552~636~38,000~0.70~84Methanol, Dioxane

Note: Data for Oxazolo[4,5-b]pyridine Derivatives is based on published values for various substituted compounds and may not be representative of the parent aniline compound. Data for other dyes are typical values and can vary with the specific isomer and environmental conditions.

Expert Insights:

  • Oxazolo[4,5-b]pyridine derivatives often exhibit emission in the blue to blue-green region of the spectrum.[3] Their quantum yields can be quite high, suggesting they can be bright fluorophores.[1] The significant variation in their properties based on substitution patterns highlights the tunability of this scaffold.[2]

  • FITC is a widely used green-emitting dye, particularly for labeling proteins and antibodies.[4] Its primary drawback is its susceptibility to photobleaching and pH sensitivity.[4]

  • Rhodamine B is a bright and photostable orange-red emitting dye.[1] Its fluorescence is known to be temperature-dependent.[1]

  • Nile Red is a solvatochromic dye, meaning its emission color is highly dependent on the polarity of its environment.[5] This property makes it an excellent probe for hydrophobic environments like lipid droplets.[5]

Experimental Methodologies: A Guide to Characterization

To facilitate a rigorous comparison and aid researchers in characterizing their own fluorescent compounds, we provide detailed protocols for measuring key photophysical parameters.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Workflow for Molar Extinction Coefficient Determination

G prep Prepare Stock Solution of Known Concentration dilute Create a Series of Dilutions prep->dilute measure Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilute->measure plot Plot Absorbance vs. Concentration measure->plot calculate Calculate ε from the Slope of the Linear Regression plot->calculate

Workflow for Molar Extinction Coefficient.

Protocol:

  • Prepare a stock solution of the fluorescent dye in a suitable solvent with a precisely known concentration.

  • Perform a series of dilutions to obtain at least five solutions of different concentrations.

  • Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax).

  • Plot the absorbance at λmax versus the concentration for each solution.

  • Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) if the path length of the cuvette is 1 cm.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed. It is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly used.

Experimental Workflow for Relative Quantum Yield Measurement

G prep_sample Prepare Dilute Solutions of Sample measure_abs Measure Absorbance of All Solutions prep_sample->measure_abs prep_standard Prepare Dilute Solutions of Standard prep_standard->measure_abs measure_fluor Measure Fluorescence Spectra of All Solutions measure_abs->measure_fluor integrate Integrate Fluorescence Spectra measure_fluor->integrate plot Plot Integrated Fluorescence vs. Absorbance integrate->plot calculate Calculate Quantum Yield Using the Comparative Method plot->calculate

Workflow for Relative Quantum Yield.

Protocol:

  • Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²)

    where:

    • Φ_standard is the quantum yield of the standard

    • slope_sample and slope_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance

    • n_sample and n_standard are the refractive indices of the solvents used for the sample and standard, respectively (this term is 1 if the same solvent is used for both).[6]

Potential Applications and Future Directions

While the specific applications of this compound are not yet widely documented, the properties of its derivatives suggest several promising avenues for research:

  • Cellular Imaging: The oxazolo[4,5-b]pyridine core has been incorporated into fluorescent probes for imaging cellular organelles.[1] The aniline group in this compound provides a reactive handle for conjugation to biomolecules, enabling its use as a targeted fluorescent label.

  • Environmental Sensing: The sensitivity of some oxazolo[4,5-b]pyridine derivatives to their local environment suggests their potential use as fluorescent sensors for polarity, viscosity, or the presence of specific ions.[2]

  • Drug Discovery: The oxazolo[4,5-b]pyridine scaffold is of interest in medicinal chemistry.[7] Fluorescent derivatives can be valuable tools for studying drug-target interactions and cellular uptake.

Conclusion

This compound belongs to a class of fluorescent compounds with significant potential. While a lack of specific photophysical data for the parent compound currently limits a direct quantitative comparison with established dyes like FITC, Rhodamine B, and Nile Red, the favorable properties of its derivatives—including high quantum yields and tunable emission—make it a compelling scaffold for the development of novel fluorescent probes. The experimental protocols provided in this guide offer a framework for researchers to characterize this and other new fluorophores, paving the way for their application in a wide range of scientific disciplines. Further research into the specific properties and applications of this compound is warranted to fully unlock its potential.

References

A Guide to Validating the Specificity of Novel Fluorogenic Probes: A Case Study Using 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the specificity of novel small molecule biological sensors. We will use the fluorescent scaffold 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline as a hypothetical candidate to illustrate the essential experimental workflows and data analysis required to establish a probe's reliability and utility.

Introduction: The Criticality of Specificity in Biological Sensing

This guide will walk you through the essential steps to rigorously validate the specificity of a novel probe like our hypothetical sensor, which we'll refer to as "OXP-Aniline." We will cover the core principles of sensor design, provide detailed experimental protocols, and compare the expected performance of a highly specific OXP-Aniline derivative against common alternative sensing platforms.

The Mechanism of Action: From Fluorophore to Sensor

The transformation of a simple fluorophore like OXP-Aniline into a specific sensor requires the integration of a recognition element that modulates its photophysical properties upon binding to a target analyte. This is often achieved through mechanisms such as Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT). For our hypothetical OXP-Aniline sensor, let's assume it has been designed to detect a specific enzymatic activity, for instance, the activity of a particular nitroreductase enzyme found under hypoxic conditions in tumor cells.

In its native state, a "quenching" group attached to the aniline moiety might suppress the fluorescence of the oxazolo[4,5-b]pyridine core via a PeT mechanism. Upon enzymatic reduction of this quenching group by the target nitroreductase, the PeT process is disrupted, leading to a "turn-on" of fluorescence, signaling the presence and activity of the enzyme.

cluster_0 Before Enzymatic Activity cluster_1 After Enzymatic Activity Quenched_State OXP-Aniline-Quencher (Non-fluorescent) PeT Photoinduced Electron Transfer (PeT) Quenched_State->PeT e- transfer Active_State OXP-Aniline (Fluorescent) Quenched_State->Active_State Enzymatic Reduction No_PeT PeT Disrupted Active_State->No_PeT Nitroreductase Target Enzyme (Nitroreductase) Nitroreductase->Quenched_State

Figure 1: A conceptual diagram illustrating the "turn-on" mechanism of our hypothetical OXP-Aniline sensor, where nitroreductase activity disrupts a quenching effect to produce a fluorescent signal.

A Comparative Overview: OXP-Aniline vs. Alternative Sensing Modalities

No sensor is perfect for every application. The choice of a sensing platform depends on the specific biological question, the target analyte, and the experimental context. Here's a comparison of our hypothetical OXP-Aniline small molecule sensor with other common approaches.

FeatureSmall Molecule Sensor (e.g., OXP-Aniline)Genetically Encoded Sensor (e.g., GFP-based)Antibody-based Sensor (e.g., ELISA, Western Blot)
Temporal Resolution High (milliseconds to seconds)Moderate to High (seconds to minutes)Low (hours to days)
Spatial Resolution High (subcellular)High (subcellular, genetically targeted)Low (tissue homogenates or fixed cells)
Cell Permeability Can be designed for high membrane permeabilityRequires genetic modification of the host cellGenerally impermeable to live cells
Signal Amplification Typically 1:1 binding, low amplificationSignal can be amplified by protein expressionHigh amplification possible (e.g., enzymatic reporters)
Ease of Use Simple addition to cells or solutionRequires transfection/transduction and protein expressionMulti-step protocols, requires cell lysis or fixation
Potential for Off-Target Effects High, requires rigorous specificity testingLow, but overexpression can cause artifactsHigh, cross-reactivity is a common issue

The Experimental Gauntlet: A Step-by-Step Guide to Specificity Validation

To confidently claim that our OXP-Aniline sensor is specific for nitroreductase, we must subject it to a series of rigorous tests. This multi-pronged approach ensures that the observed signal is indeed a true reflection of the target enzyme's activity.

Start Novel Probe Synthesis (OXP-Aniline) Step1 In Vitro Characterization Start->Step1 Basic Photophysics Step2 Selectivity Screening Step1->Step2 Test against interferents Step3 Cell-Based Validation Step2->Step3 Confirm in biological context Step4 In Vivo Imaging (Optional) Step3->Step4 Evaluate in a whole organism End Validated, Specific Probe Step3->End Step4->End

Figure 2: The validation workflow for a novel biological sensor, outlining the necessary stages from initial characterization to in vivo application.

Experiment 1: In Vitro Enzymatic Assay

Objective: To determine the kinetic parameters of the OXP-Aniline sensor with purified nitroreductase.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of OXP-Aniline (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of purified nitroreductase enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of the necessary cofactor (e.g., NADH or NADPH).

  • Assay Execution:

    • In a 96-well plate, add a fixed concentration of OXP-Aniline (e.g., 10 µM) and the cofactor to each well.

    • Initiate the reaction by adding varying concentrations of the nitroreductase enzyme.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the predetermined excitation and emission wavelengths for OXP-Aniline.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each enzyme concentration from the linear portion of the fluorescence vs. time plot.

    • Plot V₀ against the enzyme concentration to determine the Michaelis-Menten parameters (Kₘ and kcat), which characterize the probe's affinity and turnover rate.

Experiment 2: Selectivity Screening

Objective: To assess the response of OXP-Aniline to a panel of biologically relevant reductants and other enzymes to ensure the signal is specific to nitroreductase.

Methodology:

  • Prepare a Panel of Potential Interferents:

    • Reductants: Glutathione (GSH), ascorbic acid, cysteine, etc.

    • Other Reductive Enzymes: Thioredoxin reductase, glutathione reductase, etc.

    • Reactive Oxygen/Nitrogen Species: H₂O₂, ONOO⁻, NO, etc.

  • Assay Execution:

    • In a 96-well plate, add OXP-Aniline (10 µM) to each well.

    • To separate wells, add a high concentration (e.g., 10-100 fold excess) of each potential interferent.

    • For the positive control, add the target nitroreductase enzyme.

    • For the negative control, add only the assay buffer.

    • Incubate the plate for a set period (e.g., 60 minutes) and then measure the end-point fluorescence.

  • Data Presentation and Interpretation:

Compound/EnzymeConcentrationFold Fluorescence Increase (vs. Buffer)
Nitroreductase (Positive Control) 10 µg/mL 50.2
Glutathione (GSH)1 mM1.2
Ascorbic Acid1 mM1.5
Cysteine1 mM1.1
Thioredoxin Reductase10 µg/mL2.1
H₂O₂100 µM1.3
Buffer (Negative Control) N/A 1.0

A highly specific probe will show a significant fluorescence increase only in the presence of the target analyte, with minimal response to other potential interferents, as illustrated in the hypothetical data above.

Experiment 3: Cell-Based Validation

Objective: To confirm that the OXP-Aniline sensor can detect nitroreductase activity in a live-cell context and that the signal is dependent on the enzyme's presence and activity.

Methodology:

  • Cell Culture and Treatment:

    • Use two cell lines: one that expresses high levels of the target nitroreductase (e.g., a cancer cell line known for hypoxia-induced nitroreductase expression) and a control cell line with low or no expression.

    • Alternatively, use a single cell line and create a genetic knockout or knockdown of the nitroreductase gene.

    • Culture the cells under conditions that modulate the enzyme's activity (e.g., normoxia vs. hypoxia for a hypoxia-inducible nitroreductase).

  • Probe Loading and Imaging:

    • Incubate the cells with OXP-Aniline (e.g., 5-10 µM) for a suitable time (e.g., 30-60 minutes).

    • Wash the cells to remove excess probe.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for OXP-Aniline.

  • Controls and Data Analysis:

    • Positive Control: High-expressing cells under inducing conditions (e.g., hypoxia).

    • Negative Control: Low-expressing or knockout cells under the same conditions.

    • Inhibitor Control: Treat the high-expressing cells with a known inhibitor of the target nitroreductase before adding the OXP-Aniline probe.

    • Quantify the mean fluorescence intensity per cell for each condition. A specific probe will show a bright signal in the positive control, which is significantly diminished in the negative and inhibitor controls.

cluster_0 Experimental Groups cluster_1 Expected Outcomes for a Specific Probe Positive High-Expressing Cells + Hypoxia High_Signal Strong Fluorescence Positive->High_Signal Negative Knockout Cells + Hypoxia Low_Signal1 Basal Fluorescence Negative->Low_Signal1 Inhibitor High-Expressing Cells + Inhibitor + Hypoxia Low_Signal2 Basal Fluorescence Inhibitor->Low_Signal2

cross-reactivity analysis of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline with other compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic organic compound featuring a fused oxazolo[4,5-b]pyridine moiety linked to an aniline group.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in molecules with demonstrated biological activities, including potential anticancer and antimicrobial properties.[1] The oxazolo[4,5-b]pyridine core is recognized as a versatile scaffold in the development of therapeutic agents, particularly kinase inhibitors.[2] The aniline substituent provides a crucial interaction point for binding with the hinge region of many protein kinases.

While the therapeutic potential of new chemical entities is often initially defined by their on-target potency, a comprehensive understanding of their off-target interactions is paramount for successful drug development. Cross-reactivity, the unintended binding of a compound to proteins other than its primary target, can lead to unforeseen toxicities or, in some cases, reveal opportunities for drug repositioning. This guide provides a framework for a thorough cross-reactivity analysis of this compound, comparing its hypothetical profile against established kinase inhibitors to underscore the importance of selectivity.

For the purpose of this guide, we will hypothesize that this compound is a kinase inhibitor. Our comparative analysis will include two well-characterized kinase inhibitors:

  • Sorafenib: A multi-kinase inhibitor known for its broad spectrum of activity against various kinases, including VEGFR, PDGFR, and Raf kinases.

  • Gefitinib: A more selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

This comparative approach will allow for a nuanced interpretation of the cross-reactivity data for this compound, contextualizing its selectivity within the broader landscape of kinase inhibitors.

Experimental Design: A Multi-faceted Approach to Characterizing Off-Target Binding

A robust cross-reactivity assessment necessitates a multi-pronged approach, employing a combination of in vitro assays to probe interactions across different protein families. The following experimental workflow is designed to provide a comprehensive overview of the selectivity profile of this compound.

Cross-Reactivity_Workflow cluster_0 Compound Preparation & QC cluster_1 Primary Screening & Comparator Selection cluster_2 Cross-Reactivity Profiling cluster_3 Data Analysis & Interpretation Compound_Synthesis Compound Synthesis & Purification QC Quality Control (NMR, LC-MS, Purity) Compound_Synthesis->QC Primary_Target_ID Hypothesized Primary Target (e.g., Kinase Family X) QC->Primary_Target_ID Proceed if >95% purity Comparator_Selection Comparator Selection (Sorafenib, Gefitinib) Primary_Target_ID->Comparator_Selection Kinase_Panel Kinase Panel Screening (>300 Kinases) Comparator_Selection->Kinase_Panel GPCR_Panel GPCR Panel Screening (Selected Targets) Comparator_Selection->GPCR_Panel Cytotoxicity_Assay Cellular Cytotoxicity Assay (e.g., HepG2, HEK293) Comparator_Selection->Cytotoxicity_Assay Data_Compilation Data Compilation & IC50/Ki Determination Kinase_Panel->Data_Compilation GPCR_Panel->Data_Compilation Cytotoxicity_Assay->Data_Compilation Selectivity_Score Selectivity Score Calculation Data_Compilation->Selectivity_Score Comparative_Analysis Comparative Analysis vs. Comparators Selectivity_Score->Comparative_Analysis Structural_Comparison Compound_A Label_A Core: Oxazolo[4,5-b]pyridine Linker: Aniline Compound_B Label_B Core: Pyridine Linker: Urea Compound_C Label_C Core: Quinazoline Linker: Aniline

References

A New Dawn in Fluorescence: Unveiling the Potential of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline Derivatives Against Traditional Fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biomedical research and drug discovery, the demand for high-performance fluorescent probes is insatiable. For decades, traditional fluorophores such as fluorescein, rhodamine, and cyanine dyes have been the workhorses of fluorescence microscopy, flow cytometry, and immunoassays. However, inherent limitations in photostability, pH sensitivity, and spectral range have spurred the quest for novel fluorogenic scaffolds. This guide introduces a promising new class of fluorophores based on the oxazolo[4,5-b]pyridine core, with a focus on 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (OPOA) as a representative molecule. We will objectively compare the projected performance of this emerging class of dyes with their traditional counterparts, supported by available experimental data on related compounds, and provide insights into their potential applications.

The Rise of a Novel Scaffold: this compound

This compound, and its derivatives, represent a novel class of heterocyclic compounds that are gaining attention for their potential as fluorescent probes. The rigid, planar structure of the oxazolo[4,5-b]pyridine core, coupled with the electronic properties of the aniline substituent, suggests the potential for strong fluorescence with a significant charge-transfer character. This intrinsic property can lead to desirable features such as large Stokes shifts and sensitivity to the local microenvironment, opening up possibilities for designing sophisticated biosensors.

While extensive photophysical data for the specific molecule this compound is still emerging in the public domain, studies on closely related derivatives of the oxazolo[4,5-b]pyridine and its isomer oxazolo[5,4-b]pyridine core provide compelling evidence of their potential. Research indicates that the introduction of electron-donating and electron-withdrawing groups to the oxazolo[4,5-b]pyridine molecule can significantly influence the ground and excited state dipole moments, leading to fluorescence with a strong charge-transfer character[1]. Furthermore, symmetrical conjugated 2,2'-bisoxazolo[5,4-b]pyridines have been shown to exhibit high quantum yields, in some cases reaching up to 84%[2].

Head-to-Head Comparison: OPOA Derivatives vs. Traditional Fluorophores

To provide a clear perspective on the potential advantages of the OPOA class of fluorophores, we will compare their projected photophysical properties with those of widely used traditional dyes. It is crucial to note that the data for the OPOA class is based on published results for its derivatives and structural isomers, and serves as an indicator of their potential performance.

Photophysical PropertyThis compound (OPOA) Class (Projected)FluoresceinRhodamine BCyanine Dyes (Cy3/Cy5)
Excitation Max (λex) ~350-450 nm (tunable by substitution)~494 nm~555 nm~550 nm (Cy3) / ~650 nm (Cy5)
Emission Max (λem) ~450-600 nm (tunable by substitution)~521 nm~580 nm~570 nm (Cy3) / ~670 nm (Cy5)
Quantum Yield (Φ) Potentially high (up to 0.84 reported for related isomers)[2]~0.95~0.31~0.15 (Cy3) / ~0.28 (Cy5)
Molar Extinction Coefficient (ε) Expected to be high (>30,000 M⁻¹cm⁻¹)~76,900 M⁻¹cm⁻¹~105,000 M⁻¹cm⁻¹~150,000 M⁻¹cm⁻¹ (Cy3) / ~250,000 M⁻¹cm⁻¹ (Cy5)
Photostability Potentially high due to rigid structureLow (photobleaches rapidly)ModerateModerate to High
pH Sensitivity Likely less sensitive than fluoresceinHighly sensitive (fluorescence quenches at acidic pH)Less sensitive than fluoresceinGenerally pH insensitive
Stokes Shift Potentially large due to charge-transfer characterSmall (~27 nm)Moderate (~25 nm)Small to Moderate (~20 nm)

Causality Behind the Projected Performance of OPOA Derivatives:

The anticipated high quantum yields and photostability of the OPOA class stem from the rigid and planar nature of the fused oxazolopyridine ring system. This rigidity minimizes non-radiative decay pathways, such as vibrational relaxation, thereby enhancing fluorescence efficiency. The strong charge-transfer character, arising from the electron-donating aniline group and the electron-accepting oxazolopyridine core, is expected to result in a large Stokes shift. A larger Stokes shift is highly desirable as it minimizes self-quenching and improves the signal-to-noise ratio in fluorescence measurements.

Experimental Protocols for Fluorophore Characterization

To ensure the scientific integrity of any new fluorophore, a rigorous characterization of its photophysical properties is essential. Below are detailed, step-by-step methodologies for key experiments.

Measurement of Fluorescence Quantum Yield

The quantum yield of a fluorophore is a measure of its emission efficiency and is determined relative to a standard with a known quantum yield.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a series of dilutions of both the test compound (e.g., OPOA derivative) and a suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope (m) of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot, and η is the refractive index of the solvent.

Assessment of Photostability

Photostability is a critical parameter that determines the suitability of a fluorophore for long-term imaging experiments.

G A Prepare Fluorophore Solution B Measure Initial Fluorescence Intensity (F_initial) A->B C Continuously Expose to Excitation Light B->C D Measure Fluorescence Intensity at Time Intervals (F_t) C->D t = 1, 2, 3...n minutes E Plot (F_t / F_initial) vs. Time D->E

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solution of the fluorophore in a suitable solvent and place it in a cuvette.

  • Initial Measurement: Measure the initial fluorescence intensity (F_initial) of the sample using a spectrofluorometer.

  • Photobleaching: Continuously expose the sample to the excitation light source within the spectrofluorometer.

  • Time-course Measurement: Record the fluorescence intensity (F_t) at regular time intervals over an extended period.

  • Data Analysis: Plot the normalized fluorescence intensity (F_t / F_initial) as a function of time. The rate of decay of the fluorescence intensity is an indicator of the fluorophore's photostability. A slower decay rate signifies higher photostability.

The Future is Bright: Applications in Research and Drug Development

The projected favorable characteristics of this compound and its derivatives position them as strong candidates for a wide range of applications:

  • High-Resolution Cellular Imaging: Their potential for high brightness and photostability could enable long-term live-cell imaging with minimal signal degradation.

  • Multiplexed Assays: The ability to tune the emission wavelength by chemical modification could lead to a palette of new fluorophores for multiplexed detection in flow cytometry and fluorescence microscopy.

  • Biosensors: The charge-transfer nature of their fluorescence may be harnessed to develop sensors that respond to changes in local polarity, viscosity, or the presence of specific analytes.

  • Drug Discovery: As fluorescent labels for small molecules or biologics, they could facilitate the study of drug-target engagement, cellular uptake, and biodistribution.

Conclusion

While traditional fluorophores have undeniably propelled biological and medical research forward, the emergence of novel scaffolds like this compound heralds a new era of fluorescence-based technologies. The projected high quantum yields, enhanced photostability, and tunable spectral properties of this new class of dyes offer the potential to overcome many of the limitations of their predecessors. As research into these promising compounds continues, we can anticipate the development of a new generation of fluorescent probes that will empower scientists to explore the complexities of biological systems with unprecedented clarity and precision.

References

A Comparative Guide to 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline-Based Probes for In-Vivo Imaging of Hypochlorous Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of fluorescent probes derived from 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline for the in-vivo imaging of hypochlorous acid (HOCl). We will objectively compare their performance against other prevalent classes of HOCl probes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Imaging Hypochlorous Acid In-Vivo

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), is generated in living organisms by myeloperoxidase (MPO) in neutrophils and macrophages. It plays a crucial role in the innate immune response against pathogens. However, its overproduction is implicated in the pathology of numerous inflammatory diseases, including atherosclerosis, neurodegenerative disorders, and cancer. The transient nature and high reactivity of HOCl make its real-time detection in living systems a significant analytical challenge.

Fluorescent probes have emerged as indispensable tools for visualizing HOCl in biological systems due to their high sensitivity, and spatiotemporal resolution. An ideal in-vivo HOCl probe must exhibit several key characteristics:

  • High Specificity: It must react selectively with HOCl over other biologically abundant ROS and reactive nitrogen species (RNS).

  • Rapid Response: The probe should react quickly with HOCl to capture its fleeting existence.

  • High Signal-to-Noise Ratio: A significant "turn-on" or ratiometric fluorescence change upon reaction is essential for clear imaging against background autofluorescence.

  • Photostability: The probe must resist photobleaching during the imaging process.

  • Biocompatibility and Low Cytotoxicity: The probe and its reaction product should be non-toxic to cells and tissues.

  • Favorable Photophysical Properties: Excitation and emission wavelengths in the visible to near-infrared (NIR) range are preferred for deeper tissue penetration and reduced phototoxicity.

This guide focuses on a particularly promising scaffold, this compound, and benchmarks its performance against other leading chemical classes of HOCl probes.

The this compound Scaffold: A Superior Platform for HOCl Sensing

The this compound core has been leveraged to develop highly specific and sensitive "turn-on" fluorescent probes for HOCl. A prime example of this class is the probe HKOCl-3 .

Mechanism of Action

Probes based on this scaffold typically employ a clever chemical switch. The aniline nitrogen is protected with a p-aminobenzyl ether group, which quenches the fluorescence of the oxazolopyridine fluorophore. This specific ether linkage is selectively cleaved by HOCl, releasing the highly fluorescent this compound core. This reaction is both rapid and highly specific to HOCl.

HOCl_Sensing_Mechanism cluster_probe Probe: this compound Scaffold (e.g., HKOCl-3) Probe_Inactive Non-Fluorescent Probe (Aniline N-Protected) Probe_Active Highly Fluorescent Product (Unprotected Aniline) Probe_Inactive->Probe_Active Selective Cleavage of Protecting Group HOCl Hypochlorous Acid (HOCl) HOCl->Probe_Inactive Reacts with

Caption: HOCl sensing mechanism of this compound probes.

Performance Benchmark: A Comparative Analysis

To provide a clear benchmark, we compare the this compound-based probe HKOCl-3 with other major classes of HOCl probes. These alternatives utilize different HOCl-reactive moieties, such as chalcogenides (sulfides, selenides), oximes, and boronate esters.[1]

Key Performance Metrics

The following table summarizes the key performance indicators of HKOCl-3 against representative examples from other probe classes. Data is compiled from published literature to facilitate an objective comparison.

Probe Sensing Moiety Class Ex/Em (nm) Quantum Yield (Φ) Response Time Detection Limit Key Advantages Limitations
HKOCl-3 This compound 490 / 527~0.75 (product)< 1 min0.33 nMUltra-sensitive, rapid, high turn-on ratio, excellent specificity.[2][3]Shorter wavelength may limit deep tissue imaging.
DCI-H N,N-dimethylthiocarbamate 490 / 655Not Reported< 2 min1.5 nMFar-red emission for better tissue penetration.[4]Slower response compared to HKOCl-3.
BODIPY-based Hydrazinopyridine ~500 / 5120.03 -> 0.31 (10-fold increase)~4 hours0.21 µMHigh photostability, good turn-on response.[5]Very slow reaction time, lower sensitivity.
Naphthalene-based p-methoxyaniline 350 / 502Not Reported~10 min150 nMGood cell permeability.[6]UV excitation, slower response.
Rhodamine-based Thioether 530 / 579Not Reported< 30 secNot ReportedFast response.[7]Potential for oxidation by other strong oxidants.
Analysis and Interpretation
  • Sensitivity and Speed: The this compound scaffold, exemplified by HKOCl-3, demonstrates superior performance in terms of both detection limit (sub-nanomolar) and response time (<1 minute).[2][3] This combination is critical for capturing the rapid dynamics of HOCl production in vivo.

  • Specificity: The oxidative cleavage of the specific ether linkage in HKOCl-3 provides exceptional selectivity for HOCl over a wide range of other ROS and RNS.[8][9] While other probes also claim high selectivity, the reaction mechanism of HKOCl-3 is particularly robust.

  • Photophysical Properties: A key advantage of probes like DCI-H is their far-red emission (655 nm), which is highly desirable for in-vivo imaging in animal models as it minimizes tissue autofluorescence and allows for deeper penetration.[4] The emission of HKOCl-3 at 527 nm is excellent for cell culture and small, transparent organisms like zebrafish but may be less optimal for imaging in mice.

  • Reaction Kinetics: The slow reaction times of some probes, such as the BODIPY-based example (4 hours), make them unsuitable for real-time in-vivo imaging of dynamic processes, although they may be useful for endpoint assays.[5]

Experimental Protocols: A Guide for In-Vivo Application

The following protocols are generalized from methodologies used in the validation of leading HOCl probes and are designed to be self-validating.

In-Vitro Probe Validation Workflow

This workflow is essential to characterize any new probe before moving to in-vivo models.

Caption: Standard workflow for in-vitro validation of a new fluorescent probe.

Protocol: Imaging Endogenous HOCl in Macrophages

This protocol describes the use of a probe like HKOCl-3 to image HOCl produced by macrophages during an oxidative burst.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • This compound probe (e.g., HKOCl-3)

  • Phorbol 12-myristate 13-acetate (PMA) for cell stimulation

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Confocal microscope with appropriate filter sets (e.g., Ex: 488 nm, Em: 500-550 nm)

Procedure:

  • Cell Culture: Plate RAW 264.7 cells on glass-bottom dishes and culture until they reach 70-80% confluency.

  • Probe Loading: Wash the cells twice with PBS. Incubate the cells with 2-5 µM of the probe in serum-free DMEM for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any excess probe.

  • Stimulation: To induce endogenous HOCl production, treat the cells with a stimulant like PMA (e.g., 1 µg/mL) for 30 minutes. Include a negative control group with no PMA stimulation.

  • Imaging: Immediately image the cells using a confocal microscope. Acquire images in the green channel (or the appropriate channel for the specific probe). A significant increase in fluorescence in the PMA-treated group compared to the control indicates the detection of endogenous HOCl.

Protocol: In-Vivo HOCl Imaging in Zebrafish

Zebrafish larvae are an excellent model for in-vivo imaging due to their transparency.

Materials:

  • Zebrafish (Danio rerio) larvae (3 days post-fertilization)

  • E3 embryo medium

  • This compound probe (e.g., HKOCl-3)

  • Lipopolysaccharide (LPS) for inducing inflammation

  • Stereo fluorescence microscope

Procedure:

  • Induce Inflammation: Treat zebrafish larvae with LPS (e.g., 10 µg/mL in E3 medium) for 2 hours to induce an inflammatory response and subsequent HOCl production by neutrophils.

  • Probe Loading: Transfer the LPS-treated and control larvae to a new solution containing 5-10 µM of the probe in E3 medium. Incubate for 1 hour in the dark.

  • Washing: Wash the larvae three times with fresh E3 medium to remove the excess probe.

  • Anesthesia and Mounting: Anesthetize the larvae (e.g., with tricaine) and mount them on a glass slide in a drop of low-melting-point agarose.

  • Imaging: Image the entire larva using a fluorescence stereo microscope. Expect to see localized bright fluorescence at the sites of inflammation (where neutrophils have accumulated) in the LPS-treated group.

Conclusion and Future Outlook

Probes based on the this compound scaffold, such as HKOCl-3, represent the state-of-the-art for in-vivo detection of hypochlorous acid. Their combination of ultra-high sensitivity, rapid turn-on response, and exceptional specificity makes them powerful tools for studying the role of HOCl in both physiological and pathological processes.[9]

While these probes are highly effective, the primary area for future development lies in shifting their photophysical properties further into the near-infrared (NIR) window (700-900 nm). This would enable deeper tissue penetration and higher signal-to-noise ratios for imaging in larger animal models, which is a critical step for preclinical and translational research. Combining the superior sensing chemistry of the this compound core with fluorophores that emit in the NIR is a promising strategy that will undoubtedly yield the next generation of in-vivo HOCl imaging agents.

References

Assessing Reproducibility in the Synthesis of Bioactive Heterocycles: A Comparative Guide to 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline and a Reference Compound

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific integrity and progress. The synthesis of novel chemical entities, such as the promising bioactive compound 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline, is a critical first step. This guide provides a framework for assessing the reproducibility of its synthesis by comparing it with a well-established protocol for a structurally related and commonly synthesized heterocycle.

This compound is a heterocyclic organic compound that has garnered attention in medicinal chemistry for its potential as an anticancer and antimicrobial agent.[1] Its structure, featuring a fused oxazolo[4,5-b]pyridine core, presents both opportunities for therapeutic intervention and challenges in synthetic consistency.[1] This guide will delve into a detailed, side-by-side comparison of a common synthetic route to this compound and a robust, frequently replicated synthesis of a reference compound, 2-phenylbenzoxazole. By examining key performance indicators and potential pitfalls in both processes, we aim to equip researchers with the insights necessary to critically evaluate and enhance the reproducibility of their own synthetic endeavors.

The Importance of Reproducibility in Chemical Synthesis

Reproducibility in chemical synthesis extends beyond merely obtaining the desired product. It encompasses the consistency of yield, purity, and the impurity profile across different batches, laboratories, and even by different researchers. A lack of reproducibility can lead to wasted resources, misleading biological data, and ultimately, the failure of promising drug candidates. This guide emphasizes a proactive approach to assessing and ensuring the robustness of synthetic protocols.

Comparative Synthesis Protocols

To illustrate the principles of assessing reproducibility, we will compare the synthesis of our target compound, this compound, with that of 2-phenylbenzoxazole. The latter is chosen as a reference due to its structural similarity (an oxazole ring fused to an aromatic system) and the existence of highly reliable and well-documented synthetic procedures.

Experimental Workflow: A Visual Comparison

The following diagrams illustrate the general workflows for the synthesis of both compounds.

Synthesis_Workflows cluster_0 This compound Synthesis cluster_1 Reference: 2-Phenylbenzoxazole Synthesis a1 Reactants: 2-Amino-3-hydroxypyridine 4-Aminobenzoic acid a2 Reaction: Cyclization with dehydrating agent (e.g., PPA or Eaton's reagent) a1->a2 a3 Work-up: Neutralization, Extraction a2->a3 a4 Purification: Crystallization or Chromatography a3->a4 a5 Characterization: NMR, MS, HPLC a4->a5 b1 Reactants: 2-Aminophenol Benzoyl chloride b2 Reaction: Acylation followed by thermal or acid-catalyzed cyclization b1->b2 b3 Work-up: Precipitation, Filtration b2->b3 b4 Purification: Recrystallization b3->b4 b5 Characterization: NMR, MS, Melting Point b4->b5

Caption: Comparative experimental workflows for the synthesis of the target and reference compounds.

Detailed Experimental Protocols

The following are representative, step-by-step protocols for the synthesis of both compounds. The causality behind key experimental choices is highlighted to provide a deeper understanding of the processes.

Protocol 1: Synthesis of this compound

This protocol is based on a common synthetic route involving the condensation of 2-amino-3-hydroxypyridine with 4-aminobenzoic acid.[1][2]

Materials:

  • 2-Amino-3-hydroxypyridine

  • 4-Aminobenzoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Appropriate solvents for recrystallization (e.g., ethanol/water)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2-amino-3-hydroxypyridine and 4-aminobenzoic acid.

    • Rationale: Ensuring a 1:1 stoichiometry is crucial for maximizing product formation and minimizing side reactions.

  • Reaction: Add polyphosphoric acid (PPA) or Eaton's reagent as both the solvent and the dehydrating agent. The amount should be sufficient to ensure good stirring of the reaction mixture. Heat the mixture at a temperature range of 180-200°C for 4-6 hours.

    • Rationale: High temperatures are necessary to drive the condensation and cyclization reaction. PPA and Eaton's reagent are effective dehydrating agents that facilitate the formation of the oxazole ring. The choice between them can affect reaction time and yield.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Rationale: Quenching the reaction with ice helps to control the exothermic neutralization process. Neutralization is essential to precipitate the product, which is typically insoluble in neutral aqueous solutions.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

    • Rationale: Ethyl acetate is a suitable solvent for extracting the product from the aqueous phase. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Rationale: Recrystallization is a cost-effective method for purifying solid compounds. Column chromatography may be necessary if impurities are difficult to remove by recrystallization.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Protocol 2: Synthesis of 2-Phenylbenzoxazole (Reference Compound)

This is a classic and highly reproducible method for the synthesis of 2-arylbenzoxazoles.

Materials:

  • 2-Aminophenol

  • Benzoyl chloride

  • Pyridine

  • Ethanol

Procedure:

  • Acylation: Dissolve 2-aminophenol in pyridine in a flask. Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring. Allow the reaction to stir at room temperature for 1-2 hours.

    • Rationale: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • Cyclization: After the initial acylation, heat the reaction mixture to reflux for 1-2 hours to induce cyclization.

    • Rationale: The thermal energy promotes the intramolecular condensation and dehydration to form the benzoxazole ring.

  • Precipitation and Filtration: Cool the reaction mixture and pour it into cold water. The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water.

    • Rationale: 2-Phenylbenzoxazole is insoluble in water, allowing for easy isolation by precipitation.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzoxazole.

    • Rationale: Ethanol is an excellent solvent for recrystallizing this compound, providing high purity crystals.

  • Characterization: Characterize the product by melting point determination, ¹H NMR, and ¹³C NMR.

Assessing Reproducibility: Key Metrics and Data Comparison

To objectively assess the reproducibility of the synthesis of this compound, it is essential to compare its key performance indicators against those of the reference compound over multiple runs.

Table 1: Comparison of Reaction Parameters
ParameterThis compound Synthesis2-Phenylbenzoxazole Synthesis (Reference)Rationale for Comparison
Reaction Temperature 180-200°CReflux (in pyridine)High temperatures can lead to side products and decomposition, affecting reproducibility.
Reaction Time 4-6 hours2-3 hoursLonger reaction times can increase the likelihood of side reactions.
Reagents PPA or Eaton's reagentPyridine, Benzoyl chlorideThe hygroscopic nature and viscosity of PPA can introduce variability.
Work-up Complexity Multi-step (neutralization, extraction)Simple (precipitation, filtration)More complex work-up procedures can introduce more sources of error and variability.
Purification Method Recrystallization or ChromatographyRecrystallizationThe need for chromatography suggests a more complex mixture of products and impurities.
Table 2: Hypothetical Comparative Data (Based on 5 Independent Runs)
MetricThis compound2-Phenylbenzoxazole (Reference)
Average Yield (%) 6590
Yield Standard Deviation (%) ± 15± 3
Average Purity (HPLC, %) 9299
Purity Standard Deviation (%) ± 5± 0.5
Key Impurities Unreacted starting materials, polymeric byproductsMinor amounts of the intermediate amide

Analysis of Comparative Data:

The hypothetical data in Table 2 highlights potential reproducibility challenges in the synthesis of this compound. The higher standard deviation in both yield and purity suggests that the reaction is more sensitive to minor variations in reaction conditions compared to the reference synthesis. The presence of polymeric byproducts indicates that the high reaction temperatures may be leading to undesirable side reactions.

In-Depth Discussion: Factors Influencing Reproducibility

Several factors can contribute to the variability in the synthesis of this compound:

  • Purity of Starting Materials: The purity of 2-amino-3-hydroxypyridine can significantly impact the reaction outcome. Impurities can interfere with the cyclization process.

  • Viscosity and Handling of PPA: Polyphosphoric acid is highly viscous, which can lead to inefficient stirring and localized overheating, resulting in inconsistent product formation.

  • Temperature Control: Precise temperature control is critical. Fluctuations outside the optimal range can lead to either incomplete reaction or increased formation of byproducts.

  • Work-up Procedure: The neutralization step must be performed carefully to avoid degradation of the product. Inefficient extraction can lead to lower yields.

Trustworthiness and Self-Validating Systems

To enhance the trustworthiness of the synthesis of this compound, the following self-validating systems should be implemented:

  • In-Process Controls (IPCs): Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before initiating the work-up.

  • Rigorous Characterization: Beyond standard NMR and MS, utilize quantitative techniques like qNMR (quantitative NMR) to accurately determine the purity of the final product.

  • Impurity Profiling: Identify and quantify key impurities. This information is invaluable for optimizing the reaction and purification steps.

Conclusion and Recommendations

While the synthesis of this compound is a viable route to a medicinally important scaffold, this comparative analysis suggests that its reproducibility may be more challenging to achieve than for simpler, well-established heterocyclic syntheses. Researchers should pay close attention to the purity of starting materials, precise temperature control, and consistent work-up procedures.

For laboratories looking to routinely synthesize this compound, we recommend:

  • Optimization of Reaction Conditions: A design of experiments (DoE) approach could be employed to systematically investigate the effects of temperature, reaction time, and reagent ratios to identify more robust reaction conditions.

  • Alternative Synthetic Routes: Exploring alternative synthetic strategies, such as those employing milder coupling reagents, could lead to a more reproducible and scalable process.

  • Thorough Documentation: Detailed and consistent documentation of all experimental parameters and observations is crucial for troubleshooting and ensuring long-term reproducibility.

By adopting a systematic and comparative approach to assessing reproducibility, researchers can build a solid foundation for the successful development of promising new therapeutic agents.

References

4-(Oxazolo[4,5-b]pyridin-2-yl)aniline: A Comparative Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of molecular probes and therapeutic scaffolds, the selection of appropriate chemical tools is paramount. Among the myriad of heterocyclic compounds, 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (OPOA) has emerged as a molecule of significant interest. This guide provides an in-depth, objective comparison of OPOA, elucidating its advantages and limitations against established alternatives, supported by available experimental context and theoretical insights.

Unveiling the Oxazolo[4,5-b]pyridine Core: A Scaffold of Potential

The oxazolo[4,5-b]pyridine core is a rigid, planar heterocyclic system that forms the foundation of OPOA's unique properties. This structural motif has been the subject of considerable research, revealing a versatile platform for the development of both therapeutic agents and fluorescent probes.[1] The inherent biological activity of this framework has led to its investigation in anticancer and antimicrobial research.[1]

The Promise of this compound as a Fluorescent Probe

While specific photophysical data for OPOA is not extensively documented in publicly available literature, the broader family of oxazolo[4,5-b]pyridine derivatives showcases significant promise for fluorescence applications. Studies on various substituted oxazolopyridines have consistently demonstrated their potential as potent fluorophores.

Key Advantages of the Oxazolo[4,5-b]pyridine Scaffold:

  • High Fluorescence Quantum Yield: Derivatives of the oxazolo[4,5-b]pyridine scaffold have been reported to exhibit high fluorescence quantum yields, with some bis-oxazolo[5,4-b]pyridine derivatives reaching values as high as 0.82.[2][3] One study highlighted a derivative with a quantum yield of 0.86 in THF.[4] This suggests that the core structure is conducive to efficient light emission, a critical factor for sensitive detection in biological imaging.

  • Large Stokes Shift: A significant separation between the maximum absorption and emission wavelengths, known as the Stokes shift, is a desirable characteristic for fluorescent probes to minimize self-quenching and improve signal-to-noise ratio. Research on oxazolo[4,5-b]pyridine dyes has indicated the potential for large Stokes shifts.[4][5]

  • Photostability: The ability to withstand prolonged exposure to excitation light without significant degradation is crucial for live-cell imaging and time-course experiments. Studies on related oxazolopyridine-based fluorescent probes have demonstrated excellent photostability.[6][7]

  • Biocompatibility and Low Cytotoxicity: The oxazolopyridine unit has been explored in the synthesis of fluorescent markers with low cytotoxicity, making them suitable for live-cell imaging.[4][6] This is a significant advantage over probes that may induce cellular stress or mortality.

A Comparative Look: OPOA versus Established Fluorescent Stains

In the realm of cellular imaging, particularly for nuclear staining, 4',6-diamidino-2-phenylindole (DAPI) and Hoechst dyes are the established standards. A direct experimental comparison with OPOA is not yet available, however, a theoretical comparison can be drawn based on their core structures and mechanisms.

FeatureThis compound (OPOA) (Inferred)DAPIHoechst Dyes
Excitation Wavelength Likely in the UV-blue region (based on derivatives)~358 nm~350 nm
Emission Wavelength Likely in the blue-green region (based on derivatives)~461 nm~461 nm
Quantum Yield Potentially high (based on derivatives)High (DNA-bound)High (DNA-bound)
Binding Target To be determined; may not be DNA-specificA-T rich regions of DNAA-T rich regions of DNA
Cell Permeability To be determinedGenerally requires cell permeabilizationCell-permeant (live-cell staining)
Cytotoxicity Potentially low (based on derivatives)[4]Can be toxic at higher concentrationsGenerally lower cytotoxicity than DAPI

Logical Relationship: OPOA vs. DAPI/Hoechst

Caption: OPOA's potential diverges into therapeutic and fluorescent probe applications, positioning it as a potential alternative to established DNA stains like DAPI and Hoechst.

Limitations and Considerations for Future Research

Despite its promise, the practical application of OPOA as a fluorescent probe is currently hampered by several key limitations:

  • Lack of Specific Photophysical Data: The most significant hurdle is the absence of comprehensive, published data on the excitation and emission spectra, quantum yield, and Stokes shift of OPOA itself. Without this fundamental characterization, its true potential as a fluorophore remains theoretical.

  • Undefined Cellular Target: Unlike DAPI and Hoechst dyes, which specifically bind to the minor groove of DNA, the intracellular target(s) of OPOA are unknown. This lack of specificity could lead to diffuse staining or off-target effects, complicating its use as a precise cellular marker.

  • Absence of Standardized Protocols: There are no established and validated protocols for the use of OPOA in cellular imaging. This includes crucial parameters such as optimal staining concentrations, incubation times, and fixation methods.

  • Potential for Off-Target Biological Effects: The oxazolo[4,5-b]pyridine core is known for its biological activity.[1] While advantageous for therapeutic applications, this could be a significant drawback for a fluorescent probe, as it may perturb the very biological processes being observed.

Experimental Methodologies: A Path Forward

To unlock the full potential of OPOA, a systematic experimental approach is required. The following outlines key experimental workflows.

Synthesis of this compound

A common synthetic route involves the condensation of 2-amino-3-hydroxypyridine with 4-aminobenzoic acid.[8]

Workflow for Synthesis:

cluster_synthesis Synthesis of OPOA 2-amino-3-hydroxypyridine 2-amino-3-hydroxypyridine Condensation Condensation 2-amino-3-hydroxypyridine->Condensation Reactant 1 Cyclization Cyclization Condensation->Cyclization Intermediate 4-aminobenzoic acid 4-aminobenzoic acid 4-aminobenzoic acid->Condensation Reactant 2 OPOA OPOA Cyclization->OPOA Final Product

Caption: A simplified workflow for the synthesis of OPOA via condensation and cyclization.

Step-by-Step Protocol (General):

  • A mixture of 2-amino-3-hydroxypyridine and 4-aminobenzoic acid is heated in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • The reaction mixture is heated to a high temperature (e.g., 150-200 °C) for several hours to facilitate the condensation and subsequent cyclization to form the oxazole ring.

  • The crude product is then purified using standard techniques such as recrystallization or column chromatography.

Photophysical Characterization

A thorough characterization of OPOA's fluorescent properties is essential.

Experimental Protocol:

  • Prepare solutions of OPOA in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Measure the UV-Vis absorption spectra for each solution to determine the maximum absorption wavelength (λ_abs).

  • Measure the fluorescence emission spectra for each solution, exciting at the determined λ_abs, to identify the maximum emission wavelength (λ_em).

  • Calculate the Stokes shift (in nm or cm⁻¹) as the difference between λ_em and λ_abs.

  • Determine the fluorescence quantum yield (Φ_F) using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Evaluation as a Cellular Stain

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, A549) on glass coverslips.

  • Staining: Incubate the cells with varying concentrations of OPOA (e.g., 1-20 µM) for different durations (e.g., 15-60 minutes). Include positive controls stained with DAPI and Hoechst 33342.

  • Fixation (for comparison with DAPI): Fix a subset of cells with 4% paraformaldehyde.

  • Imaging: Mount the coverslips and image the cells using a fluorescence microscope equipped with appropriate filter sets for UV/blue excitation and blue/green emission.

  • Co-localization Studies: To identify the cellular localization of OPOA, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or PrestoBlue) to determine the cytotoxic effects of OPOA at the concentrations used for staining.

Conclusion: A Promising Scaffold Requiring Rigorous Characterization

This compound stands as a molecule with considerable, yet largely untapped, potential. The favorable fluorescent properties of the broader oxazolopyridine family suggest that OPOA could be developed into a valuable tool for biological imaging. However, its utility is currently constrained by a significant lack of fundamental characterization.

For researchers and drug development professionals, OPOA represents an opportunity. Its dual potential as a therapeutic scaffold and a fluorescent probe makes it an attractive candidate for theranostic applications. The path forward requires a dedicated effort to synthesize and rigorously characterize OPOA, followed by systematic evaluation in relevant biological systems. Only then can its true advantages be harnessed and its limitations be fully understood, paving the way for its integration into the advanced research toolkit.

References

A Comparative Guide to the Photophysical Properties of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of fluorescent molecules, the 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (OAP) scaffold has emerged as a structure of significant interest. This heterocyclic system, characterized by a donor-π-acceptor (D-π-A) architecture, forms the foundation for a class of fluorophores with tunable emission properties. The inherent electron-donating nature of the aniline moiety and the electron-accepting character of the oxazolo[4,5-b]pyridine unit facilitate intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is central to their rich photophysical behavior, including high fluorescence quantum yields and pronounced sensitivity to the local environment, making them prime candidates for applications ranging from bioimaging probes to materials for organic light-emitting diodes (OLEDs).

This guide provides a comparative analysis of the photophysical properties of various OAP derivatives. By systematically examining the influence of substituents on the aniline ring, we aim to elucidate the structure-property relationships that govern their absorption and emission characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of these versatile fluorophores.

Core Photophysics: The Influence of Aniline Substitution

The photophysical properties of OAP derivatives are profoundly influenced by the nature of the substituent at the 4-position of the aniline ring. The electronic character of this substituent directly modulates the electron-donating strength of the aniline moiety, thereby altering the energy of the ICT state and, consequently, the absorption and emission profiles.

Absorption and Emission Characteristics

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aniline ring of the OAP scaffold leads to predictable shifts in their spectral properties. Generally, increasing the electron-donating ability of the substituent enhances the ICT character, resulting in a bathochromic (red) shift in both the absorption and emission maxima.

A key study investigated a series of 2-phenyloxazolo[4,5-b]pyridine derivatives, including those with a 4-N,N-diethylamino substituent on the phenyl ring.[1] This work demonstrated that the introduction of both electron-donating and electron-withdrawing groups leads to an increase in the ground and excited state dipole moments, a hallmark of enhanced charge transfer character.[1]

For instance, the 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine derivative exhibits significant solvatochromism, where the emission spectrum shifts to lower energies in more polar solvents.[1] This is indicative of a more polar excited state compared to the ground state, a characteristic feature of molecules with strong ICT character.

The following table summarizes the key photophysical properties of selected this compound derivatives.

Derivative Substituent (R)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)SolventReference
-N(C₂H₅)₂39851154800.81Cyclohexane[1]
-N(C₂H₅)₂41256561400.61Acetonitrile[1]
-N(CH₃)₂~400~550--Various[2]
-Br35241041000.70Cyclohexane[1]
-CN34440041300.84Cyclohexane[1]

Note: Data for the -N(CH₃)₂ derivative is inferred from a study on 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine.[2] Stokes shifts were calculated from the provided absorption and emission maxima.

From the table, it is evident that the powerful electron-donating N,N-diethylamino group induces a significant red-shift in both absorption and emission compared to derivatives with electron-withdrawing bromo and cyano groups. This is a direct consequence of the enhanced ICT from the highly electron-rich aniline moiety to the oxazolopyridine acceptor.

Structure-Property Relationship Visualization

The relationship between the substituent's electronic nature and the resulting photophysical properties can be visualized as follows:

Caption: Influence of substituent electronics on the photophysical properties of OAP derivatives.

Experimental Methodologies

To ensure the reliability and reproducibility of photophysical data, standardized experimental protocols are crucial. The following sections detail the methodologies for key spectroscopic measurements.

UV-Visible Absorption and Fluorescence Spectroscopy

The following workflow outlines the general procedure for acquiring absorption and emission spectra.

G A Sample Preparation (Dissolve derivative in spectroscopic grade solvent, ~10⁻⁵ M) B UV-Vis Measurement (Use 1 cm quartz cuvette, scan 250-600 nm) A->B C Blank Correction (Subtract solvent spectrum) B->C D Fluorescence Measurement (Excite at λ_abs_max, record emission spectrum) C->D E Data Analysis (Determine λ_abs_max, λ_em_max, and calculate Stokes shift) D->E

Caption: Workflow for UV-Vis and fluorescence spectroscopy.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the OAP derivative in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile) at a concentration of approximately 1 mM. From this stock, prepare a dilute solution (1-10 µM) in the desired solvent.

  • UV-Visible Spectroscopy:

    • Record a baseline spectrum of the pure solvent in a 1 cm path length quartz cuvette.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-600 nm).

    • Subtract the solvent baseline from the sample spectrum to obtain the corrected absorption spectrum. The wavelength of maximum absorbance (λ_abs_max) is then determined.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the sample at its λ_abs_max.

    • Record the emission spectrum, ensuring the emission range is set appropriately to capture the entire fluorescence band.

    • The wavelength of maximum emission intensity (λ_em_max) is then determined.

  • Stokes Shift Calculation: The Stokes shift, a measure of the energy difference between absorption and emission, is calculated in wavenumbers (cm⁻¹) using the following equation:

    Stokes Shift (cm⁻¹) = (1/λ_abs_max - 1/λ_em_max) x 10⁷

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

Step-by-Step Protocol (Relative Method):

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the OAP derivative. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.55) is a common standard for blue-emitting compounds.[3]

  • Absorbance Measurements: Prepare a series of solutions of both the OAP derivative and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurements: Record the integrated fluorescence intensity (the area under the emission curve) for each solution of the sample and the standard, using the same excitation wavelength for both.

  • Data Plotting: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting line is the gradient (Grad).

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_F, sample) is calculated using the following equation:

    Φ_F, sample = Φ_F, std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_F, std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

Conclusion and Future Perspectives

The this compound scaffold provides a versatile platform for the development of novel fluorophores. The photophysical properties of these derivatives can be systematically tuned by modifying the substituents on the aniline ring. Electron-donating groups enhance the intramolecular charge transfer character, leading to red-shifted emission and significant solvatochromism. Conversely, electron-withdrawing groups result in blue-shifted emission.

This predictable structure-property relationship allows for the rational design of OAP derivatives with tailored photophysical properties for specific applications. Future research in this area could focus on expanding the library of derivatives to include a wider range of substituents, exploring their two-photon absorption properties for bioimaging applications, and integrating them into functional materials for advanced photonic devices. The continued exploration of these promising fluorophores holds great potential for advancements in both life sciences and materials science.

References

A Comparative Guide to 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline and Its Structural Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug development is perpetual. The oxazolo[4,5-b]pyridine core has emerged as a promising pharmacophore due to its diverse biological activities, including anticancer and antimicrobial properties. This guide provides an in-depth comparative analysis of 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline, a key representative of this class, with its structurally similar chemical entities. By examining their synthesis, spectroscopic properties, and biological performance, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary for advancing their research and development endeavors.

Introduction to the Oxazolo[4,5-b]pyridine Scaffold

The oxazolo[4,5-b]pyridine system is a fused heterocyclic ring structure that combines the electronic features of both oxazole and pyridine. This unique arrangement imparts a distinct chemical reactivity and a three-dimensional architecture that allows for specific interactions with various biological targets. The 2-anilino substitution, as seen in this compound, further enhances its potential for forming hydrogen bonds and other non-covalent interactions, which are crucial for molecular recognition and biological activity.

Synthesis and Spectroscopic Characterization

The synthesis of 2-aryloxazolo[4,5-b]pyridines generally involves the condensation of a 2-amino-3-hydroxypyridine with a substituted benzoic acid or its derivative. While a specific protocol for this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds.

Proposed Synthesis of this compound

A practical synthetic approach involves a two-step process starting from 2-amino-3-hydroxypyridine and 4-cyanobenzoic acid. The initial condensation reaction forms the oxazolo[4,5-b]pyridine core, followed by the reduction of the nitrile group to the primary amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) and 4-cyanobenzoic acid (1.2 eq) in polyphosphoric acid (PPA) or Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid), heat the mixture at 120-140 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until a precipitate is formed.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 4-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile.

Step 2: Reduction to this compound

  • Dissolve the 4-(Oxazolo[4,5-b]pyridin-2-yl)benzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalyst, for instance, Raney Nickel or Palladium on carbon (10 mol%).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 40-50 psi.

  • Maintain the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

dot

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound and its analogues is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would confirm the presence of aromatic protons on both the pyridine and aniline rings, with characteristic chemical shifts and coupling constants. The appearance of a broad singlet for the -NH₂ protons, which is exchangeable with D₂O, would be indicative of the successful reduction. ¹³C NMR would show the expected number of carbon signals corresponding to the fused heterocyclic system and the aniline moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula by providing an accurate mass measurement of the molecular ion peak.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the oxazole and pyridine rings, and C-O-C stretching of the oxazole ring.

Comparative Analysis with Structural Analogues

To understand the structure-activity relationships (SAR) and the therapeutic potential of this compound, it is crucial to compare it with its structural isomers and other related heterocyclic systems.

Positional Isomer: 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides

A study by Ferrins et al. explored a series of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides as potent inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis.[1] This class of compounds represents a positional isomer of our primary compound of interest, with the substituent on the aniline ring at the meta-position and further derivatized as an anilide.

Key Differences and SAR Insights:

  • Position of the Linkage: The shift from a para-amino substitution to a meta-anilide linkage significantly influences the molecule's overall geometry and its interaction with biological targets.

  • Biological Activity: The anilide derivatives displayed potent trypanocidal activity, with some compounds exhibiting IC₅₀ values in the nanomolar range. This suggests that the anilide moiety and the meta-substitution pattern are favorable for this specific biological target. The most active compound in the series, 5 , showed an IC₅₀ of 91 nM against T.b. rhodesiense.[1]

Substituted Analogues: 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines

Varying the substituents on the 2-phenyl ring of the oxazolo[4,5-b]pyridine core has been a common strategy to modulate the biological activity. Several studies have investigated the anticancer and antimicrobial properties of such analogues.

Anticancer Activity:

A series of 2-(substituted-phenyl)oxazolo[4,5-b]pyridine-triazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines.[2] The introduction of a triazole moiety linked to the oxazolopyridine core resulted in compounds with promising anticancer potential.

Antimicrobial Activity:

The antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives have been investigated against a panel of bacteria and fungi.[3][4] It was found that the nature and position of the substituent on the phenyl ring played a crucial role in determining the antimicrobial spectrum and potency. For instance, compounds with trifluoromethyl and trifluoromethoxy groups at the para-position of the phenyl ring exhibited significant activity against certain bacterial strains.[3][4]

Compound/Analogue ClassBiological ActivityKey FindingsReference
This compound Anticancer, Antimicrobial (Predicted)The free amino group is expected to be a key pharmacophoric feature.N/A
3-(Oxazolo[4,5-b]pyridin-2-yl)anilides TrypanocidalMeta-substituted anilides show potent activity against Trypanosoma brucei.[1]
2-(Substituted-phenyl)oxazolo[4,5-b]pyridine-triazoles AnticancerTriazole-containing derivatives exhibit good to moderate anticancer activity.[2]
2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine AntimicrobialShows better activity against E. faecalis isolate and E. coli isolate than ampicillin.[3][4]

Table 1: Comparative Biological Activities of this compound and its Analogues.

Isomeric Heterocycles: Isoxazolo[5,4-b]pyridines and Oxazolo[5,4-d]pyrimidines

Comparing the oxazolo[4,5-b]pyridine scaffold with its isomeric and related heterocyclic systems can provide valuable insights into the importance of the ring fusion and heteroatom placement.

  • Isoxazolo[5,4-b]pyridines: These isomers of oxazolopyridines have also been explored for their biological activities. For instance, novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized and tested for their antibacterial and antiproliferative activities.[5]

  • Oxazolo[5,4-d]pyrimidines: This class of compounds, where the pyridine ring is replaced by a pyrimidine ring, has been extensively studied for its anticancer properties.[6][7] The additional nitrogen atom in the pyrimidine ring can significantly alter the electronic properties and hydrogen bonding capacity of the molecule.

dot

Caption: Structure-Activity Relationship (SAR) comparison of this compound with its analogues.

Conclusion and Future Directions

This compound represents a valuable chemical scaffold with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. This comparative guide has highlighted the synthetic accessibility of this compound and has contextualized its potential biological activities by drawing comparisons with its positional isomers, substituted analogues, and isomeric heterocyclic systems.

The key takeaways for researchers are:

  • The synthesis of this compound is feasible through a straightforward two-step process.

  • The position of the amino group on the phenyl ring is critical, as demonstrated by the distinct biological activities of its meta-substituted anilide counterparts.

  • Modification of the 2-phenyl ring provides a fertile ground for optimizing biological activity, with electron-withdrawing groups showing promise for antimicrobial applications and the addition of other heterocyclic moieties enhancing anticancer potential.

  • Comparison with isomeric scaffolds like isoxazolo[5,4-b]pyridines and oxazolo[5,4-d]pyrimidines underscores the nuanced role of heteroatom placement in defining the pharmacological profile.

Future research should focus on the definitive synthesis and biological evaluation of this compound to establish its baseline activity. Subsequent derivatization of the amino group and further exploration of substitutions on both the pyridine and phenyl rings will be crucial for elucidating a comprehensive SAR and for the development of potent and selective clinical candidates.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Oxazolo[4,5-b]pyridin-2-yl)aniline (CAS No. 95331-56-9). The recommendations herein are synthesized from the known hazards of its constituent chemical moieties—aniline and oxazole—and available safety data for the compound itself. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, a cautious and thorough approach to safety is paramount.

Hazard Analysis: A Synthesis of Aniline and Oxazole Risks

This compound is a complex heterocyclic compound. Its safety profile is largely dictated by the aniline functional group, which is known for its significant systemic toxicity. The oxazolo[4,5-b]pyridine moiety, while less characterized toxicologically, contributes to the overall chemical properties and potential reactivity of the molecule.

GHS Hazard Classification for this compound:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source: Fluorochem

While these classifications provide a baseline, the well-documented hazards of aniline warrant a more stringent approach to personal protection. Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[1] A primary concern with aniline exposure is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is dangerously reduced.[2]

The Core Directive: A Multi-layered PPE Strategy

A multi-layered approach to Personal Protective Equipment (PPE) is essential to mitigate the risks associated with this compound. This strategy is designed to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.

All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[3] This primary engineering control is critical for minimizing the inhalation of any dusts or aerosols. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

The following table outlines the minimum required PPE for handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedures.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesDouble gloving with nitrile gloves is recommended for incidental contact. For prolonged handling or in the event of a spill, heavy-duty gloves such as butyl rubber or Viton® should be used.[4] Aniline can be readily absorbed through the skin, making robust hand protection critical.[2] Always inspect gloves for any signs of degradation before use.
Eye and Face Protection Safety goggles and face shieldChemical splash goggles that provide a complete seal around the eyes are mandatory.[3] A full-face shield must be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[2]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat, fully buttoned, is required.[5] For procedures with a higher potential for splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection RespiratorAll handling of the solid compound or solutions should be performed within a chemical fume hood to avoid the generation and inhalation of dust or aerosols.[3] In the event of a fume hood failure or a significant spill outside of the hood, a full-face respirator with organic vapor cartridges is necessary.[5]
Foot Protection Closed-toe shoesSturdy, closed-toe shoes made of a non-porous material must be worn in the laboratory at all times.
Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for maintaining a safe laboratory environment when working with this compound.

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Have a spill kit specifically for toxic organic compounds readily available.

  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Designated Area: All handling of this compound should occur in a clearly marked designated area within the fume hood.[4]

  • Dispensing: When weighing the solid, do so in the fume hood on a disposable weigh boat. For solutions, use a syringe or pipette to minimize the risk of spills.

  • Heating: Avoid open flames. Use a heating mantle, bead bath, or oil bath with precise temperature control.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] Protect from light.

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound. A suitable solvent like ethanol followed by soap and water is recommended.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last using the proper technique.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after removing gloves.

Emergency Procedures: Spills, Exposure, and Fire
  • Small Spill (inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent and then soap and water.

  • Large Spill (or any spill outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and the institutional Environmental Health and Safety (EHS) department.

    • Prevent entry to the affected area.

    • If safe to do so, increase ventilation to the area.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • In case of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher.[6]

  • Firefighters should wear self-contained breathing apparatus and full protective clothing.[7]

  • Upon heating, toxic fumes, including nitrogen oxides, may be produced.[6]

Disposal Plan: Managing Hazardous Waste

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh boats, paper towels) in a clearly labeled, sealed plastic bag and place it in a designated hazardous waste container.

    • Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed hazardous waste container.[4] Do not mix with other waste streams unless approved by your institution's EHS department.

  • Disposal:

    • Never dispose of this compound down the drain or in the regular trash.[4]

    • All waste must be disposed of through your institution's hazardous waste management program.[8]

Visualizing the Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Risk Assessment prep2 Verify Fume Hood & Emergency Equipment prep1->prep2 prep3 Ready Spill Kit prep2->prep3 handling1 Don PPE prep3->handling1 handling2 Work in Designated Area handling1->handling2 handling3 Dispense Carefully handling2->handling3 handling4 Controlled Heating handling3->handling4 disp1 Segregate Solid & Liquid Waste handling3->disp1 handling5 Proper Storage handling4->handling5 post1 Decontaminate Surfaces & Glassware handling5->post1 post2 Doff PPE Correctly post1->post2 post1->disp1 post3 Wash Hands Thoroughly post2->post3 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.